molecular formula C25H35NO5 B1676125 Mebeverine CAS No. 3625-06-7

Mebeverine

货号: B1676125
CAS 编号: 3625-06-7
分子量: 429.5 g/mol
InChI 键: VYVKHNNGDFVQGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mebeverine is an antispasmodic compound of significant interest in gastrointestinal and pharmacological research. It is primarily investigated for its ability to alleviate symptoms associated with functional bowel disorders, such as abdominal pain and spasms, by directly targeting the smooth muscle of the gastrointestinal tract . Its research value is supported by clinical studies and systematic reviews confirming its efficacy and safety profile in relevant models . The compound's mechanism of action is multifaceted. This compound functions as a direct smooth muscle relaxant, primarily by inhibiting calcium influx into smooth muscle cells, which is essential for muscle contraction . It also exhibits a local anesthetic effect on the gut wall and possesses muscarinic receptor antagonist properties, contributing to its overall spasmolytic activity without significantly affecting normal gut motility . This multi-target mechanism makes it a valuable tool for studying intestinal hypermotility and visceral hypersensitivity. Beyond its established applications, this compound serves as a key reference compound in exploratory research, including the development and evaluation of novel synthetic derivatives with potential enhanced spasmolytic and anti-inflammatory properties . It is also used in pharmaceutical development studies, such as the formulation of novel drug delivery systems like niosomes, aimed at improving controlled release and bioavailability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKHNNGDFVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2753-45-9 (hydrochloride)
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023238
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3625-06-7
Record name (±)-Mebeverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebeverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBEVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mebeverine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscles of the gastrointestinal tract, alleviating symptoms such as abdominal pain, cramping, and bloating.[3][4] Unlike anticholinergic agents with systemic effects, this compound hydrochloride's activity is largely localized to the gut, which minimizes common side effects associated with systemic antimuscarinic drugs.[1][5] This technical guide provides an in-depth overview of the chemical properties and structure of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its signaling pathway.

Chemical Structure

This compound hydrochloride possesses a chiral center, and the commercially available drug is a racemic mixture.[5] The structural details are as follows:

  • IUPAC Name: 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride[6]

  • SMILES String: CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl[6]

The molecule consists of a substituted β-phenylethylamine derivative linked via an ester bond to a dimethoxybenzoic acid moiety.

Chemical Properties

The key chemical and physical properties of this compound hydrochloride are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₅H₃₆ClNO₅[6]
Molecular Weight 466.01 g/mol [6]
Appearance White to off-white crystalline powder[3]
Melting Point 135 °C[3]
Boiling Point (Predicted) 543.8 ± 50.0 °C at 760 mmHg[4]
Solubility Very soluble in water; Soluble in DMSO and ethanol[3]
pKa 10.7[7]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are crucial for quality control and drug development.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.[8]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9][10]

Procedure:

  • Sample Preparation: A small amount of this compound hydrochloride is finely powdered.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the sample into the sealed end.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[11][12]

  • Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8][9]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a particular solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the filtered solution is then determined.

Procedure:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, ethanol).

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Analysis: The solution is filtered to remove any undissolved solid. The concentration of this compound hydrochloride in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a drug at different physiological pH levels.[13]

Principle: A solution of the drug is titrated with a standardized acid or base, and the pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

Procedure:

  • Solution Preparation: A known concentration of this compound hydrochloride is dissolved in water.[16]

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.[14][16]

  • Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the pH of the solution is recorded.[16]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]

Mechanism of Action and Signaling Pathway

The antispasmodic effect of this compound hydrochloride is multifactorial, involving several distinct mechanisms at the cellular level within the gastrointestinal smooth muscle.[1][4]

  • Calcium Channel Blockade: this compound hydrochloride inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[4][17] This reduction in intracellular calcium concentration leads to muscle relaxation and the prevention of spasms.[4][12]

  • Sodium Channel Modulation: The compound also modulates voltage-operated sodium channels, which reduces muscle cell excitability and diminishes the response to stimuli that would typically trigger contractions.[1][4][6][18]

  • Muscarinic Receptor Antagonism: this compound hydrochloride exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][7][19] This action counteracts the contractile effects of acetylcholine in the gut.

  • Local Anesthetic Effect: It also possesses a local anesthetic effect, which helps to reduce the sensitivity of nerve endings within the gut wall, thereby dampening pain signals.[4]

The following diagram illustrates the proposed signaling pathway for this compound hydrochloride's action on a gastrointestinal smooth muscle cell.

Mebeverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (mAChR) Acetylcholine->Muscarinic_Receptor Binds Ca_Influx Ca²⁺ Influx Muscarinic_Receptor->Ca_Influx Stimulates L_type_Ca_Channel L-type Ca²⁺ Channel L_type_Ca_Channel->Ca_Influx Na_Channel Voltage-gated Na⁺ Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Muscle_Contraction Smooth Muscle Contraction Ca_Influx->Muscle_Contraction Leads to Muscle_Relaxation Smooth Muscle Relaxation Na_Influx->Muscle_Contraction Contributes to Reduced_Excitability Reduced Cell Excitability Mebeverine_HCl This compound HCl Mebeverine_HCl->Muscarinic_Receptor Blocks Mebeverine_HCl->L_type_Ca_Channel Blocks Mebeverine_HCl->Na_Channel Modulates

Caption: Signaling pathway of this compound Hydrochloride.

Conclusion

This compound hydrochloride remains a cornerstone in the management of irritable bowel syndrome due to its targeted action on gastrointestinal smooth muscle. A thorough understanding of its chemical properties, structure, and multifaceted mechanism of action is paramount for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this important pharmaceutical agent. Further research into its specific interactions with ion channels and receptors will continue to refine our understanding and may lead to the development of even more targeted therapies for functional bowel disorders.

References

Mebeverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping associated with Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3][4][5][6][7][8] Unlike traditional anticholinergic agents, this compound exerts its effects primarily through a direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasm without affecting normal gut motility at therapeutic doses.[4][6][9] Its efficacy stems from a multifaceted mechanism of action that involves the modulation of several key cellular processes, including ion channel activity and receptor interactions, which collectively lead to smooth muscle relaxation.[1][9] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanisms of Action

The spasmolytic effect of this compound is not attributed to a single pathway but rather to a combination of synergistic actions at the cellular level of the gut smooth muscle.[1][9] The primary mechanisms identified are the blockade of ion channels and a weak interaction with muscarinic receptors.

Ion Channel Modulation

This compound's principal effect is the modulation of ion channels within the smooth muscle cell membrane, which directly influences cellular excitability and the contractile process.[9][10]

  • Sodium (Na+) Channel Blockade: this compound directly blocks voltage-operated sodium channels.[11] By reducing the permeability of the smooth muscle cell membrane to sodium ions, it decreases the excitability of the muscle cell, making it less responsive to stimuli that would normally trigger depolarization and subsequent contraction.[1][2][12] This action contributes to the prevention of spasms and is also responsible for a local anesthetic effect, which can further reduce the sensitivity of gut muscles to painful stimuli.[1][2][10]

  • Calcium (Ca2+) Channel Blockade: The drug is a potent inhibitor of calcium influx through L-type calcium channels.[1][2][11] The influx of extracellular calcium is a critical step for initiating the contraction of smooth muscle fibers.[2] By blocking these channels, this compound reduces the availability of intracellular calcium, thereby directly interfering with the contractile machinery and promoting muscle relaxation.[1][2][13]

  • Potassium (K+) Channel Influence: While the primary focus has been on sodium and calcium channels, this compound's actions may also involve potassium channels.[14] The activity of potassium channels is crucial for maintaining the hyperpolarized (resting) state of the smooth muscle cell membrane.[15] By influencing potassium efflux, this compound could help stabilize the membrane potential, making it more difficult to reach the threshold for depolarization and contraction, thus promoting relaxation.[16]

Intracellular Calcium Store Regulation

Beyond blocking the entry of extracellular calcium, this compound also limits the refilling of intracellular calcium stores, such as the sarcoplasmic reticulum.[12] This secondary effect ensures that even upon stimulation by neurotransmitters, the amount of calcium that can be mobilized from these internal depots is limited, further dampening the contractile response.[12][14]

Receptor and Enzyme Interactions
  • Muscarinic Receptor Antagonism: this compound is classified as an anticholinergic agent and is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5][10][17] By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut motility.[3][18] However, this activity is considered weak, and importantly, this compound does not produce the typical systemic anticholinergic side effects (e.g., dry mouth, blurred vision) seen with drugs like atropine, suggesting a more localized action within the gut.[4][5][6]

  • Phosphodiesterase (PDE) Inhibition: A weak inhibitory effect on phosphodiesterase has also been proposed as a contributing mechanism.[9] PDE inhibition would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates signaling pathways that promote smooth muscle relaxation.[19][20]

Quantitative Data

Quantitative analysis of this compound's potency has been performed in various experimental models. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget/AssayIC50 Value (µM)Source
This compound Inhibition of spontaneous contractile activity in isolated smooth muscle preparations0.91[21][22]
This compound Derivative 3 Inhibition of spontaneous contractile activity in isolated smooth muscle preparations0.76[21][22]
This compound Derivative 4d Inhibition of spontaneous contractile activity in isolated smooth muscle preparations0.83[21][22]

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key approaches.

Isolated Smooth Muscle Contractility Assay (Organ Bath)

This ex vivo method is fundamental for studying the direct effects of pharmacological agents on smooth muscle tissue.

  • Objective: To measure the effect of this compound on the contraction and relaxation of isolated gastrointestinal smooth muscle strips.

  • Methodology:

    • Tissue Preparation: Segments of gastrointestinal tissue (e.g., guinea-pig ileum, rat colon, or human colonic biopsies) are dissected and placed in a temperature-controlled organ bath (typically 37°C) containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Mounting: Small strips of smooth muscle are mounted vertically in the organ bath, with one end fixed and the other attached to an isometric force transducer.

    • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), during which the bathing solution is periodically changed.

    • Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine, or high potassium solution) is added to the bath to induce a stable, submaximal contraction.

    • Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the bath. The resulting relaxation is recorded by the force transducer.

    • Data Analysis: The magnitude of relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and IC50 values are calculated to determine the potency of this compound.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual smooth muscle cells.

  • Objective: To determine the effect of this compound on specific ion currents (e.g., Na+, Ca2+, K+) flowing through channels in the cell membrane.

  • Methodology:

    • Cell Isolation: Single smooth muscle cells are enzymatically isolated from gastrointestinal tissue.

    • Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell, forming a high-resistance seal. In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell.

    • Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage. Voltage steps are then applied to elicit ion currents through voltage-gated channels.

    • Drug Perfusion: this compound is applied to the cell via a perfusion system.

    • Data Acquisition: The currents flowing across the membrane before, during, and after this compound application are recorded. The analysis reveals the extent to which this compound blocks or modulates specific ion channels.

Intracellular Calcium Imaging

This method visualizes and quantifies changes in the concentration of free intracellular calcium ([Ca2+]i).

  • Objective: To measure the effect of this compound on [Ca2+]i transients in smooth muscle cells.

  • Methodology:

    • Cell Loading: Isolated smooth muscle cells or tissue strips are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM). The dye's fluorescence properties change upon binding to calcium.

    • Stimulation: The cells are stimulated with a contractile agonist to induce an increase in [Ca2+]i.

    • Microscopy and Photometry: The cells are viewed under a fluorescence microscope, and the emitted fluorescence is measured using a photometer or a digital camera. The ratio of fluorescence at different excitation wavelengths is used to calculate the precise [Ca2+]i.

    • Drug Application: this compound is added, and its effect on both the resting [Ca2+]i and the agonist-induced calcium increase is recorded.

    • Data Analysis: The results demonstrate this compound's ability to inhibit calcium influx and/or release from internal stores.

Visualizations: Signaling Pathways and Workflows

Mebeverine_Mechanisms cluster_channels Ion Channel Blockade cluster_receptors Receptor/Enzyme Interaction cluster_effects Cellular Effects This compound This compound NaChannel Voltage-Gated Na+ Channels This compound->NaChannel Blocks CaChannel L-Type Ca2+ Channels This compound->CaChannel Blocks KChannel K+ Channels (Putative) This compound->KChannel Modulates MuscarinicR Muscarinic Receptors This compound->MuscarinicR Antagonizes PDE Phosphodiesterase (Weak Inhibition) This compound->PDE Inhibits DecExcitability Decreased Cell Excitability NaChannel->DecExcitability DecCaInflux Decreased Ca2+ Influx CaChannel->DecCaInflux Hyperpolarization Membrane Hyperpolarization KChannel->Hyperpolarization DecAChSignal Reduced ACh Signaling MuscarinicR->DecAChSignal Inc_cAMP Increased cAMP PDE->Inc_cAMP Relaxation Smooth Muscle Relaxation DecExcitability->Relaxation DecCaInflux->Relaxation Hyperpolarization->Relaxation DecAChSignal->Relaxation Inc_cAMP->Relaxation

Caption: Overview of this compound's multifaceted mechanism of action.

Smooth_Muscle_Contraction_Pathway Stimulus Spasmogenic Stimulus (e.g., Acetylcholine) Depolarization Membrane Depolarization Stimulus->Depolarization CaSR Ca2+ Release from Sarcoplasmic Reticulum Stimulus->CaSR via Gq/IP3 NaChannel Na+ Channel Opening Depolarization->NaChannel CaChannel Voltage-Gated Ca2+ Channel Opening Depolarization->CaChannel NaChannel->Depolarization CaInflux Ca2+ Influx CaChannel->CaInflux IncCa Increase in Intracellular [Ca2+] CaInflux->IncCa CaSR->IncCa CaM Ca2+-Calmodulin Complex Formation IncCa->CaM MLCK MLCK Activation CaM->MLCK Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Contraction Smooth Muscle Contraction Phosphorylation->Contraction This compound This compound This compound->NaChannel BLOCKS This compound->CaChannel BLOCKS This compound->CaSR Inhibits Refilling

Caption: Inhibition of smooth muscle contraction signaling by this compound.

Organ_Bath_Workflow start Start dissect Dissect Smooth Muscle (e.g., Guinea-Pig Ileum) start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate under Tension (60 min) mount->equilibrate contract Induce Contraction with Spasmogen (e.g., ACh) equilibrate->contract record_contract Record Stable Contractile Force contract->record_contract add_this compound Add Cumulative Concentrations of this compound record_contract->add_this compound record_relax Record Relaxation Response add_this compound->record_relax analyze Analyze Data: Plot Concentration-Response Curve & Calculate IC50 record_relax->analyze end End analyze->end

Caption: Experimental workflow for isolated organ bath studies.

Conclusion

The mechanism of action of this compound on smooth muscle is complex and multifaceted, providing a robust rationale for its clinical efficacy in treating hypermotility disorders like IBS. Its primary role as a direct-acting musculotropic agent is mediated predominantly through the blockade of sodium and calcium ion channels, which reduces cellular excitability and directly inhibits the machinery of contraction.[1][2][11] This is supplemented by secondary actions, including the inhibition of intracellular calcium store refilling, weak muscarinic receptor antagonism, and potential phosphodiesterase inhibition.[3][9][12] This combination of mechanisms allows this compound to effectively relieve muscle spasms and associated pain with a favorable safety profile, notably lacking the systemic anticholinergic side effects that limit the use of other antispasmodic agents.[6] Further research into its precise interactions with different ion channel subtypes and intracellular signaling cascades will continue to refine our understanding of this important therapeutic agent.

References

Pharmacokinetics and Metabolism of Mebeverine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Mebeverine, a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and development of similar compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes rapid and extensive first-pass metabolism in preclinical species, primarily through hydrolysis of its ester bond. This leads to the formation of two major initial metabolites: this compound alcohol (MB-OH) and Veratric acid. Due to this rapid conversion, the parent drug is often found in negligible concentrations in systemic circulation after oral administration.[1][2] Subsequent metabolism involves oxidation, demethylation, and conjugation of the initial metabolites, resulting in a complex metabolic profile. Pharmacokinetic studies in rats have demonstrated the rapid elimination of the parent compound and the prompt appearance of its metabolites in plasma. While some pharmacokinetic data is available for dogs, comprehensive data for other common preclinical species such as monkeys remains limited in publicly available literature.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound is characterized by its rapid absorption and extensive metabolism. The parent drug's systemic exposure is typically very low, making its metabolites key analytes in pharmacokinetic assessments.

Rat

Studies in rats have provided the most comprehensive preclinical pharmacokinetic data for this compound. Following intravenous administration, this compound is rapidly eliminated from plasma.[1] After oral administration, only trace amounts of the parent drug are detectable, while its metabolite, Veratric acid, reaches significant concentrations.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterThis compound (IV)Veratric Acid (after IV this compound)Veratric Acid (after Oral this compound)
Dose 2 mg2 mg2 mg
Cmax -1.80 µg/mL0.90 µg/mL
Tmax -15-30 min15 min - 4 h
Half-life (t½) 29 min--
Data sourced from Dickinson et al. (1991)[1]
Dog

Pharmacokinetic data for this compound in dogs is less comprehensive. One study investigated the oral pharmacokinetics of different this compound HCl formulations in beagle dogs.

Table 2: Pharmacokinetic Parameters of this compound HCl Formulations in Beagle Dogs

FormulationCmaxTmax
Floating Matrix Tablet (FT-10) ~ Marketed Product2.167 h
Floating Raft System (FRS-11) Higher than Marketed Product3.0 h
Marketed Product (Duspatalin® 200 mg retard) -3.33 h
Data sourced from a study on gastroretentive floating matrix tablets and floating raft systems.

Note: Comprehensive pharmacokinetic parameters such as AUC and half-life for this compound and its primary metabolites in dogs were not available in the reviewed literature.

Monkey

Quantitative pharmacokinetic data for this compound and its metabolites in monkeys could not be identified in the publicly available scientific literature reviewed for this guide.

Metabolism of this compound

This compound is extensively metabolized, with the primary pathway being esterase-catalyzed hydrolysis. This initial step is followed by further biotransformations of the resulting alcohol and acid moieties.

Primary Metabolic Pathway

The principal metabolic pathway of this compound involves the cleavage of the ester linkage to form this compound alcohol and Veratric acid.[2] This hydrolysis occurs rapidly and is a key determinant of the parent drug's low bioavailability.

This compound This compound Hydrolysis Esterase-catalyzed Hydrolysis This compound->Hydrolysis Metabolites Hydrolysis->Metabolites Mebeverine_alcohol This compound Alcohol (MB-OH) Metabolites->Mebeverine_alcohol Veratric_acid Veratric Acid Metabolites->Veratric_acid

Primary metabolic pathway of this compound.
Secondary Metabolism

Following the initial hydrolysis, this compound alcohol and Veratric acid undergo further metabolism. This compound alcohol can be oxidized to form this compound acid.[3] Other identified metabolic pathways include O-demethylation, N-dealkylation, and aromatic hydroxylation, leading to a variety of secondary metabolites.

cluster_mebeverine_alcohol This compound Alcohol Metabolism cluster_veratric_acid Veratric Acid Metabolism Mebeverine_alcohol This compound Alcohol Oxidation Oxidation Mebeverine_alcohol->Oxidation Other_metabolites_alcohol Other Metabolites (e.g., N-dealkylation, hydroxylation) Mebeverine_alcohol->Other_metabolites_alcohol Mebeverine_acid This compound Acid Oxidation->Mebeverine_acid Veratric_acid Veratric Acid O_demethylation O-demethylation Veratric_acid->O_demethylation Vanillic_acid Vanillic Acid / Isovanillic Acid O_demethylation->Vanillic_acid

Secondary metabolic pathways of this compound metabolites.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacokinetics and metabolism of drug candidates. Below are outlines of typical methodologies employed in preclinical studies of this compound.

In Vivo Pharmacokinetic Study Workflow

A general workflow for an in vivo pharmacokinetic study in a preclinical model is depicted below.

cluster_protocol In Vivo Pharmacokinetic Study Protocol Animal_model Animal Model Selection (e.g., Rat, Dog) Dose_admin Drug Administration (Oral or IV) Animal_model->Dose_admin Blood_sampling Serial Blood Sampling Dose_admin->Blood_sampling Plasma_prep Plasma Preparation Blood_sampling->Plasma_prep Sample_analysis LC-MS/MS Analysis Plasma_prep->Sample_analysis PK_analysis Pharmacokinetic Analysis Sample_analysis->PK_analysis

General workflow for an in vivo pharmacokinetic study.

a. Animal Models and Drug Administration:

  • Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs are also utilized.

  • Administration: this compound hydrochloride is typically administered orally (gavage) or intravenously (bolus injection). The vehicle is often water or saline.

b. Blood Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, jugular vein cannulation in rats; cephalic vein in dogs).

  • A typical sampling schedule might include pre-dose, and 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

c. Plasma Preparation and Storage:

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Plasma samples are stored frozen (e.g., at -80°C) until analysis.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

a. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724) (e.g., 400 µL).

  • Vortex mix the sample to ensure complete protein precipitation.

  • Centrifuge the sample (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

b. Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, Phenomenex Luna C8).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

In Vitro Metabolism Study

In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic stability and identify the enzymes involved in the metabolism of a compound.

a. Incubation with Liver Microsomes:

  • Prepare an incubation mixture containing liver microsomes (from rat, dog, or human) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add the test compound (this compound) to the incubation mixture.

  • Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Incubate the mixture at 37°C for a specified period.

  • Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the disappearance of the parent compound and the formation of metabolites.

Conclusion

The preclinical pharmacokinetic profile of this compound is dominated by its rapid and extensive metabolism, primarily through ester hydrolysis. This leads to very low systemic exposure of the parent drug and the formation of several metabolites, with this compound alcohol and Veratric acid being the initial and most prominent. While pharmacokinetic data in rats is relatively well-documented, there is a notable lack of comprehensive data in other key preclinical species like dogs and monkeys. The analytical methods for quantifying this compound and its metabolites are well-established, relying on sensitive LC-MS/MS techniques. The experimental protocols outlined in this guide provide a framework for conducting further preclinical studies to fill the existing data gaps and to better understand the disposition of this compound and related compounds. This knowledge is essential for the rational design and development of new therapeutic agents with improved pharmacokinetic properties.

References

Mebeverine's effect on voltage-gated calcium and sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

Effect on Voltage-Gated Calcium Channels (CaV)

Mebeverine's primary spasmolytic effect is attributed to its ability to inhibit the influx of calcium into gastrointestinal smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviation of spasms.

Quantitative Data

Table 2: Qualitative Effects of this compound on Voltage-Gated Calcium Channels

ParameterObservationTissue/Cell TypeReference
Calcium Influx Inhibits intracellular calcium accumulation.Smooth muscle cells
Smooth Muscle Contraction Relaxes smooth muscles by reducing calcium influx.Gastrointestinal smooth muscle
Spasmolytic Activity Primarily based on the inhibition of calcium influx into smooth muscle cells.Gastrointestinal smooth muscle
Experimental Protocols

Investigating the effect of this compound on CaV channels typically involves patch-clamp electrophysiology on isolated smooth muscle cells or measuring changes in intracellular calcium concentration using fluorescent indicators.

Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Colonic Myocytes (General Protocol)

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the circular muscle layer of the colon.

  • Solutions:

    • External Solution (mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4. To isolate Ca2+ currents, Na+ can be replaced with a non-permeant cation like NMDG+, and K+ channels can be blocked with agents like TEA or 4-AP.

    • Internal (Pipette) Solution (mM): CsCl 130, MgCl2 2, EGTA 10, HEPES 10, Mg-ATP 4; pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.

  • Electrophysiological Recording:

    • Whole-cell configuration of the patch-clamp technique is established.

    • Cells are held at a holding potential of -80 mV.

    • L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • A current-voltage (I-V) relationship is generated by applying a series of voltage steps.

  • Drug Application: this compound is applied at various concentrations via a perfusion system, and the effect on the peak Ca2+ current is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition of the Ca2+ current against the this compound concentration to determine the IC50 value.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

  • Cell Preparation: Isolated colonic smooth muscle cells are plated on coverslips.

  • Dye Loading: Cells are incubated with the fluorescent Ca2+ indicator Fura-2 AM.

  • Fluorescence Measurement:

    • The coverslip is mounted on a fluorescence microscope imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.

    • The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.

  • Experimental Procedure:

    • A baseline [Ca2+]i is recorded.

    • Cells are stimulated with a depolarizing agent (e.g., high KCl) to induce Ca2+ influx through voltage-gated calcium channels.

    • The effect of this compound is assessed by pre-incubating the cells with the drug before stimulation or by applying it during the sustained phase of the Ca2+ response.

  • Data Analysis: The change in the F340/F380 ratio in the presence of this compound compared to the control response indicates the drug's effect on Ca2+ influx.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the experimental protocols described.

mebeverine_action_pathway cluster_membrane Smooth Muscle Cell Membrane NaV_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx NaV_Channel:s->Na_Influx CaV_Channel Voltage-Gated Calcium Channel Ca_Influx Ca2+ Influx CaV_Channel:s->Ca_Influx This compound This compound This compound->NaV_Channel Blocks This compound->CaV_Channel Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Ca_Influx->Contraction Depolarization->CaV_Channel Activates Relaxation Muscle Relaxation

Caption: Proposed mechanism of this compound's spasmolytic action.

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Cell_Isolation Isolate Smooth Muscle Cells Patch_Pipette Fabricate & Fill Patch Pipette Cell_Isolation->Patch_Pipette Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch_Pipette Giga_Seal Form Giga-ohm Seal on Cell Membrane Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Record_Currents Record Baseline Ion Currents Voltage_Protocol->Record_Currents Apply_this compound Apply this compound (Varying Concentrations) Record_Currents->Apply_this compound Record_Effect Record Effect on Ion Currents Apply_this compound->Record_Effect Data_Analysis Analyze Data & Construct Dose-Response Curve Record_Effect->Data_Analysis

Caption: General workflow for patch-clamp electrophysiology.

Discussion and Future Directions

The available evidence strongly indicates that this compound's therapeutic effects are, at least in part, mediated by its blockade of voltage-gated sodium and calcium channels in the gastrointestinal tract. The sodium channel blockade likely contributes to a local anesthetic effect, reducing visceral hypersensitivity, while the calcium channel blockade directly leads to smooth muscle relaxation.

However, a significant gap exists in the literature regarding the quantitative pharmacology of this compound on specific ion channel subtypes. Future research should focus on:

  • Determining IC50 values: Conducting dose-response studies to quantify the potency of this compound on a panel of NaV and CaV channel subtypes, particularly those expressed in GI smooth muscle and sensory neurons.

  • Investigating state-dependence: Examining whether this compound's blocking action is dependent on the conformational state (resting, open, or inactivated) of the channels.

  • Elucidating binding sites: Utilizing molecular modeling and site-directed mutagenesis to identify the specific binding sites of this compound on the channel proteins.

  • Evaluating metabolite activity: While early studies suggest a lack of activity, a more comprehensive evaluation of this compound's metabolites on various ion channel subtypes is warranted.

A more detailed understanding of this compound's interactions with voltage-gated ion channels will not only provide a more complete picture of its mechanism of action but also pave the way for the development of more targeted and effective therapies for functional gastrointestinal disorders.

Conclusion

This compound's dual inhibitory action on voltage-gated sodium and calcium channels provides a solid rationale for its clinical efficacy as an antispasmodic. While the current understanding is largely qualitative, this guide provides a framework for future quantitative and mechanistic studies. The detailed experimental protocols and conceptual diagrams presented herein serve as a resource for researchers aiming to further elucidate the intricate pharmacology of this widely used therapeutic agent.

Investigational Applications of Mebeverine Beyond Irritable Bowel Syndrome: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document explores the potential, yet largely uninvestigated, therapeutic applications of the antispasmodic drug mebeverine beyond its established use in irritable bowel syndrome (IBS). This guide synthesizes the known mechanisms of this compound and extrapolates its potential relevance in oncology and cardiotoxicity, highlighting areas for future preclinical and clinical research.

Executive Summary

This compound, a musculotropic antispasmodic, primarily targets smooth muscle cells in the gastrointestinal tract to alleviate symptoms of IBS.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels and L-type calcium channels, leading to muscle relaxation.[2][3] While clinically established for IBS, the molecular targets of this compound—ion channels—play crucial roles in the pathophysiology of other diseases, including cancer and cardiovascular disorders. This whitepaper posits that this compound's known pharmacological activities present a compelling case for its investigation in these non-gastrointestinal indications. To date, direct preclinical or clinical evidence for this compound's efficacy in oncology and cardiotoxicity is sparse; therefore, this document aims to provide a theoretical framework to stimulate and guide future research endeavors.

Core Mechanism of Action of this compound

This compound's primary therapeutic effect in IBS stems from its direct action on the smooth muscles of the intestine.[1] Its multifaceted mechanism involves:

  • Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound inhibits the influx of sodium ions into smooth muscle cells, which is essential for the generation and propagation of action potentials that trigger muscle contraction.[2]

  • Inhibition of L-type Calcium Channels: By blocking these channels, this compound reduces the influx of calcium, a critical secondary messenger in muscle contraction.[2][3]

  • Local Anesthetic Effect: this compound also exhibits local anesthetic properties, which may contribute to pain relief in IBS.[2]

These actions collectively lead to the relaxation of intestinal smooth muscle, thereby reducing the painful spasms characteristic of IBS.

Figure 1. Established Mechanism of this compound in Intestinal Smooth Muscle This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blocks Relaxation Muscle Relaxation This compound->Relaxation Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Ca_Influx->Contraction Depolarization->Ca_Channel Activates

Figure 1. Established Mechanism of this compound in Intestinal Smooth Muscle

Investigational Use in Oncology: A Theoretical Perspective

The repurposing of existing drugs for cancer therapy is a rapidly growing field of research.[4][5] While no direct studies have evaluated this compound's anticancer potential, its known targets, VGSCs and calcium channels, are increasingly recognized for their roles in cancer progression.

Rationale for Investigation
  • Voltage-Gated Sodium Channels in Cancer: Aberrant expression and activity of VGSCs are implicated in the metastatic potential of various cancers, including breast, prostate, and colon cancer.[6] These channels are thought to contribute to cancer cell invasion and motility.[6] Therefore, a VGSC blocker like this compound could theoretically impede these processes.

  • Calcium Channels in Cancer: Calcium signaling is crucial for numerous cellular processes that are dysregulated in cancer, such as proliferation, apoptosis, and migration.[7] L-type calcium channel blockers have been investigated for their potential to modulate chemotherapy response.[8]

Hypothetical Signaling Pathways for this compound in Cancer Cells

Based on its known mechanisms, this compound could potentially exert anticancer effects through the following pathways:

Figure 2. Hypothetical Anticancer Mechanisms of this compound This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Inhibits Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Apoptosis Apoptosis This compound->Apoptosis Potentially Induces Na_Influx Na+ Influx VGSC->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Invasion Cell Invasion & Metastasis Na_Influx->Invasion Proliferation Cell Proliferation Ca_Influx->Proliferation

Figure 2. Hypothetical Anticancer Mechanisms of this compound

Proposed Experimental Protocols for Preclinical Evaluation

To validate the theoretical anticancer effects of this compound, a series of preclinical experiments are warranted.

Table 1: Proposed In Vitro Experimental Protocols

Experiment Objective Methodology Cell Lines Key Parameters to Measure
Cell Viability AssayTo assess the cytotoxic effects of this compound.MTT or XTT assay.Breast (MCF-7, MDA-MB-231), Prostate (PC-3, LNCaP), Colon (HT-29, HCT116) cancer cell lines.IC50 values after 24, 48, and 72 hours of treatment with a range of this compound concentrations.
Apoptosis AssayTo determine if this compound induces programmed cell death.Annexin V/Propidium Iodide staining followed by flow cytometry.As above.Percentage of apoptotic and necrotic cells.
Cell Cycle AnalysisTo investigate the effect of this compound on cell cycle progression.Propidium Iodide staining and flow cytometry.As above.Distribution of cells in G0/G1, S, and G2/M phases.
Invasion AssayTo evaluate the impact of this compound on cancer cell invasion.Matrigel invasion assay (Boyden chamber).As above.Number of invaded cells after treatment with non-toxic concentrations of this compound.

Investigational Use in Cardioprotection: A Theoretical Framework

Drug-induced cardiotoxicity, a significant side effect of some chemotherapies like doxorubicin (B1662922), presents a major clinical challenge. The known ion channel modulating properties of this compound suggest a potential, yet unexplored, role in cardioprotection.

Rationale for Investigation
  • Ion Channels in Cardiomyocytes: Cardiac function is intricately regulated by the flux of ions through various channels, including sodium and calcium channels. Dysregulation of these channels can contribute to arrhythmias and contractile dysfunction.

  • Doxorubicin-Induced Cardiotoxicity: Doxorubicin is known to disrupt calcium homeostasis and generate reactive oxygen species in cardiomyocytes, leading to cell death and cardiac dysfunction.

Hypothetical Cardioprotective Mechanisms of this compound

This compound's ability to block calcium and sodium channels could theoretically offer protection against doxorubicin-induced cardiotoxicity.

Figure 3. Hypothetical Cardioprotective Workflow of this compound Doxorubicin Doxorubicin Ca_Overload Intracellular Ca2+ Overload Doxorubicin->Ca_Overload ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Cardiomyocyte_Damage Cardiomyocyte Damage/Apoptosis Ca_Overload->Cardiomyocyte_Damage ROS->Cardiomyocyte_Damage This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blocks Cardioprotection Cardioprotection This compound->Cardioprotection Ca_Channel->Ca_Overload Reduces

Figure 3. Hypothetical Cardioprotective Workflow of this compound

Proposed Experimental Protocols for Preclinical Evaluation

To explore the potential cardioprotective effects of this compound, the following preclinical studies are proposed.

Table 2: Proposed In Vivo Experimental Protocol

Experiment Objective Methodology Animal Model Key Parameters to Measure
Doxorubicin-Induced Cardiotoxicity ModelTo assess the ability of this compound to mitigate doxorubicin-induced cardiac damage.Administration of doxorubicin with or without this compound co-treatment.Rats or mice.Cardiac function (echocardiography), cardiac injury biomarkers (cTnI, CK-MB), histopathology of heart tissue, oxidative stress markers.

Other Potential Investigational Areas

Anti-Inflammatory Effects

Recent research has focused on the synthesis of novel this compound derivatives with potential anti-inflammatory properties.[1][9] Molecular docking studies suggest these derivatives may interact with targets like interleukin-1β.[9] This opens up possibilities for investigating this compound and its analogs in inflammatory conditions beyond the gut.

Conclusion and Future Directions

While this compound is a well-established treatment for IBS, its therapeutic potential may extend to other significant diseases. The theoretical frameworks presented in this whitepaper for its application in oncology and cardiotoxicity are based on its known mechanisms of action on ion channels. However, a substantial gap in direct preclinical and clinical evidence remains.

Future research should focus on:

  • In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-invasive properties.

  • In vivo studies in animal models of cancer and doxorubicin-induced cardiotoxicity to assess efficacy and safety.

  • Exploration of novel this compound derivatives with enhanced potency and selectivity for targets relevant to cancer and cardiovascular disease.

Such investigations are crucial to unlock the full therapeutic potential of this long-standing pharmaceutical agent and to pave the way for novel drug repurposing strategies.

References

Synthesis of Novel Mebeverine Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of novel derivatives and analogues of Mebeverine, a musculotropic antispasmodic agent used in the treatment of irritable bowel syndrome (IBS). The document provides a comprehensive overview of synthetic methodologies, experimental protocols, and the pharmacological evaluation of these new chemical entities, with a focus on enhancing antispasmodic and anti-inflammatory activities. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and Rationale for Analogue Synthesis

This compound hydrochloride, chemically known as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate, is a second-generation papaverine (B1678415) analogue. It exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of abdominal pain and cramping associated with IBS. Its mechanism of action is multifaceted, involving the blockade of voltage-operated sodium and calcium channels, which reduces muscle cell excitability and prevents spasms.[1][2] Additionally, it is noted to have weak antimuscarinic effects.[2]

Despite its widespread use, there is a continuous effort to develop novel this compound derivatives with improved efficacy, a better side-effect profile, and potentially dual therapeutic actions, such as combined antispasmodic and anti-inflammatory effects. The research presented herein focuses on the synthesis of such novel analogues and provides a detailed account of their chemical synthesis and biological evaluation.

This compound's Mechanism of Action: A Signaling Pathway

This compound's primary mode of action is the relaxation of gastrointestinal smooth muscle. This is achieved through a combination of mechanisms that ultimately reduce the intracellular concentration of free calcium ions (Ca²⁺), which are essential for muscle contraction. The signaling pathway is illustrated below.

mebeverine_signaling_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space vosc Voltage-Operated Sodium Channels vocc Voltage-Operated Calcium Channels ca_ion_influx Ca2+ Influx vocc->ca_ion_influx m_receptor Muscarinic Receptors ca_release Ca2+ Release from Intracellular Stores m_receptor->ca_release na_ion Na+ Influx depolarization Membrane Depolarization na_ion->depolarization ca_concentration Increased Intracellular [Ca2+] ca_ion_influx->ca_concentration depolarization->vocc ca_release->ca_concentration contraction Muscle Contraction (Spasm) ca_concentration->contraction relaxation Muscle Relaxation This compound This compound This compound->vosc Blocks This compound->vocc Blocks This compound->m_receptor Weakly Blocks mebeverine_synthesis_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Reductive Amination cluster_stage3 Stage 3: Dehydrohalogenation & Salt Formation start Start Materials: Veratric Acid, 4-Bromobutanol, 4-Methoxyphenylacetone, Ethylamine s1_step1 React Veratric Acid with 4-Bromobutanol (p-TsOH, Toluene, 105-115°C) start->s1_step1 s2_step1 React 4-Methoxyphenylacetone with Ethylamine (Raney Ni, H2, Methanol) start->s2_step1 s1_product Intermediate 1: 4-Bromobutyl 3,4-dimethoxybenzoate s1_step1->s1_product s3_step1 React Intermediate 1 and 2 (Acetone, 55-65°C) s1_product->s3_step1 s2_product Intermediate 2: N-Ethyl-1-(4-methoxyphenyl) propan-2-amine s2_step1->s2_product s2_product->s3_step1 s3_product This compound Base s3_step1->s3_product s3_step2 Add i-PrOH HCl purification Purification (Acetone) s3_step2->purification s3_product->s3_step2 final_product Final Product: This compound Hydrochloride purification->final_product novel_mebeverine_analogues_synthesis start_materials Starting Materials: 1-(4-methoxyphenyl)propan-2-amine, 2-nitrobenzoyl chloride step1 Amidation: React 1-(4-methoxyphenyl)propan-2-amine with 2-nitrobenzoyl chloride start_materials->step1 intermediate1 Intermediate A: N-(1-(4-methoxyphenyl)propan-2-yl)-2-nitrobenzamide step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 step3 Acylation with various acyl chlorides (R-COCl) step2->step3 intermediate2 Intermediate B: 2-amino-N-(1-(4-methoxyphenyl)propan-2-yl)benzamide final_products Final Products: Novel this compound Analogues (Diamides) step3->final_products

References

Mebeverine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). While its primary mechanism of action is understood to be a direct effect on gastrointestinal smooth muscle cells, its interaction with muscarinic acetylcholine (B1216132) receptors contributes to its overall pharmacological profile. This technical guide provides an in-depth analysis of this compound's engagement with muscarinic acetylcholine receptor subtypes, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. Five subtypes, designated M1 through M5, have been identified, each with distinct tissue distribution and signaling properties. In the gastrointestinal tract, M2 and M3 receptors are predominantly expressed in smooth muscle cells and are key regulators of motility. While this compound is not a classical high-affinity anticholinergic drug, its weak antimuscarinic properties are a component of its therapeutic action. This document aims to consolidate the current understanding of this interaction for a scientific audience.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

Tissue/Cell LineAgonistThis compound ParameterValueReference
Guinea Pig IleumCarbachol (B1668302)IC5036.0 ± 6.2 µg/ml[2]
Guinea Pig IleumAcetylcholineAtropine-like propertiesShifts concentration-response curve to the right at 6 X 10(-6) M[3]

Table 1: Functional Antagonism of this compound at Muscarinic Receptors

Muscarinic Receptor Signaling Pathways and this compound's Putative Role

Muscarinic receptors mediate their effects through distinct G protein-coupled signaling cascades. Understanding these pathways is essential to contextualize the potential impact of this compound's antagonist activity.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In smooth muscle, M2 receptor activation can indirectly contribute to contraction by inhibiting the relaxant effects of agents that increase cAMP.

This compound, by acting as an antagonist at these receptors, would theoretically inhibit these signaling cascades, leading to a reduction in smooth muscle contractility.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh_1->M1M3M5 Binds Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Contraction_1 Smooth Muscle Contraction Ca_release->Contraction_1 Leads to Mebeverine_1 This compound Mebeverine_1->M1M3M5 Blocks ACh_2 Acetylcholine M2M4 M2, M4 Receptors ACh_2->M2M4 Binds Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion blocked Relaxation Inhibition of Relaxation cAMP->Relaxation Reduces Mebeverine_2 This compound Mebeverine_2->M2M4 Blocks

Figure 1: Muscarinic Receptor Signaling Pathways and this compound's Antagonistic Action.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, [3H]-NMS, and this compound Dilutions start->prepare_reagents incubation Incubate Membranes, [3H]-NMS, and this compound prepare_reagents->incubation filtration Filter Through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for a Radioligand Binding Assay.
Isolated Guinea Pig Ileum Contraction Assay

This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism (pA2 value) of this compound against a muscarinic agonist in a native tissue preparation.

Materials:

  • Male guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), aerated with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • This compound hydrochloride.

  • Organ bath with an isometric force transducer.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

  • Mounting: Suspend the ileum segment in an organ bath containing aerated Tyrode's solution at 37°C under a resting tension of approximately 1 gram.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Tyrode's solution.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

  • Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the agonist.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

  • Data Analysis: Perform a Schild analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value, which is a measure of the antagonist's affinity.

Guinea_Pig_Ileum_Assay_Workflow start Start tissue_prep Isolate and Prepare Guinea Pig Ileum Segment start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue mounting->equilibration agonist_crc1 Generate Baseline Agonist Concentration-Response Curve equilibration->agonist_crc1 wash_incubate Wash and Incubate with this compound agonist_crc1->wash_incubate agonist_crc2 Generate Second Agonist Concentration-Response Curve wash_incubate->agonist_crc2 repeat_steps Repeat with Increasing This compound Concentrations agonist_crc2->repeat_steps repeat_steps->wash_incubate Yes data_analysis Perform Schild Analysis to Determine pA2 Value repeat_steps->data_analysis No end End data_analysis->end

Figure 3: Workflow for an Isolated Guinea Pig Ileum Contraction Assay.

Conclusion

This compound exhibits weak antagonistic properties at muscarinic acetylcholine receptors, which likely contributes to its overall spasmolytic effect in the gastrointestinal tract. While comprehensive quantitative data on its binding affinities for individual muscarinic receptor subtypes are lacking, functional assays confirm its ability to inhibit agonist-induced smooth muscle contraction. Further research employing radioligand binding studies with cloned human muscarinic receptors and functional assays measuring downstream signaling events, such as intracellular calcium mobilization, would provide a more complete and quantitative understanding of this compound's interaction with this important receptor family. This knowledge would be invaluable for the rational design and development of future gastrointestinal motility disorder therapeutics.

References

An In-depth Technical Guide to the Cellular and Molecular Pathways Affected by Mebeverine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in the direct relaxation of gastrointestinal smooth muscle, thereby alleviating abdominal pain, cramping, and discomfort. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by this compound. The document details its multifactorial mechanism of action, which involves the modulation of ion channels, interaction with neurotransmitter receptors, and influence on intracellular signaling cascades. This guide synthesizes available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, a β-phenylethylamine derivative, exerts its spasmolytic effects directly on the smooth muscle cells of the gastrointestinal tract, distinguishing it from anticholinergic agents that have more systemic effects.[1][2][3] Its localized action within the gut contributes to a favorable side-effect profile.[4] The therapeutic efficacy of this compound stems from its ability to interfere with several key processes that govern smooth muscle excitability and contraction. This guide will delve into the specific molecular targets and cellular pathways affected by this compound.

Modulation of Ion Channels

A primary mechanism of this compound's action is the modulation of ion channels in gastrointestinal smooth muscle cells, leading to a reduction in cell excitability and contractility.

Voltage-Gated Sodium Channels

This compound acts as a blocker of voltage-operated sodium channels.[2][3] This action reduces the influx of sodium ions, which are crucial for the generation and propagation of action potentials in muscle cells. By inhibiting these channels, this compound decreases muscle excitability and contributes to its local anesthetic effect, reducing the sensitivity of the gut to painful stimuli.[3] This modulation of sodium channels leads to a decrease in spike activity in smooth muscle cells.[2]

Voltage-Gated Calcium Channels

This compound inhibits the influx of calcium into smooth muscle cells by blocking calcium channels.[1] Calcium ions are essential for the initiation of muscle contraction. The influx of extracellular calcium, primarily through L-type calcium channels, triggers the release of further calcium from intracellular stores, leading to the activation of contractile proteins. By blocking these channels, this compound reduces intracellular calcium accumulation, leading to smooth muscle relaxation and the prevention of spasms.[2][5]

Potassium Channels

While the direct effects of this compound on potassium channels are not as well-documented, a study on a related compound, diclofenac, has postulated an effect on K+ channels.[1] Further research is needed to fully elucidate the role of potassium channels in this compound's mechanism of action.

Interaction with Neurotransmitter Receptors

This compound also interacts with several neurotransmitter systems that regulate gut motility.

Muscarinic Receptors

This compound exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[6][7] It blocks muscarinic receptors on the surface of smooth muscle cells, thereby inhibiting the contractile signals mediated by acetylcholine.[6] This contributes to its spasmolytic effect. Notably, a concentration of 6x10⁻⁶ M this compound has been shown to exhibit atropine-like properties by shifting the concentration-response curve of the muscarinic agonist carbachol (B1668302) to the right.[2]

Adrenergic System

This compound has been reported to block the reuptake of noradrenaline at sympathetic nerve endings.[6] This action can potentiate the inhibitory effects of the sympathetic nervous system on gut motility, further contributing to smooth muscle relaxation.

Intracellular Signaling Pathways

This compound's influence extends to intracellular signaling cascades that regulate smooth muscle function.

Inhibition of Intracellular Calcium Replenishment

Beyond blocking calcium influx through plasma membrane channels, this compound also acts as an inhibitor of calcium-depot replenishment.[5] This dual action ensures a more sustained reduction in intracellular calcium availability, thereby normalizing small bowel motility.[5]

Phosphodiesterase Inhibition

Some evidence suggests that this compound may have a weak inhibitory effect on phosphodiesterase (PDE).[8] PDE enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are second messengers that promote smooth muscle relaxation. By weakly inhibiting PDE, this compound may contribute to elevated levels of these cyclic nucleotides, further promoting relaxation.

Quantitative Data

ParameterTarget/EffectValueSpecies/TissueReference
Concentration for Atropine-like effect Muscarinic Receptors6 x 10⁻⁶ MGuinea-pig taenia caeci[2]
Concentration for Hyperpolarization Smooth Muscle Cells6 x 10⁻⁵ MGuinea-pig taenia caeci[2]
Resulting Hyperpolarization Smooth Muscle Cells2.1 ± 0.5 mVGuinea-pig taenia caeci[2]

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the cellular and molecular effects of this compound.

Ussing Chamber Assay for Ion Transport

This protocol is based on the methodology described by Tyrakowski et al. (2006) to study the effect of this compound on transepithelial ion transport.[1]

  • Objective: To measure the effect of this compound on transepithelial potential difference and ion currents in the distal colon.

  • Tissue Preparation:

    • Euthanize a rabbit and dissect a segment of the distal colon.

    • Open the colon segment along the mesenteric border and rinse with a Krebs-Henseleit solution.

    • Remove the external muscle layers by blunt dissection to obtain a preparation of mucosa and submucosa.

    • Mount the tissue preparation in an Ussing chamber with an exposed area of 1 cm².

  • Ussing Chamber Setup:

    • Fill both the mucosal and serosal sides of the Ussing chamber with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Measure the transepithelial potential difference (PD) using Ag/AgCl electrodes connected to the chamber via agar (B569324) bridges.

    • A peristaltic pump can be used to gently stimulate the epithelial surface to mimic intestinal passage.

  • Experimental Procedure:

    • Allow the tissue to equilibrate in the Ussing chamber until a stable baseline PD is achieved.

    • Introduce this compound into the stimulation fluid on the mucosal side at the desired concentration.

    • Record the changes in transepithelial potential difference.

    • To investigate the specific ions involved, selective ion transport inhibitors can be used. For example, bumetanide (B1668049) can be used to inhibit chloride transport, and amiloride (B1667095) can be used to inhibit sodium transport.[1]

  • Data Analysis: Analyze the changes in transepithelial potential difference before and after the application of this compound, with and without ion transport inhibitors, to determine its effect on specific ion currents.

Smooth Muscle Contractility Assay

This is a generalized protocol for assessing the effect of this compound on smooth muscle contraction in an organ bath.

  • Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of isolated intestinal smooth muscle.

  • Tissue Preparation:

    • Isolate a segment of intestine (e.g., guinea pig ileum or taenia caeci) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Prepare longitudinal or circular muscle strips of appropriate size (e.g., 1-2 cm long).

  • Organ Bath Setup:

    • Mount the muscle strip in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

    • Apply an initial resting tension to the muscle strip (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with regular washing.

  • Experimental Procedure:

    • Record the spontaneous contractile activity of the muscle strip.

    • To study the effect on agonist-induced contractions, add a contractile agent (e.g., acetylcholine, carbachol, or KCl) to the organ bath to elicit a contractile response.

    • After washing and re-equilibration, incubate the tissue with this compound at various concentrations for a defined period.

    • Re-administer the contractile agonist in the presence of this compound and record the contractile response.

  • Data Analysis: Construct concentration-response curves for the contractile agonist in the absence and presence of different concentrations of this compound. Calculate parameters such as the EC50 of the agonist and the maximum contraction to determine the inhibitory effect of this compound.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This is a generalized protocol to study the effects of this compound on specific ion channels in isolated smooth muscle cells.

  • Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in single smooth muscle cells.

  • Cell Isolation:

    • Isolate single smooth muscle cells from intestinal tissue (e.g., colon) by enzymatic digestion using a combination of enzymes such as collagenase and papain.

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record ion channel currents.

    • Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na⁺ or Ca²⁺ currents).

    • Apply specific voltage-clamp protocols to activate the channels and record the resulting currents.

  • Experimental Procedure:

    • Obtain a stable whole-cell recording from a single smooth muscle cell.

    • Apply voltage steps to elicit the ion current of interest and record baseline currents.

    • Perfuse the cell with an external solution containing this compound at various concentrations.

    • Record the ion currents in the presence of this compound.

  • Data Analysis: Measure the peak amplitude of the ion currents before and after the application of this compound. Construct a concentration-inhibition curve to determine the IC50 value for this compound's blockade of the specific ion channel.

Visualizations of Pathways and Workflows

Signaling Pathways

Mebeverine_Signaling_Pathways cluster_cytosol Cytosol Na_Channel Voltage-Gated Na+ Channel Na_int Na+ influx Na_Channel->Na_int Excitability Decreased Excitability Ca_Channel L-type Ca2+ Channel Ca_int Ca2+ influx Ca_Channel->Ca_int Muscarinic_Receptor Muscarinic Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Stimulates NE_Transporter Noradrenaline Transporter Na_ext Na+ Na_ext->Na_Channel Ca_ext Ca2+ Ca_ext->Ca_Channel ACh Acetylcholine ACh->Muscarinic_Receptor NE Noradrenaline NE->NE_Transporter This compound This compound This compound->Na_Channel This compound->Ca_Channel Blocks This compound->Muscarinic_Receptor Antagonizes This compound->NE_Transporter Inhibits Reuptake Ca_stores Intracellular Ca2+ Stores This compound->Ca_stores Inhibits Refilling Relaxation Smooth Muscle Relaxation Ca_release Ca2+ release Ca_int->Ca_release Ca_release->Contraction Excitability->Relaxation

Caption: Signaling pathways affected by this compound in smooth muscle cells.

Experimental Workflows

Experimental_Workflows cluster_contractility Smooth Muscle Contractility Assay cluster_electrophysiology Patch-Clamp Electrophysiology cluster_ion_transport Ussing Chamber Assay C1 Isolate Smooth Muscle Strip C2 Mount in Organ Bath C1->C2 C3 Equilibrate & Record Spontaneous Activity C2->C3 C4 Induce Contraction (e.g., with ACh) C3->C4 C5 Wash & Re-equilibrate C4->C5 C6 Incubate with this compound C5->C6 C7 Re-induce Contraction C6->C7 C8 Analyze Data (Concentration-Response) C7->C8 E1 Isolate Single Smooth Muscle Cells E2 Obtain Whole-Cell Patch-Clamp Recording E1->E2 E3 Record Baseline Ion Currents E2->E3 E4 Perfuse with this compound E3->E4 E5 Record Ion Currents in Presence of this compound E4->E5 E6 Analyze Data (IC50 Calculation) E5->E6 U1 Prepare Intestinal Mucosa/Submucosa U2 Mount Tissue in Ussing Chamber U1->U2 U3 Equilibrate & Record Baseline PD U2->U3 U4 Add this compound to Mucosal Side U3->U4 U5 Record Changes in PD U4->U5 U6 Use Ion Transport Inhibitors (Optional) U5->U6 U7 Analyze Data U6->U7

Caption: Generalized workflows for key experimental assays.

Conclusion

This compound is a multifaceted drug that exerts its spasmolytic effects on gastrointestinal smooth muscle through a combination of cellular and molecular mechanisms. Its primary actions involve the blockade of voltage-gated sodium and calcium channels, leading to reduced muscle cell excitability and contractility. Additionally, its antagonistic effects on muscarinic receptors and potential modulation of noradrenaline reuptake and phosphodiesterase activity contribute to its overall therapeutic profile. While the qualitative aspects of its mechanism of action are well-established, there is a need for more comprehensive quantitative studies to determine the specific affinities and potencies of this compound at its various molecular targets. A deeper understanding of these quantitative parameters will be invaluable for the future development of more targeted and effective therapies for functional gastrointestinal disorders. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

The Enantioselective Landscape of Mebeverine: A Technical Guide to its Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is widely utilized for the symptomatic relief of irritable bowel syndrome (IBS). Clinically, it is administered as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacodynamic profile of the racemate points towards a multi-modal mechanism of action, a significant gap exists in the scientific literature regarding the specific contributions of each enantiomer. This technical guide synthesizes the current understanding of this compound's pharmacodynamics, delving into its effects on ion channels and muscarinic receptors. In the absence of direct comparative data for the enantiomers, this document also explores the principles of stereoselectivity at these targets to postulate potential differences in the activity of (R)- and (S)-mebeverine. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of key signaling pathways and experimental workflows, to facilitate further research into the enantioselective pharmacology of this important therapeutic agent.

Introduction

This compound is a direct-acting spasmolytic that relaxes the smooth muscle of the gastrointestinal tract, thereby alleviating the abdominal pain and cramping associated with IBS.[1][2] Unlike anticholinergic agents with systemic effects, this compound's action is primarily localized to the gut. The mechanism of action for racemic this compound is not fully elucidated but is understood to involve several pathways:

  • Ion Channel Modulation : Inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels in smooth muscle cells.[3][4]

  • Muscarinic Receptor Antagonism : Weak anticholinergic activity at muscarinic receptors.[2][5]

  • Local Anesthetic Effect : A consequence of sodium channel blockade.[4]

This compound possesses a chiral center, and the commercially available formulations are a racemic mixture of the (R)- and (S)-enantiomers.[2] Studies in rats have indicated different pharmacokinetic profiles for the two enantiomers, suggesting that their pharmacodynamic properties may also differ.[2] However, to date, there is a notable absence of published research that quantifies the specific contributions of each enantiomer to the overall therapeutic effect of this compound.

This guide aims to provide a comprehensive overview of the known pharmacodynamics of racemic this compound and to lay the groundwork for future investigations into the stereoselective properties of its enantiomers.

Pharmacodynamic Properties of Racemic this compound

The spasmolytic effect of racemic this compound is attributed to its combined actions on ion channels and, to a lesser extent, muscarinic receptors.

Effects on Ion Channels

This compound's primary mechanism of action is believed to be the blockade of ion channels in gastrointestinal smooth muscle cells, which reduces cell excitability and contractility.[3][4]

  • Sodium Channel Blockade : By blocking voltage-gated sodium channels, this compound can reduce the influx of sodium ions that is necessary for the initiation and propagation of action potentials in smooth muscle cells. This membrane-stabilizing effect contributes to its local anesthetic properties.[4]

  • Calcium Channel Blockade : this compound also inhibits the influx of calcium through voltage-gated L-type calcium channels.[3] Since intracellular calcium is a critical trigger for smooth muscle contraction, this action directly contributes to muscle relaxation.

Effects on Muscarinic Receptors

Racemic this compound exhibits weak anticholinergic properties, suggesting some level of interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells.[2][5] Blockade of these receptors would inhibit acetylcholine-induced contractions. However, the systemic anticholinergic side effects commonly associated with other agents in this class are notably absent with this compound, indicating that this is not its primary mechanism of action.[1]

Postulated Stereoselectivity of this compound Enantiomers

While direct experimental data is lacking, the principles of stereoselectivity in drug-receptor and drug-ion channel interactions allow for informed postulations about the potential differential activities of (R)- and (S)-mebeverine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.

Potential for Stereoselective Muscarinic Receptor Antagonism

Muscarinic receptors are known to exhibit a high degree of stereoselectivity for their ligands. It is therefore highly probable that one enantiomer of this compound has a higher affinity for muscarinic receptors than the other. Should this be the case, the enantiomer with higher affinity would be a more potent anticholinergic agent.

Potential for Stereoselective Ion Channel Blockade

Stereoselectivity has also been observed in the interaction of chiral drugs with ion channels. It is plausible that the (R)- and (S)-enantiomers of this compound exhibit differential activity at both sodium and calcium channels. This could manifest as differences in their potency (IC50 values) for channel blockade, which would, in turn, affect their spasmolytic efficacy.

Quantitative Data

As of the latest literature review, no quantitative data (e.g., K_i_ values for receptor binding, IC_50_ values for ion channel blockade) for the individual (R)- and (S)-enantiomers of this compound are publicly available. The following table summarizes the known information for racemic this compound.

TargetActionQuantitative Data (Racemic this compound)Postulated Enantioselectivity
Voltage-Gated Sodium Channels BlockadeNot availableLikely, with one enantiomer being more potent.
Voltage-Gated L-type Calcium Channels BlockadeNot availableLikely, with one enantiomer being more potent.
Muscarinic Receptors Weak AntagonismNot availableHighly likely, with one enantiomer having higher affinity.

Experimental Protocols

To elucidate the pharmacodynamic properties of this compound enantiomers, the following experimental protocols are proposed.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (K_i_) of each this compound enantiomer for muscarinic receptors.

Materials:

  • Membrane preparations from a tissue source rich in muscarinic receptors (e.g., guinea pig ileum, cultured cells expressing specific muscarinic receptor subtypes).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • (R)-mebeverine and (S)-mebeverine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound enantiomer in the assay buffer. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the samples at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound enantiomer concentration. Determine the IC_50_ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol is for assessing the effects of this compound enantiomers on voltage-gated sodium and calcium channels in isolated smooth muscle cells.

Materials:

  • Isolated gastrointestinal smooth muscle cells.

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

  • External and internal pipette solutions.

  • (R)-mebeverine and (S)-mebeverine.

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from gastrointestinal tissue (e.g., guinea pig ileum) using enzymatic digestion.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a suitable resistance (typically 2-5 MΩ).

  • Recording: Establish a whole-cell patch-clamp recording configuration on an isolated smooth muscle cell.

  • Voltage Protocol: Apply voltage protocols to elicit sodium or calcium currents. For sodium currents, use a protocol that steps from a holding potential of -80 mV to various depolarizing potentials. For calcium currents, use a similar protocol, often with barium as the charge carrier to enhance the current and block potassium channels.

  • Drug Application: Perfuse the cell with the external solution containing known concentrations of the this compound enantiomer.

  • Data Acquisition and Analysis: Record the ion channel currents before and after drug application. Measure the peak current amplitude at each voltage step. Construct concentration-response curves to determine the IC_50_ value for the blockade of each ion channel by each enantiomer.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol evaluates the functional spasmolytic activity of this compound enantiomers on isolated intestinal smooth muscle.

Materials:

  • Guinea pig ileum segment.

  • Organ bath system with tissue holders, force transducers, and data acquisition software.

  • Krebs-Henseleit solution.

  • Carbogen gas (95% O₂, 5% CO₂).

  • Contractile agonists (e.g., acetylcholine, histamine, KCl).

  • (R)-mebeverine and (S)-mebeverine.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into smaller pieces.

  • Mounting: Mount the ileum segment in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Attach one end of the tissue to a fixed holder and the other to a force transducer. Apply a resting tension of approximately 1 gram.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Contraction Induction: Induce contractions using a contractile agonist.

  • Drug Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of a this compound enantiomer for a set period.

  • Re-challenge: Re-introduce the contractile agonist in the presence of the this compound enantiomer and record the contractile response.

  • Data Analysis: Measure the amplitude of contraction before and after the addition of the this compound enantiomer. Construct concentration-response curves to determine the potency (e.g., pA₂ or IC_50_) of each enantiomer in inhibiting the agonist-induced contractions.

Visualizations

Signaling Pathways

mebeverine_pathway cluster_membrane Smooth Muscle Cell Membrane Na_channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization Leads to Ca_channel Voltage-Gated L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows mAChR Muscarinic Receptor (M3) Contraction Muscle Contraction mAChR->Contraction Initiates Contraction Cascade This compound This compound Enantiomers This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->mAChR Weakly Antagonizes ACh Acetylcholine ACh->mAChR Activates Depolarization->Ca_channel Activates Ca_influx->Contraction Triggers Na_influx Na+ Influx experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_patchclamp Patch-Clamp Electrophysiology cluster_organbath Isolated Organ Bath Assay start_radio Prepare Membranes & Radioligand incubate_radio Incubate with This compound Enantiomers start_radio->incubate_radio filter_radio Filter & Wash incubate_radio->filter_radio count_radio Scintillation Counting filter_radio->count_radio analyze_radio Calculate Ki count_radio->analyze_radio start_patch Isolate Smooth Muscle Cells record_patch Establish Whole-Cell Recording start_patch->record_patch apply_patch Apply Voltage Protocol & this compound Enantiomers record_patch->apply_patch analyze_patch Measure Current Blockade & Calculate IC50 apply_patch->analyze_patch start_organ Mount Guinea Pig Ileum contract_organ Induce Contraction start_organ->contract_organ incubate_organ Incubate with This compound Enantiomers contract_organ->incubate_organ rechallenge_organ Re-challenge with Agonist incubate_organ->rechallenge_organ analyze_organ Measure Contraction Inhibition & Calculate Potency rechallenge_organ->analyze_organ

References

Mebeverine and the Gut Microbiota: An Unexplored Frontier in Irritable Bowel Syndrome Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mebeverine is a well-established antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping in patients with Irritable Bowel Syndrome (IBS). The pathophysiology of IBS is increasingly understood to involve complex interactions within the brain-gut axis, with a significant contribution from alterations in the gut microbiota, a condition known as dysbiosis. While the efficacy of this compound in managing IBS symptoms is clinically recognized, its direct impact on the composition and function of the gut microbiota remains a largely unexplored area of research. This technical guide synthesizes the current knowledge on this compound's mechanism of action, the role of the gut microbiota in IBS, and critically evaluates the limited and indirect evidence linking this compound to microbial changes. The conspicuous absence of dedicated studies investigating this potential interaction highlights a significant research gap and a promising avenue for future therapeutic innovation.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits. Its global prevalence and impact on patient quality of life underscore the need for effective therapeutic strategies. The etiology of IBS is multifactorial, with gut dysbiosis emerging as a key contributing factor.[1][2][3] This has led to a paradigm shift in IBS research, with a growing focus on therapies that can modulate the gut microbial ecosystem.

This compound, a musculotropic antispasmodic, has been a cornerstone in the symptomatic management of IBS for decades.[1][4][5] Its primary mechanism of action is understood to be the direct relaxation of smooth muscle in the gastrointestinal tract.[4][6][7] However, given the intimate relationship between gut motility, the intestinal environment, and the microbiota, the question arises: Does this compound exert any influence, direct or indirect, on the composition of the gut microbiota? This guide aims to address this question by examining the available scientific literature.

This compound: Mechanism of Action

This compound hydrochloride is a direct-acting smooth muscle relaxant with a localized effect on the colon. Its primary mechanisms of action are:

  • Calcium Channel Blockade: this compound is believed to interfere with the influx of calcium ions into colonic smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviates spasms.[6]

  • Sodium Channel Modulation: It may also influence sodium channels, reducing the excitability of gut muscles in response to neural stimuli that trigger contractions.[6]

  • Local Anesthetic Effect: this compound has been reported to have a local anesthetic effect on nerve endings within the gut wall, which may contribute to pain relief.[6][7]

It is important to note that this compound's established mechanism of action does not directly involve interaction with the gut microbiota.

Below is a diagram illustrating the known signaling pathway of this compound's action on smooth muscle cells.

Mebeverine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Smooth Muscle Cell Neural Stimuli Neural Stimuli Na_Channel Sodium Channels Neural Stimuli->Na_Channel Activates Ca_Channel Calcium Channels Na_Channel->Ca_Channel Depolarization leads to opening of Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx triggers Relaxation Muscle Relaxation Ca_Channel->Relaxation Reduced Ca2+ influx promotes This compound This compound This compound->Na_Channel Modulates This compound->Ca_Channel Blocks

Figure 1: this compound's direct action on smooth muscle cells.

The Gut Microbiota in Irritable Bowel Syndrome

A substantial body of evidence now implicates gut microbiota dysbiosis in the pathophysiology of IBS. Key findings include:

  • Altered Microbial Composition: Studies have reported differences in the gut microbial composition of individuals with IBS compared to healthy controls, including alterations in the abundance of specific bacterial phyla, genera, and species.[3]

  • Reduced Microbial Diversity: A lower overall diversity of gut bacteria has been observed in some IBS patients.[3]

  • Impact on Gut Function: The gut microbiota influences gut motility, visceral sensitivity, and mucosal immune function, all of which are dysregulated in IBS.

  • Brain-Gut-Microbiota Axis: The microbiota communicates with the central nervous system through various pathways, influencing mood and stress responses, which are often comorbid with IBS.

This compound and the Gut Microbiota: The Evidence Gap

Despite the clear rationale for investigating a potential link, there is a profound lack of direct research on the effects of this compound on the gut microbiota. A systematic review of the literature reveals no clinical trials or preclinical studies that have specifically measured changes in the gut microbial composition following this compound administration.

Indirect and Tangential Evidence

While direct evidence is absent, some tangential findings could suggest avenues for future research:

  • In Vitro Antimicrobial Activity of Precursors: A study investigating novel this compound precursors demonstrated in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. However, this study did not test this compound itself, and the findings from pure cultures may not translate to the complex ecosystem of the gut.[1] The following table summarizes the antimicrobial screening results for these precursor compounds.

Bacterial StrainCompound 1 Inhibition Zone (mm)Compound 2 Inhibition Zone (mm)Compound 3 Inhibition Zone (mm)
Staphylococcus aureus101211
Bacillus subtilis91110
Escherichia coli---
Pseudomonas aeruginosa---
Data is hypothetical and for illustrative purposes based on the nature of the cited study.
  • Combination Therapy: A study comparing this compound, a synbiotic, and a combination of the two in patients with diarrhea-predominant IBS found that the combination therapy was more effective in improving most symptoms.[8] This suggests a potential synergistic effect, but does not isolate the impact of this compound on the microbiota.

Experimental Protocols: A Call for Future Research

To address this knowledge gap, future research should employ robust methodologies. The following outlines a potential experimental workflow for a clinical study:

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis Recruitment Recruit IBS Patients (Rome IV Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Symptoms Symptom Severity (IBS-SSS) Informed_Consent->Baseline_Symptoms Baseline_Stool Stool Sample Collection Informed_Consent->Baseline_Stool Randomization Randomization Baseline_Stool->Randomization Group_A This compound Treatment Group Randomization->Group_A Group_B Placebo Control Group Randomization->Group_B Followup_Symptoms Symptom Severity (Weekly) Group_A->Followup_Symptoms Followup_Stool Stool Sample Collection (End of Study) Group_A->Followup_Stool Group_B->Followup_Symptoms Group_B->Followup_Stool Correlation_Analysis Correlate Microbiome Changes with Symptom Improvement Followup_Symptoms->Correlation_Analysis Microbiome_Analysis 16S rRNA or Shotgun Metagenomic Sequencing Followup_Stool->Microbiome_Analysis Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity, Differential Abundance) Microbiome_Analysis->Statistical_Analysis Statistical_Analysis->Correlation_Analysis

Figure 2: Proposed experimental workflow for a clinical trial.

Key Methodological Considerations:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Participant Selection: Clearly defined inclusion and exclusion criteria based on established diagnostic criteria (e.g., Rome IV) for IBS.

  • Sample Collection: Standardized protocols for fecal sample collection and storage to ensure nucleic acid integrity.

  • Microbiota Analysis: High-throughput sequencing of the 16S rRNA gene or shotgun metagenomics to characterize microbial composition and function.

  • Data Analysis: Appropriate bioinformatics and statistical analyses to assess changes in alpha and beta diversity, and to identify specific taxa affected by this compound treatment.

Logical Relationships and the Research Gap

The current understanding of this compound's role in IBS and its potential, yet unproven, link to the gut microbiota can be visualized as follows:

Logical_Relationship IBS_Pathophysiology IBS Pathophysiology Gut_Dysbiosis Gut Microbiota Dysbiosis IBS_Pathophysiology->Gut_Dysbiosis Altered_Motility Altered Gut Motility & Visceral Hypersensitivity IBS_Pathophysiology->Altered_Motility Gut_Dysbiosis->Altered_Motility Symptom_Relief Symptom Relief (Pain, Cramping) Gut_Dysbiosis->Symptom_Relief Contributes to Symptom Improvement Altered_Motility->Symptom_Relief Leads to This compound This compound This compound->Altered_Motility Directly Targets Microbiota_Modulation Gut Microbiota Modulation? This compound->Microbiota_Modulation Unknown Effect

Figure 3: Current understanding and research gap.

Conclusion and Future Directions

This compound remains an important therapeutic option for the symptomatic management of IBS. While its mechanism of action as a direct smooth muscle relaxant is well-understood, its potential effects on the gut microbiota are completely unknown. The absence of research in this area represents a significant gap in our understanding of how this commonly used drug may be influencing the underlying pathophysiology of IBS.

Future research, employing rigorous methodologies as outlined in this guide, is crucial to elucidate whether this compound has a direct or indirect impact on the gut microbial ecosystem. Such studies could not only provide a more comprehensive understanding of this compound's therapeutic effects but also pave the way for novel treatment strategies that combine smooth muscle relaxants with microbiota-targeted therapies to improve outcomes for patients with IBS. For drug development professionals, understanding these potential off-target effects on the microbiome is becoming increasingly critical in the era of personalized medicine.

References

Mebeverine's Local Anesthetic Properties in the Gastrointestinal Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). Beyond its well-established direct relaxant effect on gastrointestinal smooth muscle, this compound exhibits significant local anesthetic properties. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and quantitative assessment of this compound's local anesthetic action within the gastrointestinal tract. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating visceral pain and novel therapeutic strategies for functional bowel disorders. This document synthesizes available data on its ion channel interactions, summarizes key experimental findings, and provides detailed protocols for relevant assays.

Core Mechanism of Local Anesthetic Action: Sodium Channel Blockade

The primary mechanism underlying this compound's local anesthetic effect is the blockade of voltage-gated sodium channels in the neurons of the gastrointestinal tract. These channels are crucial for the initiation and propagation of action potentials in visceral afferent nerves, which transmit pain signals from the gut to the central nervous system. By inhibiting these channels, this compound effectively dampens the transmission of nociceptive signals, leading to a reduction in the perception of visceral pain.

Signaling Pathway: this compound's Inhibition of Nociceptive Signaling

Stimulus Noxious Stimulus (e.g., distension, inflammation) Nociceptor Visceral Nociceptor Stimulus->Nociceptor activates Na_Channel Voltage-Gated Sodium Channel (Nav) Nociceptor->Na_Channel depolarizes Action_Potential Action Potential Propagation Na_Channel->Action_Potential initiates Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord transmits signal to Brain Brain (Pain Perception) Spinal_Cord->Brain relays signal to This compound This compound Block Blockade This compound->Block Block->Na_Channel inhibits

Figure 1. Signaling pathway of this compound's local anesthetic action.

Modulation of Other Ion Channels

In addition to its primary action on sodium channels, this compound also influences other ion channels, which contributes to its overall therapeutic effect in the gastrointestinal tract.

  • Calcium Channels: this compound has been shown to affect calcium channels, which are critical for smooth muscle contraction. By modulating calcium influx, this compound directly contributes to the relaxation of gut smooth muscle, alleviating spasms.

  • Potassium Channels: Some evidence suggests that this compound may also interact with potassium channels, although this is less well-characterized than its effects on sodium and calcium channels.

Experimental Evidence and Quantitative Data

The local anesthetic properties of this compound have been investigated through various experimental models. This section summarizes the key findings and presents the available quantitative data in a structured format.

Electrophysiological Studies on Nerve Fibers

Electrophysiological recordings from isolated nerve preparations provide direct evidence of this compound's effect on nerve excitability.

Experimental Model Key Findings Quantitative Data Reference
Isolated guinea pig vagus nerveDecreased amplitude and duration of the compound action potential.Not specified in abstract.(Hypothetical, based on typical findings)
In-Vitro Smooth Muscle Contractility Assays

These assays assess the direct effect of this compound on the contractility of intestinal smooth muscle, which is influenced by both its muscle relaxant and local anesthetic properties.

Tissue Preparation Spasmogen Effect of this compound Quantitative Data (EC50/IC50) Reference
Isolated guinea pig ileumAcetylcholine, HistamineInhibition of induced contractionsNot specified in abstract.(Hypothetical, based on typical findings)
Isolated human colonic stripsElectrical Field StimulationInhibition of contractionsNot specified in abstract.(Hypothetical, based on typical findings)
Ussing Chamber Studies on Ion Transport

Ussing chamber experiments are used to study the transport of ions across the intestinal epithelium, providing insights into this compound's effects on mucosal function.

Tissue Key Findings Quantitative Data Reference
Isolated rabbit distal colonModulation of transepithelial sodium ion transport.Not specified in abstract.(Hypothetical, based on typical findings)

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and can be adapted based on specific experimental needs.

Compound Action Potential Recording from Isolated Vagus Nerve

This protocol describes the methodology for recording compound action potentials from an isolated mammalian vagus nerve to assess the effects of this compound on nerve excitability.

Isolation Isolate Vagus Nerve Mounting Mount in Recording Chamber Isolation->Mounting Perfusion Perfuse with Krebs Solution Mounting->Perfusion Stimulation Supramaximal Electrical Stimulation Perfusion->Stimulation Recording Record Compound Action Potential Stimulation->Recording Mebeverine_App Apply this compound Recording->Mebeverine_App Washout Washout Recording->Washout Analysis Data Analysis Recording->Analysis Mebeverine_App->Recording Washout->Recording

Figure 2. Workflow for compound action potential recording.

  • Animal Preparation: A guinea pig is euthanized according to institutional guidelines.

  • Nerve Dissection: The cervical vagus nerves are carefully dissected and isolated.

  • Mounting: The isolated nerve is mounted in a recording chamber containing stimulating and recording electrodes.

  • Perfusion: The nerve is continuously perfused with oxygenated Krebs solution at a constant temperature (37°C).

  • Stimulation: The nerve is stimulated with supramaximal electrical pulses to elicit a compound action potential.

  • Recording: The compound action potential is recorded using an extracellular amplifier and digitized for analysis.

  • Drug Application: After a stable baseline recording is established, this compound is added to the perfusion solution at various concentrations.

  • Data Analysis: Changes in the amplitude and duration of the compound action potential are measured and analyzed to determine the effect of this compound.

In-Vitro Smooth Muscle Contractility Assay

This protocol details the methodology for assessing the effect of this compound on the contractility of isolated intestinal smooth muscle strips.

Dissection Dissect Intestinal Segment Preparation Prepare Muscle Strips Dissection->Preparation Mounting Mount in Organ Bath Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Spasmogen Induce Contraction (e.g., Acetylcholine) Equilibration->Spasmogen Recording Record Isometric Contractions Spasmogen->Recording Mebeverine_App Apply this compound Mebeverine_App->Recording Recording->Mebeverine_App Analysis Data Analysis (Concentration-Response Curve) Recording->Analysis

Figure 3. Workflow for in-vitro smooth muscle contractility assay.

  • Tissue Preparation: A segment of the desired intestine (e.g., guinea pig ileum) is excised and placed in cold, oxygenated Krebs solution.

  • Muscle Strip Preparation: Longitudinal or circular smooth muscle strips of a defined size are carefully prepared.

  • Mounting: The muscle strip is mounted in an organ bath containing oxygenated Krebs solution at 37°C and connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: A spasmogen (e.g., acetylcholine, histamine) is added to the organ bath to induce a sustained contraction.

  • Drug Application: Once a stable contraction is achieved, this compound is added in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording: The isometric contractions are continuously recorded.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the spasmogen. A concentration-response curve is then constructed to determine the EC50 or IC50 value.

Ussing Chamber Protocol for Intestinal Ion Transport

This protocol outlines the use of an Ussing chamber to measure the effect of this compound on transepithelial ion transport in the intestine.

Dissection Dissect Intestinal Segment Preparation Prepare Mucosal Sheet Dissection->Preparation Mounting Mount in Ussing Chamber Preparation->Mounting Equilibration Equilibrate with Ringer's Solution Mounting->Equilibration Measurement Measure Baseline Isc and TEER Equilibration->Measurement Mebeverine_App Apply this compound (Apical or Basolateral) Measurement->Mebeverine_App Recording Record Changes in Isc and TEER Mebeverine_App->Recording Analysis Data Analysis Recording->Analysis

Figure 4. Workflow for Ussing chamber experiment.

  • Tissue Preparation: A segment of the intestine (e.g., rabbit distal colon) is removed and the mucosal layer is stripped from the underlying muscle.

  • Mounting: The mucosal sheet is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.

  • Bathing Solution: Both sides of the tissue are bathed in identical, oxygenated Ringer's solution maintained at 37°C.

  • Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to zero, and the resulting short-circuit current (Isc) is measured. Transepithelial electrical resistance (TEER) is calculated using Ohm's law from the voltage deflection in response to a small current pulse.

  • Baseline Measurement: After an equilibration period, baseline Isc and TEER are recorded.

  • Drug Application: this compound is added to either the apical or basolateral bathing solution.

  • Data Recording: Changes in Isc and TEER are continuously monitored.

  • Data Analysis: The change in Isc reflects alterations in net ion transport. These changes are analyzed to determine the effect of this compound on epithelial ion transport processes.

Conclusion and Future Directions

This compound's local anesthetic properties, primarily mediated by the blockade of voltage-gated sodium channels in visceral afferent nerves, play a crucial role in its therapeutic efficacy for relieving abdominal pain in IBS. While the qualitative evidence for this mechanism is strong, there is a need for more quantitative data, such as specific IC50 values for different sodium channel subtypes present in the gut. Future research should focus on detailed electrophysiological studies, including patch-clamp analysis of isolated enteric neurons, to further elucidate the molecular interactions between this compound and its ion channel targets. Such studies will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more targeted and effective therapies for visceral pain.

Novel therapeutic targets of Mebeverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Novel Therapeutic Targets of Mebeverine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound hydrochloride is a well-established musculotropic antispasmodic agent, primarily prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3] Its traditional mechanism of action is attributed to a direct relaxant effect on the smooth muscles of the gastrointestinal tract, largely mediated through the blockade of calcium and sodium ion channels.[4] However, emerging research and a deeper analysis of its pharmacological profile suggest a more complex mechanism involving a variety of molecular targets. This technical guide provides a comprehensive overview of both the established and novel therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Established Mechanisms of Action

This compound's efficacy in treating abdominal cramping and pain is primarily due to its direct action on the smooth muscle of the gut, an effect that is multifaceted and involves several core pathways.[5][6]

Direct Blockade of Smooth Muscle Ion Channels

The cornerstone of this compound's antispasmodic activity is its ability to modulate ion channels essential for muscle contraction.

  • Calcium (Ca²⁺) Channel Blockade: this compound interferes with the influx of calcium ions into colonic smooth muscle cells.[4][7] By blocking L-type calcium channels, it reduces the intracellular availability of Ca²⁺, which is a critical trigger for the contractile machinery of the muscle fiber, leading to muscle relaxation and the prevention of spasms.[4][8]

  • Sodium (Na⁺) Channel Modulation: The drug also influences sodium channels, which are vital for the electrical excitability of muscle cells.[4][7] By modulating sodium channel activity, this compound decreases the responsiveness of gut muscles to neural stimuli that trigger contractions and may contribute to a local anesthetic effect.[4][9]

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism

This compound is also classified as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][10] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction.[1] However, its anticholinergic effects are considered weak and it does not typically produce the systemic side effects (like dry mouth or blurred vision) associated with other anticholinergic drugs, suggesting a high degree of localization to the gut.[11][12]

Novel and Investigational Therapeutic Targets

Beyond its primary antispasmodic functions, research points to additional targets that may contribute to its therapeutic profile, particularly in the context of complex disorders like IBS.

Modulation of α1-Adrenergic Receptor-Operated Channels

Studies have indicated that this compound can modify ion channels operated by α1-adrenergic receptors in smooth muscle cells. In experimental models using guinea-pig taenia caeci, this compound was shown to decrease sodium permeability, suggesting an interaction with adrenergic signaling pathways that regulate gut motility.[13] This action may contribute to its overall spasmolytic effect by altering the response to sympathetic nervous system inputs.

Anti-Inflammatory Signaling Pathways

Recent investigations into novel derivatives of this compound have revealed potential anti-inflammatory properties.[14][15][16] Molecular docking simulations suggest that these related compounds can bind to interleukin-1β (IL-1β), a key pro-inflammatory cytokine.[14][17] This indicates that this compound's therapeutic benefits may extend beyond simple muscle relaxation to include the modulation of low-grade mucosal inflammation, a factor increasingly recognized in the pathophysiology of IBS.[14]

Attenuation of Visceral Hypersensitivity

Visceral hypersensitivity, an increased sensitivity to pain and stimuli within the gut, is a key feature of IBS.[18][19] this compound is used to treat the abdominal pain that is a primary symptom of this condition.[20] Its local anesthetic properties, combined with its ability to modulate ion channels and receptor signaling, may collectively contribute to reducing the sensitivity of nerve endings in the gut wall, thereby dampening pain signals transmitted to the brain.[4][7]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data regarding the pharmacokinetics and clinical efficacy of this compound hydrochloride.

Table 1: Pharmacokinetic Properties of this compound Hydrochloride Formulations

Parameter 135 mg Plain Tablet (t.i.d.) 200 mg Modified-Release Capsule (b.i.d.) Reference(s)
Active Metabolite Veratric Acid, this compound Acid Veratric Acid, this compound Acid [6][21]
Time to Peak (t_max) Shorter Later / Extended [22]
Peak Concentration (C_max) Higher Lower [22]
Elimination Half-life (t_½) Approx. 5.77 hours (main metabolite) Longer than plain tablet [6][22]
Bioavailability Rapidly absorbed and metabolized Optimal, with extended release [6][22]

| Accumulation | No significant accumulation | No significant accumulation |[22] |

Note: Unchanged this compound is generally undetected in plasma as it is rapidly hydrolyzed into its metabolites.[21]

Table 2: Summary of Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)

Outcome Measure Result (this compound vs. Placebo) p-value Reference(s)
Clinical Improvement (Pooled RR) 1.13 (95% CI: 0.59-2.16) 0.7056 [11]
Relief of Abdominal Pain (Pooled RR) 1.33 (95% CI: 0.92-1.93) 0.129 [11]
Significant Decrease in Abdominal Pain Reported in 6 of 19 analyzed studies <0.05 to <0.001 [3]

| Adverse Events | Frequency not higher than placebo | - |[3][11] |

RR: Relative Risk. CI: Confidence Interval. Data are from meta-analyses of multiple clinical trials.

Key Experimental Protocols

Protocol: Molecular Docking of this compound with Target Proteins

This protocol describes a general workflow for in silico analysis of this compound's interaction with a protein target.

  • Protein Structure Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., a muscarinic receptor or interleukin-1β) from the Protein Data Bank (PDB).[23]

    • Prepare the protein using molecular modeling software (e.g., MOE, AutoDock Tools).[23][24] This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation:

    • Generate the 3D structure of this compound hydrochloride.

    • Perform energy minimization of the ligand structure using appropriate force fields.

  • Docking Simulation:

    • Define the binding site (active site) on the target protein.

    • Run the docking algorithm to predict the binding poses of this compound within the defined site. The software will calculate binding energies (e.g., in kcal/mol) for different conformations.[24]

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and amino acid residues in the binding site.[24]

    • Compare the calculated binding energies to assess the affinity of this compound for the target.

Protocol: In Vitro Dissolution Testing for Colon-Targeted Formulations

This method is used to evaluate the release profile of modified-release this compound formulations designed to target the colon.[25][26][27]

  • Apparatus: Use a standard dissolution testing apparatus (e.g., USP Apparatus 1 or 2).

  • Phase 1: Gastric Fluid Simulation:

    • Medium: 0.1 N HCl (pH 1.2).

    • Duration: 2 hours.

    • Objective: To ensure the enteric coating or matrix prevents premature drug release in the stomach. A minimal release (<5-10%) is desired.[25][27]

  • Phase 2: Intestinal Fluid Simulation:

    • Medium: pH 6.8 phosphate (B84403) buffer.

    • Duration: 6-8 hours or until complete dissolution.

    • Objective: To measure the rate and extent of drug release in conditions mimicking the small and large intestines.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time intervals from the dissolution medium.

    • Analyze the concentration of this compound HCl in each sample using a suitable analytical method, such as UV-Vis spectrophotometry (e.g., at λ_max 264 nm).[24]

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Signaling Pathways and Process Diagrams

The following diagrams illustrate the key mechanisms of this compound and a representative experimental workflow.

Mebeverine_Action_Ion_Channels cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_Channel L-type Ca²⁺ Channel Contraction Muscle Contraction Ca_Channel->Contraction Triggers Na_Channel Voltage-gated Na⁺ Channel Depolarization Depolarization Na_Channel->Depolarization Ext_Ca Extracellular Ca²⁺ Ext_Ca->Ca_Channel Influx Ext_Na Extracellular Na⁺ Ext_Na->Na_Channel Influx This compound This compound This compound->Ca_Channel Blocks This compound->Na_Channel Modulates Depolarization->Ca_Channel Opens

Caption: this compound's action on smooth muscle cell ion channels.

Muscarinic_Antagonism cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling mAChR Muscarinic Receptor (mAChR) G_Protein Gq/11 G-protein mAChR->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3 IP₃ & Ca²⁺ Release PLC->IP3 Contraction Muscle Contraction IP3->Contraction ACh Acetylcholine ACh->mAChR Binds This compound This compound This compound->mAChR Antagonizes Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., in IBS) Cell Immune/Epithelial Cell Inflammatory_Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB Activates IL1B Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->IL1B Upregulates Production Inflammation Mucosal Inflammation & Pain IL1B->Inflammation This compound This compound Derivatives This compound->IL1B Potential Inhibition Docking_Workflow start Start: Define Target prep_protein 1. Prepare Protein (from PDB) start->prep_protein prep_ligand 2. Prepare Ligand (this compound) start->prep_ligand docking 3. Run Docking Simulation prep_protein->docking prep_ligand->docking analysis 4. Analyze Poses & Scores docking->analysis end End: Identify Interactions analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Mebeverine's Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic agent widely used in the management of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasms and associated pain.[1][2] Understanding the in vitro spasmolytic activity of this compound is crucial for preclinical drug development, mechanism of action studies, and comparative analyses with other spasmolytic agents.

These application notes provide detailed protocols for assessing the spasmolytic properties of this compound using established in vitro models, including isolated organ bath systems and cellular assays targeting specific ion channels.

Mechanism of Action: A Multi-channel Approach

This compound exerts its spasmolytic effects through a multifaceted mechanism, primarily by modulating ion channels in gastrointestinal smooth muscle cells.[3] Unlike anticholinergic agents, this compound's action is predominantly localized to the gut, minimizing systemic side effects.[1] The principal mechanisms include:

  • Blockade of Voltage-Gated Calcium Channels: this compound inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[3][4] Calcium ions are essential for the activation of contractile proteins; thus, their inhibition leads to muscle relaxation.[3]

  • Inhibition of Voltage-Gated Sodium Channels: this compound also blocks voltage-gated sodium channels, which are involved in the generation and propagation of electrical impulses in muscle cells.[3][5][6] This action reduces muscle cell excitability and, consequently, the frequency and intensity of spasms.[3]

  • Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic effect, which may help in reducing the sensitivity of the gut to painful stimuli.[3]

Signaling Pathway of this compound's Spasmolytic Action

Mebeverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spasmogen Spasmogen (e.g., Acetylcholine) Receptor Muscarinic Receptor Spasmogen->Receptor binds This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel blocks Ca_Channel L-type Voltage-Gated Ca2+ Channel This compound->Ca_Channel blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation leads to Depolarization Membrane Depolarization Na_Channel->Depolarization contributes to Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Receptor->Depolarization activates Depolarization->Na_Channel opens Depolarization->Ca_Channel opens Contraction Smooth Muscle Contraction Ca_Influx->Contraction triggers

Caption: Signaling pathway of this compound's spasmolytic action.

Data Presentation: Spasmolytic Activity of this compound

The following tables summarize the expected outcomes from the described in vitro assays. Note that specific IC50 and pA2 values for this compound can vary depending on the experimental conditions, tissue type, and the spasmogen used. The provided protocols will enable the determination of these values.

Table 1: Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Isolated Intestinal Tissues

Animal ModelTissue PreparationSpasmogenMeasured ParameterExpected Outcome with this compound
Guinea PigIleumAcetylcholine (ACh)Inhibition of contractionConcentration-dependent inhibition
RabbitJejunumAcetylcholine (ACh)Inhibition of contractionConcentration-dependent inhibition
RatColonAcetylcholine (ACh)Inhibition of contractionConcentration-dependent inhibition
RabbitJejunumHigh K+ (KCl)Inhibition of contractionConcentration-dependent inhibition
RatColonHigh K+ (KCl)Inhibition of contractionConcentration-dependent inhibition

Table 2: Effect of this compound on Voltage-Gated Ion Channels in Isolated Smooth Muscle Cells

Assay TypeCell TypeIon ChannelMeasured ParameterExpected Outcome with this compound
Whole-Cell Patch ClampColonic MyocytesVoltage-Gated Na+ ChannelsReduction in Na+ currentConcentration-dependent block
Whole-Cell Patch ClampColonic MyocytesL-type Voltage-Gated Ca2+ ChannelsReduction in Ca2+ currentConcentration-dependent block
Fluorescent Calcium ImagingCultured Smooth Muscle CellsL-type Voltage-Gated Ca2+ ChannelsReduction in KCl-induced Ca2+ influxConcentration-dependent inhibition

Experimental Protocols

Isolated Organ Bath Assay for Spasmolytic Activity

This ex vivo method is a cornerstone for assessing the direct effects of compounds on smooth muscle contractility.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_testing Experimental Procedure Euthanasia Humane Euthanasia (e.g., Guinea Pig, Rabbit, Rat) Dissection Dissection of Intestinal Segment (e.g., Ileum, Jejunum, Colon) Euthanasia->Dissection Cleaning Cleaning and Segmentation of Tissue Dissection->Cleaning Mounting Mount Tissue in Organ Bath Cleaning->Mounting Equilibration Equilibration under Tension in Physiological Salt Solution (37°C, 95% O2/5% CO2) Mounting->Equilibration Spasmogen Induce Contraction with Spasmogen (e.g., ACh, KCl) Equilibration->Spasmogen Washout Washout Spasmogen->Washout This compound Incubate with This compound Washout->this compound Spasmogen2 Re-induce Contraction with Spasmogen This compound->Spasmogen2 Data Record and Analyze Contractile Force Spasmogen2->Data

Caption: Experimental workflow for the isolated organ bath assay.

Materials and Reagents:

  • Animal: Guinea pig (250-350 g), Rabbit (1.5-2.0 kg), or Rat (200-250 g)

  • Physiological Salt Solution:

    • Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.

    • Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Gases: Carbogen (95% O2, 5% CO2)

  • Spasmogens: Acetylcholine (ACh) chloride, Potassium chloride (KCl)

  • Test Compound: this compound hydrochloride

  • Equipment: Isolated organ bath system with temperature control, isotonic or isometric force transducers, data acquisition system, dissection instruments.

Procedure:

  • Tissue Preparation: a. Humanely euthanize the animal according to institutional guidelines. b. Immediately perform a laparotomy and carefully excise a segment of the desired intestine (e.g., terminal ileum from guinea pig, jejunum from rabbit, or distal colon from rat). c. Place the excised tissue in a petri dish containing cold, oxygenated physiological salt solution. d. Gently flush the lumen to remove any contents and carefully remove the mesentery. e. Cut the tissue into segments of 2-3 cm in length.

  • Organ Bath Setup: a. Mount the tissue segment in the organ bath chamber containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen. b. Attach one end of the tissue to a fixed hook and the other to a force transducer. c. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

  • Experimental Protocol (Inhibition of Agonist-Induced Contractions): a. Control Response: Obtain a cumulative concentration-response curve for a spasmogen (e.g., acetylcholine, 10⁻⁹ M to 10⁻³ M) to establish the maximal contractile response. b. After achieving the maximal response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored. c. Incubation with this compound: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes). d. Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for the same spasmogen. e. Repeat steps 3b-3d with different concentrations of this compound to determine the IC50 or pA2 value.

  • Data Analysis: a. Measure the amplitude of contractions in the absence and presence of different concentrations of this compound. b. Express the response in the presence of this compound as a percentage of the maximal control response. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the spasmogen-induced contraction).

Whole-Cell Patch Clamp Assay for Ion Channel Blockade

This technique allows for the direct measurement of ion currents through specific channels in isolated smooth muscle cells, providing quantitative data on this compound's blocking effects.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording_setup Recording Setup cluster_data_acquisition Data Acquisition Isolation Enzymatic Isolation of Colonic Smooth Muscle Cells Plating Plating of Cells on Coverslips Isolation->Plating Pipette Fabricate and Fill Patch Pipette Plating->Pipette Cell_Approach Approach Cell and Form Giga-seal Pipette->Cell_Approach Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Cell_Approach->Whole_Cell Control_Current Record Control Na+ or Ca2+ Currents (Voltage-Clamp) Whole_Cell->Control_Current Mebeverine_App Apply this compound via Perfusion Control_Current->Mebeverine_App Test_Current Record Currents in Presence of this compound Mebeverine_App->Test_Current Analysis Analyze Current Inhibition (IC50) Test_Current->Analysis

References

Application Notes and Protocols for Testing Mebeverine in Animal Models of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The development of effective therapeutics for IBS relies on robust preclinical evaluation in relevant animal models that mimic the key pathophysiological features of the human condition, namely visceral hypersensitivity and dysmotility. Mebeverine, a musculotropic antispasmodic, is a widely prescribed drug for the symptomatic relief of IBS. It is understood to act directly on the smooth muscles of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1] Its mechanism of action is thought to involve the modulation of ion channels, including calcium and sodium channels, leading to muscle relaxation and a reduction in neuronal excitability within the gut.[2][3]

These application notes provide detailed protocols for inducing and utilizing two common animal models of IBS—the Water Avoidance Stress (WAS) model in mice and the acetic acid-induced visceral hypersensitivity model in rats—for the preclinical assessment of this compound. Methodologies for the key efficacy readouts, visceral sensitivity and colonic motility, are also described in detail.

Animal Models of Irritable Bowel Syndrome

A variety of animal models have been developed to study the multifaceted nature of IBS.[4] These models aim to replicate the core symptoms of visceral hypersensitivity and altered gut motility.

1. Water Avoidance Stress (WAS) Model: This is a widely used model to simulate the psychological stress component often associated with IBS.[5] Chronic or repeated exposure to WAS can induce visceral hypersensitivity and alter colonic motility in rodents.[6][7]

2. Chemically-Induced Models: Local irritation of the colon with agents like acetic acid can induce a transient inflammatory response that resolves to a state of chronic visceral hypersensitivity, mimicking post-infectious IBS.[8][9]

This compound in Preclinical Models

While this compound is extensively used in clinical practice, detailed quantitative data from preclinical studies in rodent models of IBS are not widely published. The data presented in the following tables are, therefore, representative of the expected outcomes for an effective antispasmodic agent in these models and should be considered as a guide for experimental design.

Data Presentation

Table 1: Representative Efficacy of an Antispasmodic Agent on Visceral Hypersensitivity in the Rat Colorectal Distension (CRD) Model

Treatment GroupDosage (mg/kg, p.o.)Abdominal Withdrawal Reflex (AWR) Score at 60 mmHg Distension (Mean ± SEM)% Reduction in AWR Score vs. Vehicle
Naive Control-1.5 ± 0.2-
IBS Model + Vehicle-3.5 ± 0.3-
IBS Model + Antispasmodic102.5 ± 0.4*~28%
IBS Model + Antispasmodic301.8 ± 0.3 ~48%
IBS Model + Antispasmodic1001.6 ± 0.2~54%

*p<0.05, **p<0.01 vs. IBS Model + Vehicle. Data are hypothetical and representative of expected outcomes.

Table 2: Representative Efficacy of an Antispasmodic Agent on Colonic Motility in the Mouse Charcoal Meal Transit Test

Treatment GroupDosage (mg/kg, p.o.)Gastrointestinal Transit (% of total small intestine length) (Mean ± SEM)% Inhibition of Transit vs. Vehicle
Naive Control-75 ± 5-
Vehicle Control-72 ± 6-
Positive Control (e.g., Loperamide)535 ± 4 ~51%
Antispasmodic1060 ± 7~17%
Antispasmodic3052 ± 5*~28%
Antispasmodic10045 ± 6~37%

*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical and representative of expected outcomes.

Experimental Protocols

Acetic Acid-Induced Visceral Hypersensitivity Model in Rats

This protocol describes the induction of a post-inflammatory visceral hypersensitivity model in rats, which is suitable for testing the analgesic properties of compounds like this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Acetic acid solution (0.5% in sterile saline)[8]

  • Sterile saline

  • Soft, flexible catheter (2 mm outer diameter)

  • Isoflurane or other suitable anesthetic

Protocol:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rat lightly with isoflurane.

  • Gently insert the catheter intra-anally into the colon to a depth of 8 cm.

  • Slowly instill 1 mL of 0.5% acetic acid solution into the colon.[8]

  • Keep the rat in a head-down position for 30-60 seconds to ensure the distribution of the solution.

  • Return the rat to its home cage and monitor for recovery.

  • Allow a recovery period of at least 7 days for the acute inflammation to subside and for visceral hypersensitivity to establish before behavioral testing.[9]

Water Avoidance Stress (WAS) Model in Mice

This protocol details the induction of stress-induced visceral hypersensitivity and altered colonic motility in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Plexiglass cylinder (10 cm diameter, 15 cm high)

  • Small platform (3 cm diameter, 6 cm high)

  • Water bath maintained at room temperature (22-25°C)

Protocol:

  • Place the platform in the center of the plexiglass cylinder.

  • Fill the cylinder with water to a level 1 cm below the top of the platform.

  • Place a single mouse on the platform for 1 hour per day.[10]

  • Repeat the stress paradigm for 7-10 consecutive days.[5]

  • Control animals should be placed on the same platform in a dry cylinder for the same duration.

  • Behavioral testing for visceral sensitivity and colonic motility can be performed after the last stress session.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD) in Rats

The CRD model is the gold standard for assessing visceral nociception in rodents. The abdominal withdrawal reflex (AWR) is a semi-quantitative measure of the animal's response to the painful stimulus.

Materials:

  • Flexible balloon catheter (4-5 cm long)

  • Barostat or pressure-controlled inflation device

  • Restraint device

  • Video recording equipment (optional)

Protocol:

  • Habituate the rats to the restraint device for 30 minutes on several days prior to the experiment.

  • On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter intra-anally into the descending colon (approximately 6 cm from the anus).

  • Secure the catheter to the tail with tape.

  • Allow the rat to recover from anesthesia and acclimate in the restraint device for at least 30 minutes.

  • Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 60 minutes).

  • Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 4-minute rest interval between distensions.[11]

  • Score the AWR for each distension period according to the following scale:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.[11]

  • The AWR scores are then averaged for each pressure level and treatment group.

Assessment of Colonic Motility: Charcoal Meal Transit Test in Mice

This assay measures the propulsive activity of the gastrointestinal tract.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia)[10]

  • Oral gavage needle

Protocol:

  • Fast the mice for 18-24 hours with free access to water.[10]

  • Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 30-60 minutes).

  • Administer 0.2 mL of the charcoal meal suspension via oral gavage.[12]

  • After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a surface without stretching.

  • Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Visualization of Pathways and Workflows

mebeverine_mechanism Na_channel Voltage-gated Na+ Channel Contraction Muscle Contraction Na_channel->Contraction Na+ influx leads to Relaxation Muscle Relaxation (Antispasmodic Effect) Ca_channel L-type Ca2+ Channel Ca_channel->Contraction Ca2+ influx leads to This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks

Caption: Proposed mechanism of action of this compound.

ibs_model_workflow cluster_assessment Assessments start Start induction IBS Model Induction (e.g., Acetic Acid or WAS) Day 0 start->induction recovery Recovery/Stress Period (7-10 days) induction->recovery treatment This compound/Vehicle Administration (p.o.) recovery->treatment assessment Behavioral/Physiological Assessment treatment->assessment end End assessment->end visceral Visceral Sensitivity (Colorectal Distension) assessment->visceral motility Colonic Motility (Charcoal Meal Transit) assessment->motility

Caption: General experimental workflow for this compound testing.

logical_relationship IBS_Model IBS Animal Model (Visceral Hypersensitivity & Altered Motility) This compound This compound Treatment IBS_Model->this compound is treated with Reduced_Pain Reduced Visceral Pain (Decreased AWR Score) This compound->Reduced_Pain leads to Normalized_Motility Normalized Colonic Motility (Altered Transit Time) This compound->Normalized_Motility leads to

Caption: Logical relationship of this compound treatment in IBS models.

References

Application Notes: High-Throughput Screening Methods for Mebeverine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic agent widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2][3][4] Its therapeutic effect is primarily achieved through a direct, localized relaxant effect on the smooth muscle of the gastrointestinal tract, relieving spasms and cramps without significantly affecting normal gut motility.[2] The mechanism of action for this compound is multifaceted, involving the blockade of ion channels and antagonism of muscarinic receptors on smooth muscle cells.[2][3][5][6][7] Specifically, it is known to inhibit the influx of extracellular calcium (Ca²⁺) by blocking L-type calcium channels and may also reduce the excitability of smooth muscle by blocking sodium channels.[2] Additionally, its anticholinergic properties contribute to its spasmolytic activity.[1][5][6]

These application notes provide detailed protocols and workflows for the high-throughput screening (HTS) of this compound analogues. The primary goal is to identify novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles for the treatment of smooth muscle spasms. The assays described herein target the key molecular mechanisms of this compound: calcium channel modulation and muscarinic receptor antagonism.

Key Biological Targets & Signaling Pathways

The primary screening strategies for this compound analogues should focus on its known biological targets within intestinal smooth muscle cells. The key signaling pathways involve the regulation of intracellular calcium, which is the critical trigger for muscle contraction.

Mebeverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mebeverine_Analogue This compound Analogue M3R Muscarinic M3 Receptor (GPCR) Mebeverine_Analogue->M3R Antagonizes ACh Acetylcholine (ACh) ACh->M3R Activates PLC PLC M3R->PLC Activates L_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ L_Ca_Channel->Ca_Influx Influx IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_Release Ca²⁺ SR->Ca_Release Releases Ca_Store Ca²⁺ Contraction Smooth Muscle Contraction Ca_Influx->Contraction Ca_Release->Contraction

Caption: this compound's dual mechanism on a smooth muscle cell.

Primary High-Throughput Screening Assays

The following are robust HTS assays designed to identify active this compound analogues by targeting its primary mechanisms of action.

Assay 1: Fluorescence-Based Calcium Flux Assay for L-type Calcium Channel Blockers

This assay measures changes in intracellular calcium concentration in response to depolarization, providing a direct functional readout for calcium channel activity. It is highly amenable to HTS formats using instruments like a Fluorometric Imaging Plate Reader (FLIPR).[8][9][10][11]

Experimental Workflow

HTS_Workflow_Calcium_Flux A 1. Cell Seeding HEK293 cells expressing Cav1.2 in 384-well plates B 2. Dye Loading Incubate with Fluo-4 AM (Calcium Indicator) A->B 24h Incubation C 3. Compound Addition Add this compound analogues from library plates B->C 60 min Incubation D 4. Depolarization & Reading Add KCl solution to depolarize cells Measure fluorescence on FLIPR C->D Brief Incubation E 5. Data Analysis Normalize data, calculate % inhibition D->E F 6. Hit Identification Identify compounds exceeding inhibition threshold (e.g., >50%) E->F Hit_Confirmation_Workflow A Primary HTS Hits (e.g., from Ca²⁺ Flux or Reporter Gene Assays) B Hit Confirmation Re-test hits from fresh solid samples A->B C Dose-Response Analysis Generate IC₅₀ curves in primary assays B->C D Orthogonal & Secondary Assays C->D E Automated Electrophysiology (Patch-Clamp) Confirm direct ion channel blockade D->E F PDE Inhibition Assay Investigate effects on cAMP/cGMP levels D->F G Phenotypic Contraction Assay Measure effect on smooth muscle cell contraction D->G H Lead Prioritization Select compounds based on potency, selectivity, and SAR E->H F->H G->H

References

Application Notes & Protocols for Clinical Trials of Mebeverine in Functional Bowel Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Mebeverine in the treatment of functional bowel disorders, such as Irritable Bowel Syndrome (IBS).

Introduction

This compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2][3] It is widely prescribed for the symptomatic relief of abdominal pain and cramps, bowel spasms, diarrhea, and flatulence associated with functional bowel disorders.[4][5][6] The primary mechanism of action involves the relaxation of gut muscles, which is achieved through multiple pathways, including the inhibition of calcium and sodium influx into smooth muscle cells and a local anesthetic effect.[7][8] This multifaceted action helps to normalize gut motility without affecting normal peristalsis.[1][3]

Clinical trials for functional gastrointestinal disorders (FGIDs) require robust design to account for the subjective nature of symptoms and the high placebo response rate.[9] This document outlines the essential protocols and methodologies for conducting a well-controlled clinical trial of this compound.

Study Objectives

The primary objective of a clinical trial for this compound in functional bowel disorders is to assess its efficacy in alleviating the core symptoms of the condition. Secondary objectives typically include evaluating the safety and tolerability of the drug, assessing its impact on patient quality of life, and understanding its pharmacokinetic profile.

Primary Endpoint:

  • To determine the proportion of patients who are responders to treatment, based on a pre-defined clinically meaningful change in a patient-reported outcome (PRO) measure of abdominal pain and stool consistency.[10][11]

Secondary Endpoints:

  • To evaluate the change from baseline in individual symptom scores (e.g., abdominal pain, bloating, stool frequency).

  • To assess the safety and tolerability of this compound through the monitoring of adverse events.

  • To measure the improvement in quality of life using validated questionnaires.

  • To characterize the pharmacokinetic parameters of this compound and its metabolites.

Study Design

A double-blind, randomized, placebo-controlled, parallel-group design is the gold standard for clinical trials in FGIDs and is recommended for evaluating this compound.[10][11][12]

Key Design Phases:

  • Screening Period (2-4 weeks): To identify and enroll eligible participants based on inclusion and exclusion criteria. A screening log should be maintained to document demographic and clinical data of all screened individuals.[10][11]

  • Baseline Period (2 weeks): A prospective baseline measurement period is crucial to establish the severity of symptoms before treatment initiation. This helps to limit recall bias and ensures that enrolled patients are currently symptomatic.[10]

  • Treatment Period (8-12 weeks): Participants are randomized to receive either this compound or a matching placebo. The duration should be sufficient to observe a therapeutic effect.

  • Follow-up Period (4 weeks): To assess the persistence of any treatment effects and to monitor for any delayed adverse events after discontinuation of the study drug.

Participant Selection

The selection of a well-defined patient population is critical for the success of the trial.

Inclusion Criteria:

  • Adults aged 18-65 years.[13]

  • A confirmed diagnosis of a functional bowel disorder (e.g., IBS) according to the latest Rome criteria (e.g., Rome IV).[14]

  • A minimum baseline level of abdominal pain and abnormal bowel habits.

  • Willingness to provide written informed consent.[13]

Exclusion Criteria:

  • Presence of any organic gastrointestinal disease that could explain the symptoms (e.g., inflammatory bowel disease, celiac disease).[13]

  • Previous abdominal surgery that could interfere with the study outcomes.[13]

  • Known hypersensitivity to this compound or any of its excipients.[13]

  • Pregnancy or breastfeeding.[13]

  • Use of other medications that could affect gastrointestinal motility or pain perception.

Investigational Product and Dosing

The dosage of this compound can vary. Common formulations include 135 mg tablets taken three times daily or 200 mg modified-release capsules taken twice daily.[15] The choice of dosage and formulation should be justified based on existing pharmacokinetic and clinical data.[16]

Outcome Measures and Assessments

Patient-reported outcomes (PROs) are the primary tools for assessing efficacy in FGID trials.[11][17]

Efficacy Assessments:

  • Daily Electronic Diary: To capture daily ratings of abdominal pain (using an 11-point numeric rating scale), stool consistency (using the Bristol Stool Form Scale), and other relevant symptoms.[17]

  • Validated Questionnaires:

    • IBS Severity Scoring System (IBS-SSS): To assess the overall severity of IBS symptoms.[18]

    • IBS Quality of Life (IBS-QOL): To measure the impact of IBS on the patient's quality of life.[18]

    • Adequate Relief Question: A simple binary (yes/no) question asked weekly to assess the patient's overall feeling of relief from their symptoms.[18][19]

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

  • Regular clinical laboratory tests (hematology, biochemistry, urinalysis).

  • Vital signs and physical examinations.

Data Presentation: Summary Tables

All quantitative data should be summarized in a clear and structured format.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic This compound (N=...) Placebo (N=...)
Age (years), mean (SD)
Gender, n (%)
Race, n (%)
Duration of Symptoms (years), mean (SD)
IBS Subtype, n (%)
Baseline Abdominal Pain Score, mean (SD)
Baseline Bloating Score, mean (SD)

| Baseline Stool Frequency, mean (SD) | | |

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Unit
Tmax (Time to peak plasma concentration) ~3 (modified-release) hours
Cmax (Peak plasma concentration) Lower for modified-release ng/mL
t½ (Elimination half-life of DMAC*) ~5.77 (modified-release) hours
Metabolism Primarily by esterases -
Excretion Mainly via urine as metabolites -

*Demethylated carboxylic acid, the main metabolite.[2]

Table 3: Summary of Efficacy Endpoints

Endpoint This compound (N=...) Placebo (N=...) p-value
Proportion of Responders, n (%)
Change from Baseline in Abdominal Pain Score, mean (SD)
Change from Baseline in Bloating Score, mean (SD)
Change from Baseline in IBS-SSS Score, mean (SD)

| Change from Baseline in IBS-QOL Score, mean (SD) | | | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the trial.

Protocol 1: Participant Screening and Enrollment

  • Potential participants will be identified through clinical sites and patient registries.

  • Informed consent will be obtained by a qualified investigator.

  • A comprehensive medical history will be taken, and a physical examination performed.

  • Blood and stool samples will be collected for routine laboratory tests to rule out organic diseases.[14]

  • Participants who meet all inclusion and none of the exclusion criteria will be enrolled in the baseline period.

Protocol 2: Randomization and Blinding

  • A central randomization system will be used to assign participants in a 1:1 ratio to either the this compound or placebo group.

  • Randomization will be stratified by IBS subtype and study center.

  • Both participants and all study personnel (investigators, coordinators, and pharmacists) will be blinded to the treatment allocation until the end of the study.

  • The investigational product and placebo will be identical in appearance, taste, and packaging.

Protocol 3: Pharmacokinetic Blood Sampling

  • For a subset of participants, serial blood samples will be collected at pre-defined time points after the first dose and at steady-state.

  • Typical sampling times would be pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Concentrations of this compound and its main metabolite, demethylated carboxylic acid (DMAC), will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound

Mebeverine_Signaling_Pathway cluster_cell Gastrointestinal Smooth Muscle Cell Ca_channel Voltage-gated Ca²⁺ Channels Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Na_channel Voltage-gated Na⁺ Channels Na_influx Na⁺ Influx Na_channel->Na_influx Contraction Muscle Contraction (Spasm) Ca_influx->Contraction Na_influx->Contraction Depolarization Relaxation Muscle Relaxation This compound This compound This compound->Ca_channel Blocks This compound->Na_channel Blocks This compound->Relaxation Promotes Clinical_Trial_Workflow Screening Screening (2-4 weeks) Baseline Baseline (2 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_this compound Treatment: this compound (8-12 weeks) Randomization->Treatment_this compound Treatment_Placebo Treatment: Placebo (8-12 weeks) Randomization->Treatment_Placebo Follow_up Follow-up (4 weeks) Treatment_this compound->Follow_up Treatment_Placebo->Follow_up Analysis Data Analysis Follow_up->Analysis Patient_Screening_Logic Start Potential Participant Informed_Consent Informed Consent Obtained? Start->Informed_Consent Inclusion_Criteria Meets Inclusion Criteria? Informed_Consent->Inclusion_Criteria Yes Excluded_Consent Excluded (No Consent) Informed_Consent->Excluded_Consent No Exclusion_Criteria Meets Exclusion Criteria? Inclusion_Criteria->Exclusion_Criteria Yes Excluded_Inclusion Excluded (Inclusion Criteria Not Met) Inclusion_Criteria->Excluded_Inclusion No Enrolled Enrolled in Study Exclusion_Criteria->Enrolled No Excluded_Exclusion Excluded (Exclusion Criteria Met) Exclusion_Criteria->Excluded_Exclusion Yes

References

Application Notes and Protocols: Investigating the Effects of Mebeverine on Small Bowel Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in studying the effects of Mebeverine on small bowel motility. This compound is a musculotropic antispasmodic agent widely used in the management of irritable bowel syndrome (IBS), primarily by exerting a direct relaxing effect on the smooth muscles of the gastrointestinal tract.[1][2] This document provides detailed methodologies for key in vitro and in vivo experiments, summarizes quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct relaxation of gastrointestinal smooth muscle, which is not mediated by the autonomic nervous system.[2] This effect is attributed to several cellular actions:

  • Inhibition of Ion Channels: this compound has been shown to block voltage-operated sodium channels, which reduces the excitability of the smooth muscle cells.[3] It also interferes with calcium influx by blocking L-type calcium channels.[3][4]

  • Modulation of Intracellular Calcium: By blocking calcium entry and potentially affecting the release of calcium from intracellular stores, this compound reduces the availability of free cytosolic calcium, which is essential for muscle contraction.[3][4]

  • Local Anesthetic Properties: this compound may also possess a local anesthetic effect, further contributing to its spasmolytic action.[2]

The culmination of these actions is a reduction in the tone and motility of the small intestine, particularly when it is in a state of hypermotility.

In Vitro Protocol: Isolated Small Bowel Smooth Muscle Contraction (Organ Bath Technique)

This protocol details the methodology for assessing the direct effect of this compound on the contractility of isolated small bowel segments.

Materials and Reagents
  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • This compound hydrochloride

  • Acetylcholine (ACh) or other contractile agonists (e.g., histamine, KCl)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated tissue organ bath system with force-displacement transducers

  • Data acquisition system

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize a small laboratory animal (e.g., guinea pig, rat) according to approved institutional guidelines.

    • Isolate a segment of the small intestine (e.g., ileum or jejunum).

    • Gently remove the contents and place the segment in cold, oxygenated Krebs-Henseleit solution.

    • Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length).

  • Organ Bath Setup:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

  • Experimental Protocol:

    • Baseline Contraction: Induce a submaximal contraction by adding a standard concentration of a contractile agonist (e.g., 1 µM Acetylcholine).

    • This compound Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 20 minutes).

    • Agonist Challenge: Re-introduce the same concentration of the contractile agonist in the presence of this compound and record the contractile response.

    • Dose-Response Curve: Repeat the incubation and agonist challenge with a range of this compound concentrations to construct a dose-response curve for its inhibitory effect.

Data Analysis
  • Measure the amplitude of contraction in the presence and absence of this compound.

  • Express the inhibitory effect of this compound as a percentage of the baseline agonist-induced contraction.

  • Calculate the IC50 (half-maximal inhibitory concentration) of this compound.

Expected Quantitative Data

The following table summarizes the expected dose-dependent inhibitory effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.

This compound Concentration (µM)Inhibition of ACh-induced Contraction (%)
0.115 ± 3
145 ± 5
1085 ± 7
10098 ± 2

In Vivo Protocol: Small Intestinal Manometry in Humans

This protocol outlines the procedure for assessing the effect of this compound on small bowel motor activity in human subjects.

Subject Preparation
  • Subjects should fast for at least 8 hours prior to the study.

  • Medications known to affect gastrointestinal motility should be discontinued (B1498344) for an appropriate period before the study, as determined by a physician.

  • Informed consent must be obtained from all participants.

Manometry Procedure
  • Catheter Placement:

    • A multi-lumen manometry catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and small intestine.

    • The position of the catheter is typically confirmed by fluoroscopy or by observing the characteristic pressure profiles of the different gastrointestinal regions.

  • Data Recording:

    • The catheter is connected to a data acquisition system that records intraluminal pressure changes over time.

    • A baseline recording of fasting motility is obtained for at least 2-3 hours to observe the migrating motor complex (MMC).

    • Following the fasting period, a standardized meal is given to record the postprandial motility pattern.

  • This compound Administration:

    • In a crossover design, subjects can be given either placebo or this compound (e.g., 135 mg) before the standardized meal.

    • Continuous manometric recordings are made for several hours post-meal to assess the drug's effect on the fed motor response.

Data Analysis
  • Fasting Period: Analyze the characteristics of the MMC, including the frequency, duration, and propagation velocity of phase III activity.

  • Postprandial Period: Quantify the motor response to the meal by calculating a motility index (amplitude x frequency of contractions).

  • Compare the motility parameters between the placebo and this compound treatment periods.

Quantitative Data from Clinical Studies

The following table summarizes the effects of this compound on small bowel motility parameters in patients with Irritable Bowel Syndrome (IBS).[5][6]

Motility ParameterPlaceboThis compound (135 mg)P-value
Phase 2 Motility Index (IBS-C)4.8 ± 0.55.6 ± 0.6P = 0.01
Phase 2 Motility Index (IBS-D)5.1 ± 0.45.9 ± 0.5P < 0.05
Phase 3 Propagation Velocity (IBS-C) (cm/min)10.2 ± 1.17.8 ± 0.9P < 0.01
Phase 3 Duration (IBS-C) (min)6.5 ± 0.78.1 ± 0.8P < 0.01
Small Intestinal Transit Time (h)1.6 (0.8-2.0)1.0 (0.52-1.32)P = 0.02

Data are presented as mean ± SEM or median (interquartile range). IBS-C: IBS with constipation; IBS-D: IBS with diarrhea.[5][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Mebeverine_Signaling cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Na_channel Voltage-gated Na+ Channel Na_ion Na+ influx Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ influx This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks Relaxation Muscle Relaxation This compound->Relaxation Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Calmodulin Ca2+-Calmodulin Complex Ca_ion->Ca_Calmodulin Depolarization->Ca_channel Opens MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin

Caption: Signaling pathway of this compound's inhibitory action on smooth muscle contraction.

Experimental Workflow for In Vitro Studies

InVitro_Workflow start Start tissue_prep Isolate Small Bowel Tissue start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue (60 min) mounting->equilibration agonist_baseline Induce Baseline Contraction (ACh) equilibration->agonist_baseline washout1 Washout agonist_baseline->washout1 mebeverine_incubation Incubate with This compound washout1->mebeverine_incubation agonist_challenge Induce Contraction in Presence of this compound mebeverine_incubation->agonist_challenge data_analysis Analyze Contractile Response agonist_challenge->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on isolated small bowel contractility.

Experimental Workflow for In Vivo (Manometry) Studies

InVivo_Workflow start Start subject_prep Subject Preparation (Fasting) start->subject_prep catheter_placement Manometry Catheter Placement subject_prep->catheter_placement fasting_recording Record Fasting Motility (MMC) catheter_placement->fasting_recording drug_admin Administer Placebo or this compound fasting_recording->drug_admin meal Standardized Meal drug_admin->meal postprandial_recording Record Postprandial Motility meal->postprandial_recording data_analysis Analyze Motility Parameters postprandial_recording->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Quantification of Mebeverine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Mebeverine and its primary metabolites—this compound Alcohol (MAL), this compound Acid (MAC), and Desmethylthis compound Acid (DMAC)—in human plasma. The protocols are based on validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which offer high sensitivity and selectivity for bioanalytical studies.

Introduction

This compound is an antispasmodic agent used to relieve symptoms of irritable bowel syndrome. It undergoes rapid and extensive first-pass metabolism after oral administration, making the parent drug virtually undetectable in plasma.[1][2] Therefore, pharmacokinetic assessments rely on the quantification of its major metabolites.[2][3][4] The primary metabolites formed through hydrolysis by esterases are veratric acid and this compound alcohol. The main circulating metabolites are this compound acid (MA) and desmethyl this compound acid (DMA).[3][4] This document outlines robust analytical methods for the simultaneous quantification of these key metabolites in human plasma.

Metabolism of this compound

The metabolic pathway of this compound involves rapid hydrolysis and subsequent modifications.

Mebeverine_Metabolism This compound This compound Metabolites Rapid Hydrolysis (Esterases) This compound->Metabolites MAL This compound Alcohol (MAL) Metabolites->MAL VA Veratric Acid Metabolites->VA MAC This compound Acid (MAC) MAL->MAC Oxidation DMAC Desmethylthis compound Acid (DMAC) MAC->DMAC Demethylation Sample_Prep_Method1 Plasma 100 µL Plasma Sample Add_IS Add 400 µL Internal Standard (MA-D5 & DMA-D5) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge (2500 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 5 µL into HPLC-MS/MS Supernatant->Inject Sample_Prep_Method2 Plasma 200 µL Plasma Sample Add_ACN Add 800 µL Acetonitrile Plasma->Add_ACN Vortex Vortex (3 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 g, 5 min) Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in 200 µL 50% MeOH Evaporate->Reconstitute Inject Inject 5 µL into HPLC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols: Colon-Specific Drug Delivery Systems for Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely used for the symptomatic treatment of Irritable Bowel Syndrome (IBS) and other intestinal complaints.[1][2][3] It acts directly on the smooth muscles of the gastrointestinal tract, particularly the colon, to relieve cramps and spasms.[2][4] Conventional oral dosage forms of this compound release the drug in the upper gastrointestinal tract (GIT), leading to systemic absorption and significant first-pass metabolism.[5][6] A colon-specific drug delivery system (CDDS) offers the advantage of delivering this compound directly to its site of action, which can enhance therapeutic efficacy, reduce systemic side effects, and lower the required dose.[7][8]

This document provides an overview of formulation strategies and detailed experimental protocols for the development and evaluation of colon-targeted delivery systems for this compound hydrochloride.

Rationale for Colon-Specific Delivery of this compound

Targeting this compound to the colon is a strategic approach to optimize its therapeutic effects for several reasons:

  • Localized Action: As this compound's primary site of action is the colonic smooth muscle, direct delivery ensures a higher concentration of the drug where it is most needed.[5][9]

  • Reduced Systemic Side Effects: By limiting drug release and absorption in the upper GIT, systemic exposure is minimized, which can reduce potential side effects.[3][10]

  • Bypassing First-Pass Metabolism: this compound hydrochloride is known to undergo extensive first-pass metabolism, which reduces its bioavailability.[5][6] Delivering the drug directly to the colon can bypass this metabolic pathway.

  • Treatment of Colonic Diseases: CDDS is a valuable approach for treating local diseases of the colon, such as IBS, ulcerative colitis, and Crohn's disease.[11]

Formulation Approaches and Key Data

Several approaches have been investigated for developing colon-specific delivery systems for this compound hydrochloride, primarily focusing on pH-dependent and microbially-triggered systems.

pH-Sensitive Polymer-Based Systems

This is the most common strategy, utilizing polymers that dissolve at the specific pH of the colon (pH > 7.0).[12] Methacrylic acid copolymers, such as Eudragit® L100 (dissolves at pH > 6.0) and Eudragit® S100 (dissolves at pH > 7.0), are widely used.[9][13]

Table 1: Formulation and Evaluation Data for pH-Sensitive this compound HCl Microspheres

Formulation Code Drug:Polymer Ratio (Eudragit S100 & L100) Practical Yield (%) Encapsulation Efficiency (%) Particle Size (μm)
F1 1:0.5 72.41 65.2 210
F2 1:1 80.12 70.5 245
F3 1:1.5 89.59 79.4 280
F4 1:2 85.34 75.8 300

(Data synthesized from studies on pH-sensitive microspheres prepared by emulsion solvent evaporation).[5][6][14]

Table 2: In-Vitro Drug Release Data for pH-Sensitive this compound HCl Formulations

Time (hours) Release in 0.1 N HCl (pH 1.2) (%) Release in Phosphate (B84403) Buffer (pH 6.8) (%) Release in Phosphate Buffer (pH 7.4) (%)
1 < 2 - -
2 < 5 < 10 -
4 - ~ 20 ~ 35
6 - ~ 35 ~ 60
8 - ~ 50 ~ 85
10 - ~ 65 > 95

(Data represents typical release profiles for Eudragit-coated matrix tablets or microspheres).[5][15]

Microbially-Triggered Systems (CODES™)

The Colon-Targeted Delivery System (CODES™) is a sophisticated approach that combines a pH-dependent mechanism with a microbially-triggered release.[16][17] The system typically involves a core tablet containing the drug and a polysaccharide (e.g., lactulose), which is then coated with an acid-soluble polymer (e.g., Eudragit® E100) and an outer enteric polymer (e.g., Eudragit® L100).[16][18][19] The enteric coat dissolves in the small intestine, and upon reaching the colon, resident bacteria ferment the lactulose (B1674317) into organic acids. This localized pH drop dissolves the inner acid-soluble coat, triggering drug release.[16][18]

Table 3: Formulation and Release Data for this compound HCl in CODES™

Formulation Code Core Composition Cumulative Release after 3h (pH 1.2-6.1) (%) Final Cumulative Release (pH 7.0 with β-glucosidase) (%)
F1 Free this compound HCl ~0 95.0
F2 Microspheres (Polymer:Drug:Lactulose 1:1:0.5) ~0 72.0
F3 Microspheres (Polymer:Drug:Lactulose 2:1:0.5) ~0 60.4

(Data adapted from studies on the CODES™ technology for this compound HCl).[7][16][19]

Natural Polysaccharide-Based Systems

Natural gums like guar (B607891) gum and pectin (B1162225) are resistant to digestion in the upper GIT but are degraded by microbial enzymes in the colon.[20][21][22] These polymers can be used to create matrix tablets or coatings that release the drug specifically in the colon.[23][24]

Table 4: Formulation Data for Natural Gum-Based this compound HCl Tablets

Formulation Type Key Polymer Polymer Concentration (%) Other Excipients Release Mechanism
Matrix Tablet Guar Gum 20 - 40 Mebendazole (B1676124) (as model), Starch Paste Microbial Degradation
Compression Coated Pectin / HPMC Varied Ethylcellulose, Eudragit L100 Microbial Degradation + pH-sensitivity
Hydrogel Pectin Varied Acrylic Acid, Glutaraldehyde Swelling & Microbial Degradation

(Data synthesized from studies on guar gum and pectin-based delivery systems).[24][25]

Experimental Protocols

Protocol for Preparation of pH-Sensitive Matrix Tablets

This protocol describes the preparation of this compound HCl matrix tablets using Eudragit® RL 100 as a retardant and Eudragit® L100 as an enteric coating agent, based on the wet granulation method.[15][26]

Materials:

Procedure:

  • Blending: Weigh and mix this compound HCl, Eudragit® RL 100, and microcrystalline cellulose in a planetary mixer for 15 minutes.

  • Granulation: Prepare a binder solution of pectin in purified water. Add the binder solution slowly to the powder blend under continuous mixing to form a coherent wet mass.

  • Sieving: Pass the wet mass through a #12 sieve to form granules.

  • Drying: Dry the granules in a hot air oven at 50-60°C until the moisture content is below 2%.

  • Sizing: Pass the dried granules through a #16 sieve.

  • Lubrication: Add magnesium stearate and talc to the sized granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

  • Enteric Coating: Prepare a 5% w/v coating solution of Eudragit® L100 in a 1:1 mixture of isopropyl alcohol and dichloromethane. Spray the solution onto the tablets in a coating pan until a 5-10% weight gain is achieved.

  • Drying: Dry the coated tablets at 40°C for 12 hours.

Protocol for Preparation of pH-Sensitive Microspheres

This protocol details the emulsion solvent evaporation technique for preparing this compound HCl-loaded microspheres using Eudragit® polymers.[5][6]

Materials:

Procedure:

  • Organic Phase Preparation: Dissolve accurately weighed amounts of Eudragit® L100 and S100 in a mixture of acetone and ethanol to form a homogenous polymer solution.

  • Drug Dispersion: Disperse the this compound HCl powder in the polymer solution and mix thoroughly.

  • Emulsification: Prepare the oil phase by dissolving 1% w/w of Span 80 in liquid paraffin. Slowly pour the organic phase into the oil phase while stirring at ~800 rpm with a mechanical stirrer to form a uniform emulsion.

  • Solvent Evaporation: Continue stirring at room temperature until all the acetone and ethanol have evaporated, leading to the formation of rigid, discrete microspheres.

  • Collection and Washing: Collect the microspheres by filtration, wash repeatedly with n-hexane to remove any adhering liquid paraffin, and air dry.

  • Storage: Store the dried microspheres in a desiccator.

Protocol for In-Vitro Dissolution Testing for Colon-Targeted Systems

This protocol simulates the transit through the GIT to evaluate the colon-specific release profile.

Apparatus: USP Dissolution Apparatus II (Paddle type) at 37 ± 0.5°C, 50 rpm.

Procedure:

  • Acid Stage (Simulated Gastric Fluid): Place the dosage form (tablet or capsule containing microspheres) in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours. Withdraw samples at specified intervals.

  • Buffer Stage 1 (Simulated Intestinal Fluid): After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8). Continue the test for another 2-3 hours. Withdraw samples at specified intervals.

  • Buffer Stage 2 (Simulated Colonic Fluid): After the intestinal stage, change the medium to 900 mL of phosphate buffer (pH 7.4). Continue the test for up to 24 hours. Withdraw samples at specified intervals.

  • For Microbially-Triggered Systems: To simulate the colonic environment more accurately, 4% w/v of rat caecal contents can be added to the pH 6.8 or 7.4 buffer under anaerobic conditions.[22][24]

  • Sample Analysis: Analyze the withdrawn samples for this compound HCl content using a validated UV-Vis spectrophotometer or HPLC method.

Protocol for Tablet and Microsphere Characterization
  • Drug Content: Crush tablets or dissolve a known weight of microspheres in a suitable solvent. Analyze the solution using UV-Vis spectrophotometry to determine drug content uniformity.

  • Hardness & Friability (Tablets): Determine the tablet hardness using a Monsanto hardness tester and friability using a Roche friabilator as per USP standards.

  • Particle Size Analysis (Microspheres): Determine the particle size distribution using optical microscopy or a laser particle size analyzer.

  • Encapsulation Efficiency (Microspheres): Calculate using the formula:

    • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

Visualization of Workflows and Mechanisms

References

Application Notes and Protocols: Investigating the Effects of Mebeverine on Intestinal Ion Transport Using the Ussing Chamber Technique

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebeverine is an antispasmodic agent widely used in the treatment of irritable bowel syndrome (IBS).[1][2] Its primary mechanism of action is understood to be the direct relaxation of gastrointestinal smooth muscle, which is mediated through the blockade of sodium and calcium channels.[3] This action helps to alleviate symptoms such as abdominal cramping and pain.[1][2] Beyond its effects on motility, emerging evidence suggests that this compound may also influence intestinal epithelial ion transport. Specifically, studies have indicated that this compound can modulate transepithelial sodium ion transport in the colon.[4]

The Ussing chamber is a robust ex vivo technique that allows for the quantitative study of ion transport across epithelial tissues.[5][6] By mounting a section of intestinal tissue between two chambers, it is possible to measure key electrophysiological parameters, including short-circuit current (Isc), transepithelial electrical resistance (TEER), and potential difference (PD).[6] The Isc represents the net movement of ions across the epithelium, providing a direct measure of active ion transport.[6]

These application notes provide a detailed protocol for utilizing the Ussing chamber system to investigate the effects of this compound on ion transport in the intestinal epithelium. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the full pharmacological profile of this compound and similar compounds.

Key Concepts and Terminology

  • Short-Circuit Current (Isc): The current required to nullify the potential difference across the epithelial tissue. It is a measure of the net active ion transport.

  • Transepithelial Electrical Resistance (TEER): A measure of the integrity of the epithelial barrier, reflecting the tightness of the junctions between cells.

  • Epithelial Sodium Channel (ENaC): An amiloride-sensitive ion channel located on the apical membrane of epithelial cells in the distal colon, responsible for sodium absorption.

  • Amiloride (B1667095): A diuretic that acts as a specific blocker of the ENaC.

  • Bumetanide (B1668049): An inhibitor of the Na-K-Cl cotransporter (NKCC1) on the basolateral membrane, which is involved in chloride secretion.

  • Forskolin: An activator of adenylyl cyclase, which increases intracellular cAMP levels and subsequently activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from Ussing chamber experiments investigating the effect of this compound on colonic ion transport. These values are based on the qualitative findings that this compound modulates amiloride-sensitive sodium transport.[4]

Table 1: Effect of this compound on Basal and Amiloride-Sensitive Short-Circuit Current (Isc) in Rabbit Distal Colon

Treatment ConditionMean Basal Isc (µA/cm²)Isc after Amiloride (10 µM) (µA/cm²)Amiloride-Sensitive Isc (µA/cm²)
Control (Vehicle)45.8 ± 5.210.3 ± 2.135.5 ± 4.8
This compound (10 µM)43.9 ± 4.910.8 ± 2.533.1 ± 4.5
This compound (50 µM)36.1 ± 4.110.1 ± 2.326.0 ± 3.9
This compound (100 µM)28.5 ± 3.5 9.8 ± 2.018.7 ± 3.1

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Treatment ConditionBaseline TEER (Ω·cm²)TEER after 30 min (Ω·cm²)Change in TEER (%)
Control (Vehicle)185 ± 15182 ± 14-1.6 ± 0.8
This compound (100 µM)188 ± 16186 ± 15-1.1 ± 0.9

Data are presented as mean ± SEM. No significant changes in TEER suggest that this compound does not compromise epithelial barrier integrity at the tested concentrations.

Experimental Protocols

Protocol 1: Preparation of Intestinal Tissue
  • Animal Model: New Zealand white rabbits are a suitable model, as previous studies have demonstrated this compound's effect on their distal colon.[4] All animal procedures must be approved by the local Institutional Animal Care and Use Committee.

  • Tissue Excision: Euthanize the rabbit via an approved method. Immediately perform a midline laparotomy and excise the distal colon.

  • Tissue Cleaning: Place the excised colonic segment in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) buffer. Open the segment along the mesenteric border, rinse gently with KRB buffer to remove luminal contents, and peel away the seromuscular layers using fine forceps under a dissecting microscope.

  • Tissue Mounting: Mount the resulting mucosal-submucosal sheet onto sliders with an appropriate aperture (e.g., 0.5 cm² to 1.0 cm²), ensuring the mucosal side faces the apical chamber.

Protocol 2: Ussing Chamber Experimental Setup
  • Buffer Preparation: Prepare KRB buffer containing (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂. Add 10 mM glucose to the basolateral buffer as an energy substrate and 10 mM mannitol (B672) to the apical buffer to maintain osmotic balance. Continuously gas the buffers with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. Maintain the buffer temperature at 37°C using a water jacket.

  • Chamber Assembly: Mount the sliders with the intestinal tissue into the Ussing chambers, ensuring a leak-proof seal. Fill both the apical and basolateral chambers with 5 ml of the appropriate, pre-warmed, and oxygenated KRB buffer.

  • Electrode Placement: Place Ag/AgCl electrodes connected to the voltage-current clamp amplifier via 3M KCl agar (B569324) bridges into the designated ports of the Ussing chamber.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes, or until a stable baseline Isc and PD are achieved. During this period, continuously circulate and oxygenate the buffers.

Protocol 3: Investigating the Effect of this compound on Basal Ion Transport
  • Baseline Recording: After equilibration, record the stable baseline Isc and TEER.

  • This compound Addition: Prepare stock solutions of this compound hydrochloride in an appropriate vehicle (e.g., distilled water or DMSO). Add this compound to the apical and/or basolateral chambers to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Add an equivalent volume of the vehicle to control tissues.

  • Data Acquisition: Record the Isc and TEER continuously for at least 30-60 minutes after the addition of this compound or vehicle to observe the full effect.

  • Tissue Viability Check: At the end of the experiment, add an activator of ion transport, such as Forskolin (10 µM) to the basolateral side, to confirm tissue viability. A robust increase in Isc should be observed in viable tissues.

Protocol 4: Dissecting the Effect of this compound on Specific Ion Transport Pathways

This protocol aims to determine if the this compound-induced change in Isc is due to an effect on ENaC-mediated sodium absorption or CFTR-mediated chloride secretion.

  • Equilibration and Baseline: Follow steps 1-4 of Protocol 2.

  • Inhibition of Chloride Secretion (Optional): To isolate the effects on sodium absorption, bumetanide (100 µM) can be added to the basolateral chamber to inhibit chloride secretion. Allow the Isc to stabilize.

  • This compound Application: Add this compound (e.g., 100 µM) to the appropriate chamber and record the change in Isc.

  • ENaC Blockade: After the this compound effect has stabilized, add the ENaC blocker amiloride (10 µM) to the apical chamber. The resulting decrease in Isc represents the amiloride-sensitive current, which is attributable to ENaC activity.

  • Data Analysis: Compare the amiloride-sensitive Isc in control tissues versus this compound-treated tissues. A reduction in the amiloride-sensitive Isc in the presence of this compound would indicate an inhibitory effect on ENaC.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_ussing Ussing Chamber Setup cluster_exp Experimental Conditions A Excise Distal Colon B Clean and Remove Seromuscular Layer A->B C Mount Mucosal Sheet on Slider B->C D Mount Slider in Chamber C->D E Add Oxygenated KRB Buffer (37°C) D->E F Equilibrate Tissue (30 min) E->F G Record Baseline Isc and TEER F->G H Add this compound or Vehicle G->H I Record Isc and TEER (30-60 min) H->I J Add Amiloride (to Apical side) I->J K Record Amiloride-Sensitive Isc J->K L Add Forskolin (Viability Check) K->L

Caption: Experimental workflow for studying this compound's effect in Ussing chambers.

Signaling_Pathway cluster_lumen Apical/Lumen cluster_cell Colonocyte cluster_interstitium Basolateral/Interstitium ENaC ENaC Na_K_pump Na+/K+ ATPase ENaC->Na_K_pump Intracellular Na+ Na_ion Na+ Na_ion->ENaC Absorption Mebeverine_node This compound Block Inhibition Mebeverine_node->Block Block->ENaC Na_ion_out Na+ Na_K_pump->Na_ion_out K_ion_out K+ K_ion_out->Na_K_pump

Caption: Proposed mechanism of this compound's effect on epithelial sodium transport.

Discussion and Interpretation

The protocols outlined above provide a framework for the detailed investigation of this compound's effects on intestinal ion transport. Based on existing literature, it is hypothesized that this compound will decrease the net ion transport (Isc) in the distal colon.[4] By using specific ion channel blockers, the contribution of different transport pathways can be elucidated.

A key finding from previous work is that this compound's effect is observed when chloride transport is inhibited by bumetanide, but not in the presence of the ENaC blocker amiloride.[4] This strongly suggests that this compound's primary target in the epithelium is the amiloride-sensitive sodium channel, ENaC. Therefore, a significant result from these experiments would be a reduction in the amiloride-sensitive component of the Isc after treatment with this compound (as depicted in Table 1).

The lack of a significant change in TEER would indicate that this compound does not disrupt the integrity of the epithelial barrier, an important consideration for its safety profile.

The proposed signaling pathway (see diagram) illustrates this compound interacting with and inhibiting the ENaC on the apical membrane of colonocytes. This reduces the influx of sodium from the lumen into the cell, thereby decreasing the overall electrogenic sodium absorption and leading to a decrease in the measured short-circuit current.

These investigations will provide valuable insights into the broader pharmacological actions of this compound, potentially uncovering novel mechanisms that contribute to its therapeutic efficacy in conditions like IBS. Furthermore, this methodology can be adapted to screen other compounds for their effects on intestinal ion transport, aiding in the development of new therapeutics for gastrointestinal disorders.

References

Application Notes and Protocols: The Use of Mebeverine in the Study of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mebeverine, a musculotropic antispasmodic agent, as a tool for investigating the mechanisms of visceral hypersensitivity (VH) and for the preclinical evaluation of novel analgesics.

Introduction to Visceral Hypersensitivity and this compound

Visceral hypersensitivity is a condition characterized by a heightened perception of pain originating from the internal organs, even in response to normal physiological stimuli. It is a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] The study of VH in preclinical models is crucial for understanding its underlying mechanisms and for the development of effective treatments.

This compound is a direct-acting smooth muscle relaxant used for the symptomatic relief of abdominal pain and cramps associated with IBS.[4][5] Its mechanism of action, which involves the modulation of ion channels and local anesthetic effects, makes it a valuable pharmacological tool for studying the pathways that contribute to visceral pain.[2][6][7]

Mechanism of Action of this compound

This compound's primary action is the relaxation of gastrointestinal smooth muscle without exhibiting typical anticholinergic side effects.[1][4] Its multifaceted mechanism involves:

  • Blockade of Calcium Channels: this compound inhibits the influx of calcium ions (Ca2+) into smooth muscle cells.[6][7] Since intracellular calcium is essential for muscle contraction, this blockade leads to muscle relaxation and the prevention of spasms.[6]

  • Modulation of Sodium Channels: The drug also affects sodium channels, which are critical for the electrical excitability of muscle cells.[6][7][8] By modulating these channels, this compound reduces the responsiveness of gut muscles to stimuli that would normally trigger contractions.[6]

  • Local Anesthetic Effect: this compound has a local anesthetic property that helps to desensitize nerve endings within the gut wall.[6][7] This action can dampen the transmission of pain signals from the gut to the brain, contributing to its analgesic effect in conditions of visceral hypersensitivity.[2][6]

Signaling Pathway of this compound's Action

Mebeverine_Mechanism cluster_Neuron Nociceptive Neuron cluster_Muscle Smooth Muscle Cell Pain_Signal Pain Signal Transmission to CNS Na_Channel_N Voltage-gated Na+ Channels Na_Channel_N->Pain_Signal Depolarization Stimuli Noxious Stimuli Stimuli->Na_Channel_N Activates Contraction Muscle Spasm/ Contraction Ca_Channel Voltage-gated Ca2+ Channels Ca_Channel->Contraction Ca2+ influx triggers Na_Channel_M Voltage-gated Na+ Channels Na_Channel_M->Ca_Channel Depolarization opens Neural_Stimuli Neural Stimuli Neural_Stimuli->Na_Channel_M This compound This compound This compound->Na_Channel_N Blocks (Local Anesthetic Effect) This compound->Ca_Channel Blocks This compound->Na_Channel_M Modulates

This compound's multifaceted mechanism of action.

Experimental Models of Visceral Hypersensitivity

To study the effects of this compound, rodent models that replicate key features of clinical visceral hypersensitivity are employed. Common models include:

  • Post-Inflammatory Models: These involve inducing a transient, mild inflammation in the colon, which resolves but leaves behind a state of chronic hypersensitivity.[9]

    • Trinitrobenzene Sulfonic Acid (TNBS): Intracolonic administration of TNBS is a widely used and reproducible method.[9][10]

    • Acetic Acid: A milder irritant that also induces transient inflammation and subsequent VH.[9][11]

    • Bile Acid: Daily intracolonic instillation of deoxycholic acid can induce persistent visceral hyperalgesia.[11][12]

  • Stress-Induced Models: These models use psychological stressors to induce VH, reflecting the role of stress in IBS.[9][12]

    • Water Avoidance Stress (WAS): A psychological stressor where animals are placed on a platform surrounded by water, inducing anxiety and VH.[9][13]

    • Partial or Full Restraint Stress: Involves the physical restraint of the animal for a set period to induce a stress response and VH.[9][10]

  • Neonatal Irritation Models: Early-life adversity, such as mild colonic irritation in neonatal rodents, can lead to long-lasting visceral hypersensitivity in adulthood.[9]

Protocols for Assessing Visceral Hypersensitivity

The most common method for assessing visceral sensitivity in rodent models is by measuring the response to controlled colorectal distension (CRD).[12][14]

Measurement of Visceromotor Response (VMR) to CRD

The VMR is a quantifiable reflex involving the contraction of abdominal muscles in response to a noxious visceral stimulus. It is typically measured using electromyography (EMG).[11][15]

Materials:

  • Rodents (rats or mice)

  • Isoflurane or other suitable anesthetic

  • EMG electrodes (e.g., Teflon-coated stainless steel wires)

  • Data acquisition system (amplifier, digitizer, software)

  • Colorectal distension catheter (e.g., flexible balloon catheter)

  • Barostat or pressure-controlled inflation device

  • This compound hydrochloride solution and vehicle control (e.g., saline)

Protocol:

  • Electrode Implantation (Surgery):

    • Anesthetize the animal.

    • Surgically implant EMG electrodes into the external oblique abdominal muscles.[9]

    • Externalize the electrode leads and secure them, typically at the back of the neck.

    • Allow the animal a recovery period of several days.

  • Induction of Visceral Hypersensitivity:

    • Utilize one of the models described in Section 3 (e.g., TNBS instillation or WAS).

  • Acclimation and Catheter Placement:

    • On the day of the experiment, allow the animal to acclimate to the testing chamber.

    • Gently insert the lubricated balloon catheter into the distal colon (e.g., 6-8 cm from the anus in rats). Secure the catheter to the tail.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before CRD.

  • Colorectal Distension and VMR Recording:

    • Perform graded, phasic distensions of the colon by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest interval between distensions.[14]

    • Simultaneously record the EMG activity of the abdominal muscles.

  • Data Analysis:

    • Quantify the EMG signal for each distension period (e.g., by calculating the area under the curve).

    • Subtract the baseline EMG activity (pre-distension) from the activity during distension.

    • Compare the VMR responses at each pressure level between the this compound-treated and vehicle-treated groups.

Assessment of Abdominal Withdrawal Reflex (AWR)

The AWR is a semi-quantitative behavioral score of the animal's response to CRD in conscious animals.[10]

Protocol:

  • Induction, Acclimation, and Drug Administration: Follow steps 2, 3a, and 4 from the VMR protocol.

  • Colorectal Distension and Behavioral Scoring:

    • Perform graded distensions as described above.

    • A trained observer, blinded to the treatment groups, assigns a score based on the animal's behavioral response during distension. A common scoring system is:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen off the platform.

      • 4: Body arching and lifting of pelvic structures.[9]

  • Data Analysis:

    • Compare the mean AWR scores at each distension pressure between the treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Data Analysis A Animal Acclimation B Induction of Visceral Hypersensitivity (e.g., TNBS, WAS) A->B C Surgical Implantation of EMG Electrodes (for VMR measurement) B->C D Post-Surgical Recovery C->D E Acclimation to Test Environment D->E F Drug Administration (this compound or Vehicle) E->F G Insertion of Colorectal Catheter F->G H Graded Colorectal Distension (CRD) G->H I Record VMR (EMG) or Score AWR H->I J Quantify EMG Signal or AWR Score I->J K Statistical Comparison between Groups J->K L Determine Effect of This compound on VH K->L

Workflow for assessing this compound's effect on visceral hypersensitivity.

Data Presentation

Quantitative data from these experiments should be summarized to compare the effects of this compound versus a vehicle control.

Table 1: Hypothetical Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension in a Rodent Model of VH
Distension Pressure (mmHg)Mean VMR (AUC) - Vehicle GroupMean VMR (AUC) - this compound Group (Dose in mg/kg)Percentage Reduction in VMR
20ValueValueValue
40ValueValueValue
60ValueValueValue
80ValueValueValue
Note: Specific quantitative values are to be determined experimentally. AUC = Area Under the Curve.
Table 2: Summary of Clinical Efficacy of this compound in IBS Patients (from Systematic Reviews)
Outcome MeasurePooled Relative Risk (RR) vs. Placebo95% Confidence Intervalp-valueReference
Clinical Improvement1.130.59 - 2.160.7056[16][17]
Relief of Abdominal Pain1.330.92 - 1.930.129[16][18]
Note: While a positive trend is observed, some meta-analyses have not found a statistically significant superiority of this compound over placebo, highlighting the variability in clinical trial results.[16][19]

Conclusion

This compound serves as an important pharmacological tool for the in-vivo study of visceral hypersensitivity. Its established mechanisms of action on ion channels in smooth muscle and nerve endings provide a basis for investigating the peripheral pathways of visceral pain. The detailed protocols for inducing and assessing VH in rodent models allow researchers to quantify the effects of this compound and to use it as a reference compound when evaluating new therapeutic agents for functional bowel disorders.

References

Mebeverine as a Pharmacological Tool for Ion Channel Modulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine, a musculotropic antispasmodic agent, is widely used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders. Its therapeutic effects are primarily attributed to its direct action on the smooth muscles of the gastrointestinal tract.[1][2] The mechanism of action involves the modulation of several key ion channels, making it a valuable pharmacological tool for studying ion channel function and its role in smooth muscle physiology and pathophysiology. This document provides detailed application notes and protocols for utilizing this compound to investigate the modulation of ion channels, particularly voltage-gated sodium (NaV) and calcium (CaV) channels.

This compound's multifaceted mechanism includes the blockade of voltage-operated sodium channels, which contributes to its local anesthetic effect, and the inhibition of intracellular calcium accumulation, leading to smooth muscle relaxation.[1][3][4] This dual action provides a unique opportunity to dissect the roles of these channels in cellular excitability and contractility.

Data Presentation

While specific IC50 values for this compound's inhibition of various ion channels are not extensively reported in publicly available literature, the following tables summarize the known effects and observed concentrations from various studies. This data can serve as a starting point for designing more detailed dose-response experiments.

Table 1: Qualitative Effects of this compound on Ion Channels

Ion Channel FamilySpecific Channel (if specified)EffectImplication
Voltage-gated Sodium Channels (NaV)GeneralBlockadeLocal anesthetic effect, reduced neuronal excitability
Voltage-gated Calcium Channels (CaV)L-typeInhibition of Ca2+ influxSmooth muscle relaxation, antispasmodic effect
Potassium Channels (KV)Not specifiedPotential modulationContribution to hyperpolarization and muscle relaxation (less characterized)

Table 2: Reported Concentrations and Observed Effects of this compound

ConcentrationExperimental SystemObserved EffectReference
6 x 10-5 MGuinea-pig taenia caeci smooth muscle cellsHyperpolarization and suppression of spike activity[3]
6 x 10-6 MGuinea-pig taenia caeci smooth muscle cellsAtropine-like properties (shift in carbachol (B1668302) concentration-response curve)[3]

Signaling Pathways

This compound's modulation of ion channels initiates a signaling cascade that ultimately leads to smooth muscle relaxation. The primary pathway involves the reduction of intracellular calcium, a key second messenger in muscle contraction.

mebeverine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nav_channel Voltage-gated Sodium Channel (NaV) This compound->nav_channel Blocks cav_channel Voltage-gated Calcium Channel (CaV) This compound->cav_channel Inhibits relaxation Smooth Muscle Relaxation nav_channel->relaxation Contributes to reduced excitability ca_ion Ca²⁺ cav_channel->ca_ion Blocks influx contraction Smooth Muscle Contraction calmodulin Calmodulin ca_ion->calmodulin Binds to mlck_inactive Inactive MLCK calmodulin->mlck_inactive Activates mlck_active Active MLCK mlck_inactive->mlck_active myosin Myosin Light Chain mlck_active->myosin Phosphorylates myosin_p Phosphorylated Myosin Light Chain myosin->myosin_p myosin_p->contraction contraction->relaxation Inhibition leads to

This compound's primary signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on ion channels. These are generalized protocols and may require optimization based on the specific cell type and recording equipment.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Study this compound's Effect on Voltage-Gated Sodium and Calcium Channels in Smooth Muscle Cells

Objective: To characterize the inhibitory effects of this compound on NaV and CaV channels in isolated smooth muscle cells and to determine its IC50 value.

Materials:

  • Cell Preparation: Freshly isolated smooth muscle cells (e.g., from guinea pig ileum or colon).

  • Solutions:

    • External Solution (for NaV currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (for NaV currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • External Solution (for CaV currents): (in mM) 120 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal Solution (for CaV currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

    • This compound Stock Solution: 10 mM in DMSO.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulator, perfusion system.

Experimental Workflow:

patch_clamp_workflow cell_prep Isolate smooth muscle cells patching Establish whole-cell patch-clamp configuration cell_prep->patching na_protocol Apply voltage protocol for NaV currents (e.g., step from -100 mV to various test potentials) patching->na_protocol ca_protocol Apply voltage protocol for CaV currents (e.g., step from -80 mV to various test potentials) patching->ca_protocol control_rec Record baseline currents na_protocol->control_rec ca_protocol->control_rec meb_app Perfuse with increasing concentrations of this compound control_rec->meb_app exp_rec Record currents in the presence of this compound meb_app->exp_rec washout Washout with control solution exp_rec->washout data_analysis Analyze data to determine IC50 and mechanism of block washout->data_analysis

Workflow for patch-clamp analysis of this compound's effects.

Procedure:

  • Cell Isolation: Isolate single smooth muscle cells from the desired tissue using enzymatic digestion (e.g., collagenase and papain).

  • Patch-Clamp Recording:

    • Transfer isolated cells to a recording chamber on the microscope stage and perfuse with the appropriate external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • For NaV currents: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit inward sodium currents.

    • For CaV currents: Hold the cell at a potential to inactivate sodium channels (e.g., -40 mV). Apply depolarizing steps (e.g., from -50 mV to +70 mV in 10 mV increments) to elicit inward calcium currents (carried by Ba2+).

  • Drug Application:

    • Record baseline currents in the control external solution.

    • Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Allow sufficient time for the drug to equilibrate at each concentration before recording.

    • Record currents at each this compound concentration using the same voltage protocol.

    • Perform a washout with the control solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at each test potential in the absence and presence of this compound.

    • Construct dose-response curves by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the dose-response curve with the Hill equation to determine the IC50 value.

    • Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation) to understand the mechanism of block.

Protocol 2: Calcium Imaging to Measure this compound's Effect on Intracellular Calcium Levels

Objective: To visualize and quantify the effect of this compound on intracellular calcium concentration ([Ca2+]i) in smooth muscle cells.

Materials:

  • Cell Preparation: Cultured or freshly isolated smooth muscle cells.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS).

    • Agonist to induce calcium influx (e.g., KCl or carbachol).

    • This compound stock solution.

  • Equipment: Fluorescence microscope with a ratiometric imaging system, perfusion system.

Procedure:

  • Cell Loading:

    • Incubate the smooth muscle cells with a solution containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images (e.g., at 340 nm and 380 nm excitation for Fura-2).

  • Stimulation and Drug Application:

    • Perfuse the cells with a solution containing an agonist (e.g., 60 mM KCl) to induce an increase in [Ca2+]i and record the fluorescence response.

    • After the response returns to baseline, pre-incubate the cells with this compound at the desired concentration for a few minutes.

    • While still in the presence of this compound, re-apply the agonist and record the fluorescence response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in [Ca2+]i.

    • Compare the peak amplitude and duration of the calcium transient in the absence and presence of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of voltage-gated sodium and calcium channels in regulating the excitability and contractility of smooth muscle cells. Its dual mechanism of action allows for the simultaneous study of two critical ion channel families. The protocols provided herein offer a framework for researchers to quantitatively assess the effects of this compound and to further elucidate the intricate signaling pathways involved in smooth muscle function. While specific quantitative data such as IC50 values are not yet widely established, the methodologies outlined will enable researchers to generate this crucial information and deepen our understanding of ion channel modulation.

References

Application Notes and Protocols for Mebeverine Dosage in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic agent that exerts a direct effect on the smooth muscle of the gastrointestinal (GI) tract, particularly the colon.[1][2] It is clinically used for the symptomatic relief of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms.[3] In preclinical rodent studies, this compound is utilized to investigate its mechanisms of action, evaluate its efficacy in models of GI disorders, and assess its safety profile. These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the underlying signaling pathways of this compound in rodent models.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound hydrochloride in various rodent studies. It is crucial to note that the optimal dose can vary significantly depending on the rodent species, strain, age, the experimental model, and the intended endpoint.

Table 1: Acute Toxicity Data
Rodent SpeciesRoute of AdministrationParameterDosage (mg/kg)Reference
RatOralLD501540[4]
RatOralLD501980[5]

LD50: The dose that is lethal to 50% of the tested population.

Table 2: Efficacy and Mechanistic Studies
Rodent SpeciesExperimental ModelRoute of AdministrationDosage (mg/kg)Key FindingsReference
Rat (Pregnant)Histological EffectsIntraperitoneal0.96Caused histological changes in the kidneys of pregnant rats and their fetuses.[6][7]
FerretJejunal MotilityIntravenous0.1 - 10Dose-dependently inhibited jejunal motility.[8]
FerretJejunal MotilityIntrajejunal0.1 - 10More potent inhibition of jejunal motility compared to intravenous administration.[8]
Human/Lower Animal (from patent)Local delivery to colonNot specified0.01 - 30Proposed dosage range for local antispasmodic effect.[9]

Experimental Protocols

Preparation of this compound Hydrochloride for Oral Administration

This compound hydrochloride is soluble in water.[4] For oral gavage studies in rodents, it is typically dissolved in sterile water or saline.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection or 0.9% sterile saline

  • Vortex mixer

  • Sterile tubes

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the body weight of the animals.

  • Weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

  • Dissolve the powder in a known volume of sterile water or saline to achieve the final desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound hydrochloride in 10 mL of vehicle.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Store the solution appropriately. For short-term use, it can typically be stored at 2-8°C. Consult the manufacturer's instructions for long-term storage stability.

Oral Gavage Administration in Rats

Oral gavage is a common method for precise oral administration of substances to rodents.

Materials:

  • Prepared this compound hydrochloride solution

  • Appropriately sized gavage needle for the rat (typically 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

Protocol:

  • Weigh the rat to determine the exact volume of the this compound solution to be administered. The volume should not exceed 10 mL/kg body weight.

  • Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.

  • Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and the base of the tail.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.

  • Ensure proper placement in the esophagus and not the trachea. If resistance is met or the animal shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle.

  • Slowly administer the solution.

  • Gently remove the gavage needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions following administration.

Induction of an Irritable Bowel Syndrome (IBS) Model in Rats

Several methods can be used to induce IBS-like symptoms in rats, including stress-based and chemical-induced models.

Water Avoidance Stress (WAS) Model: [10]

  • Place a rat on a small platform (e.g., 10 cm x 8 cm) in the center of a tank filled with water (25°C) to a level 1 cm below the platform.

  • Expose the rat to this stressor for a defined period, for example, 1 hour daily for 10 consecutive days.[10]

  • This chronic stress has been shown to induce colonic hypermotility, a key feature of diarrhea-predominant IBS.[10]

Chemical-Induced Model (Acetic Acid): [11]

  • Under light anesthesia, gently instill a small volume (e.g., 1 mL) of a dilute acetic acid solution (e.g., 4%) into the colon of the rat via a soft catheter inserted rectally.

  • This method can induce visceral hypersensitivity and inflammation, mimicking aspects of IBS.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct relaxation of gastrointestinal smooth muscle.[2] This is achieved through a multi-faceted approach targeting key ion channels involved in muscle contraction.

Blockade of Voltage-Gated Sodium Channels

This compound blocks voltage-gated sodium channels on the smooth muscle cell membrane. This action reduces the influx of sodium ions, which is a critical step in the depolarization of the cell membrane and the initiation of an action potential. By inhibiting this initial excitatory signal, this compound reduces the likelihood of muscle contraction.

Inhibition of Calcium Influx

This compound also interferes with the influx of calcium ions (Ca2+) into the smooth muscle cells through L-type calcium channels.[12] Intracellular calcium is essential for the activation of myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling that leads to muscle contraction. By blocking calcium entry, this compound directly reduces the availability of this key second messenger, leading to muscle relaxation.

Mebeverine_Signaling_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel L-Type Calcium Channel This compound->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Na_Influx Sodium Influx (Depolarization) Na_Channel->Na_Influx Allows Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Allows Contraction Smooth Muscle Contraction Na_Influx->Contraction Initiates Ca_Influx->Contraction Triggers

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a rodent model of IBS.

Experimental_Workflow A Acclimatization of Rodents B Induction of IBS Model (e.g., Water Avoidance Stress) A->B C Baseline Measurement (e.g., fecal pellet output, visceral sensitivity) B->C D Randomization into Treatment Groups C->D E Vehicle Control Group D->E F This compound Treatment Group(s) (Varying Doses) D->F G Daily Oral Administration (Gavage) E->G F->G H Endpoint Measurement (e.g., fecal pellet output, visceral sensitivity) G->H I Data Analysis and Statistical Comparison H->I

References

Application Notes and Protocols for the Use of Mebeverine in Ex Vivo Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mebeverine hydrochloride in ex vivo organ bath experiments to investigate its effects on smooth muscle contractility. The protocols detailed below are designed to facilitate the generation of robust and reproducible data for researchers in pharmacology and drug development.

Introduction

This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract, relieving spasms without significantly affecting normal gut motility.[1][2] Its primary therapeutic application is in the symptomatic treatment of irritable bowel syndrome (IBS).[3][4][5][6][7] The mechanism of action of this compound is multifaceted, involving the blockade of voltage-gated calcium and sodium channels, which reduces ion influx and leads to smooth muscle relaxation.[8][9] Additionally, it is known to have a local anesthetic effect.[8][10]

Ex vivo organ bath experiments are a cornerstone in pharmacological research, providing a controlled environment to study the physiological and pharmacological responses of isolated tissues.[11] This methodology is particularly well-suited for characterizing the dose-dependent effects of drugs like this compound on smooth muscle contraction and relaxation.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's effects on acetylcholine-induced contractions in isolated rat ileum, as would be determined from the protocols described below.

Table 1: Potency of this compound in Inhibiting Acetylcholine-Induced Contractions

ParameterValue95% Confidence Interval
IC50 (µM) 5.24.5 - 6.0
Hill Slope 1.10.9 - 1.3

IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the maximal contraction induced by acetylcholine (B1216132).

Table 2: Efficacy of this compound in Relaxing Pre-contracted Smooth Muscle

ParameterValue95% Confidence Interval
Emax (%) 9592 - 98

Emax (maximal effect) represents the maximum percentage of relaxation of the pre-contracted tissue achieved with this compound.

Experimental Protocols

Protocol 1: Evaluating the Potency of this compound (IC50 Determination)

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on agonist-induced smooth muscle contractions.

1. Tissue Preparation:

  • Humanely euthanize a Wistar rat according to institutional guidelines.
  • Immediately perform a laparotomy to expose the abdominal cavity.
  • Carefully dissect a 10-15 cm segment of the terminal ileum and place it in a petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
  • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
  • Cut the ileum into 2-3 cm segments.

2. Organ Bath Setup:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.
  • Mount each ileum segment vertically in an organ bath chamber. Tie one end to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
  • Apply an initial tension of 1 gram to each tissue segment and allow for an equilibration period of 45-60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (ACh), typically 1 µM. Once a stable contraction is achieved, wash the tissue three times and allow it to return to baseline.
  • To construct a cumulative concentration-response curve for ACh, add increasing concentrations of ACh (e.g., 10 nM to 100 µM) to the bath in a stepwise manner, allowing the contraction to stabilize at each concentration before adding the next.
  • After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of this compound for a pre-determined period (e.g., 20-30 minutes).
  • In the presence of this compound, repeat the cumulative addition of ACh to generate a second concentration-response curve.
  • Repeat this procedure with different concentrations of this compound to assess its inhibitory effect at various doses.

4. Data Analysis:

  • Measure the peak tension developed at each ACh concentration in the absence and presence of this compound.
  • Normalize the responses to the maximal contraction induced by ACh in the control condition (set to 100%).
  • Plot the log concentration of ACh against the percentage of maximal response to generate sigmoidal dose-response curves.
  • Use a non-linear regression analysis to calculate the IC50 value of this compound.

Protocol 2: Assessing the Efficacy of this compound (Emax Determination)

This protocol is used to determine the maximal relaxant effect of this compound on a pre-contracted smooth muscle tissue.

1. Tissue Preparation and Organ Bath Setup:

  • Follow steps 1 and 2 from Protocol 1.

2. Experimental Procedure:

  • After the equilibration period and viability check, induce a sustained, submaximal contraction of the ileum segment using a fixed concentration of acetylcholine (e.g., 1 µM) or high potassium chloride (KCl) solution (e.g., 60-80 mM).
  • Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound (e.g., 100 nM to 100 µM) directly to the organ bath.
  • Record the relaxation of the tissue at each concentration of this compound until a maximal relaxation is achieved or no further relaxation is observed.

3. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.
  • Plot the log concentration of this compound against the percentage of relaxation.
  • Determine the Emax by identifying the maximal percentage of relaxation on the resulting concentration-response curve.

Mandatory Visualizations

Signaling Pathway of this compound in Smooth Muscle Cells

Mebeverine_Signaling_Pathway cluster_inhibition This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Local_Anesthetic Local Anesthetic Effect This compound->Local_Anesthetic Membrane_Depolarization Membrane Depolarization Na_Channel->Membrane_Depolarization Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Membrane_Depolarization->Ca_Channel Activates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Tissue Preparation (e.g., Rat Ileum) Mounting Mount Tissue in Organ Bath (37°C, 95% O2/5% CO2 Krebs) Start->Mounting Equilibration Equilibration (45-60 min) & Viability Test (ACh) Mounting->Equilibration Control_CRC Generate Control ACh Concentration-Response Curve Equilibration->Control_CRC Washout1 Washout & Return to Baseline Control_CRC->Washout1 Incubation Incubate with this compound Washout1->Incubation Mebeverine_CRC Generate ACh CRC in presence of this compound Incubation->Mebeverine_CRC Washout2 Washout & Return to Baseline Mebeverine_CRC->Washout2 Repeat Repeat with different This compound concentrations Washout2->Repeat Repeat->Incubation Yes Analysis Data Analysis: Normalize responses, Plot curves, Calculate IC50 Repeat->Analysis No End End Analysis->End

Caption: Experimental workflow for IC50 determination.

Logical Relationship of this compound's Dual Action

Dual_Action This compound This compound Direct_Action Direct Musculotropic Action This compound->Direct_Action Local_Anesthetic Local Anesthetic Effect This compound->Local_Anesthetic Channel_Blockade Ion Channel Blockade Direct_Action->Channel_Blockade Na_Block Na+ Channel Block Channel_Blockade->Na_Block Ca_Block Ca2+ Channel Block Channel_Blockade->Ca_Block Reduced_Excitability Reduced Muscle Excitability Na_Block->Reduced_Excitability Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Block->Reduced_Ca_Influx Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) Reduced_Excitability->Relaxation Reduced_Ca_Influx->Relaxation Reduced_Sensitivity Reduced Sensitivity to Stimuli Local_Anesthetic->Reduced_Sensitivity Reduced_Sensitivity->Relaxation

Caption: Logical relationship of this compound's dual action.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Mebeverine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Mebeverine for in vitro studies.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected aqueous solubility of this compound Hydrochloride?

There are conflicting reports regarding the solubility of this compound Hydrochloride (HCl), the most common salt form used in research. While it is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility, some sources describe it as "sparingly soluble".[1][2][3] The free base form of this compound is considered essentially insoluble in water.[4] It is crucial to ensure you are using the hydrochloride salt for aqueous preparations.

The solubility of this compound HCl can be influenced by the specific conditions of your experiment, such as pH, temperature, and buffer composition.

Summary of this compound HCl Aqueous Solubility Data

Solubility DescriptionSolventConcentrationSource
Very SolubleWaterNot specified[5]
Highly SolubleAqueous MediaNot specified[2][3][6][7][8][9][10]
Easily SolubleWaterNot specified[11]
SolubleH₂O≥51.5 mg/mL[12]
Sparingly SolubleWaterNot specified[1]
FAQ 2: Why am I having difficulty dissolving this compound HCl in my aqueous buffer?

Several factors can contribute to solubility issues, even with the highly soluble hydrochloride salt:

  • Incorrect pH: While this compound HCl is soluble across a range of physiological pH values, its release from some formulations can be pH-independent only up to a certain point (e.g., pH 7.4), after which solubility may decrease.[13][14]

  • High Concentration: The desired concentration for your stock solution may exceed its solubility limit under your specific buffer conditions.

  • Buffer Composition: Components of your buffer system could potentially interact with this compound HCl, leading to precipitation.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound in a cold solvent may hinder the process.

  • Incorrect Compound: You may be inadvertently using the this compound free base, which is not readily soluble in water.[4]

FAQ 3: What are the general mechanisms of action for this compound relevant to in vitro studies?

This compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][15] Its mechanism is not fully elucidated but is known to involve the modulation of ion channels.[15][16] Key actions include:

  • Inhibition of Calcium Channels: It reduces the influx of calcium into smooth muscle cells, which is crucial for muscle contraction, thereby leading to relaxation.[17]

  • Modulation of Sodium Channels: this compound can block voltage-operated sodium channels, which reduces muscle cell excitability and contributes to its local anesthetic effect.[17][18]

  • Anticholinergic Properties: It may also affect muscarinic receptors, contributing to its antispasmodic effects without producing typical systemic anticholinergic side effects.[15][16]

This multi-faceted mechanism makes it an effective agent for relaxing gut muscles and alleviating spasms.[17]

cluster_Cell Smooth Muscle Cell Na_channel Voltage-Gated Na+ Channels Contraction Muscle Contraction (Spasm) Ca_channel L-type Ca2+ Channels Ca_channel->Contraction Ca2+ Influx Relaxation Muscle Relaxation This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->Relaxation Promotes

Caption: Simplified signaling pathway for this compound's mechanism of action.

Troubleshooting Guide: Improving this compound HCl Solubility

If you are experiencing issues dissolving this compound HCl, follow this workflow.

Start Start: Dissolve This compound HCl in Aqueous Buffer Check Does it dissolve completely? Start->Check Success Success! Solution is ready for in vitro study. Check->Success Yes Troubleshoot Troubleshoot Solubility Issue Check->Troubleshoot No Step1 1. Verify Compound Is it this compound HCl salt? Troubleshoot->Step1 Step2 2. Use Deionized Water First Does it dissolve in pure H₂O? Step1->Step2 Step3 3. Gentle Warming & Sonication Apply gentle heat (37°C) or use a sonicator bath. Step2->Step3 Step4 4. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) Step3->Step4 Step5 5. Final Dilution Serially dilute stock into final aqueous buffer. Step4->Step5 Note NOTE: Check final organic solvent concentration for cell compatibility (<0.1-0.5%). Step4->Note Step5->Success

Caption: Troubleshooting workflow for this compound HCl solubility issues.

Experimental Protocols

Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound HCl

This protocol outlines the standard procedure for dissolving this compound HCl for use in typical cell culture or other in vitro assays.

  • Verification: Confirm that your starting material is this compound Hydrochloride (CAS #: 2753-45-9).[15]

  • Solvent Selection: Begin with high-purity, deionized water or your final experimental buffer (e.g., Phosphate-Buffered Saline, 0.1N HCl).[6][10]

  • Calculation: Calculate the mass of this compound HCl required to achieve your target concentration.

  • Initial Dissolution: Add the weighed this compound HCl powder to your chosen solvent at room temperature. Vortex or stir vigorously. Many sources indicate it should dissolve readily.[11]

  • Assisted Dissolution (If Necessary): If the powder does not dissolve completely, you can:

    • Warm the solution gently: Place the container in a water bath at approximately 37°C.

    • Sonicate: Use a bath sonicator for 5-10 minutes to aid dissolution.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to your target experimental pH using dilute HCl or NaOH.

  • Sterilization: For cell culture experiments, sterile-filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the solution as recommended. For short-term use, 2-8°C is often appropriate.[19] For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, though stability should be confirmed.

Protocol 2: Co-Solvent Method for High-Concentration Stock Solutions

This method is recommended when a very high concentration is required or when solubility in purely aqueous buffers is limited. The primary goal is to create a concentrated stock that can be diluted to a working concentration where the organic solvent has a negligible effect on the in vitro system.

  • Select an Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (EtOH) are common choices.[12] this compound HCl has good solubility in both.[12]

    • DMSO: ≥58.6 mg/mL[12]

    • Ethanol: ≥26.1 mg/mL[12]

  • Prepare Concentrated Stock: Dissolve the weighed this compound HCl in a minimal amount of the chosen organic solvent (e.g., prepare a 50 mg/mL stock in DMSO). Ensure it dissolves completely.

  • Dilution to Working Concentration: Perform serial dilutions of the concentrated stock into your final aqueous experimental medium (e.g., cell culture media, buffer).

  • Final Solvent Concentration Check (CRITICAL): Calculate the final percentage of the organic solvent in your working solution. For most cell-based assays, the final concentration of DMSO or ethanol should be kept very low, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.

  • Control Group: Always include a vehicle control in your experiments, which consists of the experimental medium with the same final concentration of the organic solvent used to dissolve the drug.

References

Stability of Mebeverine hydrochloride in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mebeverine hydrochloride in various buffer solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound hydrochloride sample is showing degradation in an aqueous solution. What are the likely causes?

A1: this compound hydrochloride is known to be largely stable in neutral aqueous solutions at room temperature.[1] However, degradation can occur under certain conditions. Consider the following:

  • pH of the Solution: The primary cause of degradation is hydrolysis, which is significantly influenced by pH. This compound hydrochloride is particularly susceptible to degradation under alkaline (basic) conditions.[2][3] Even slight pH shifts in your buffer over time can lead to instability.

  • Temperature: Elevated temperatures can accelerate hydrolysis. If your experiment involves heating, degradation is more likely.[4]

  • Presence of Esterases: If you are working with biological fluids such as blood or plasma, the presence of esterases will cause rapid hydrolysis of this compound to this compound alcohol and veratric acid.[1]

  • Oxidizing Agents: The presence of oxidizing agents can also lead to degradation.[4][5]

Troubleshooting Steps:

  • Verify Buffer pH: Regularly check the pH of your buffer solutions.

  • Control Temperature: Maintain controlled and documented temperature conditions for your experiments and sample storage.

  • Use Freshly Prepared Solutions: Prepare this compound hydrochloride solutions fresh for each experiment to minimize potential degradation over time.

  • Inactivate Esterases: When working with biological matrices, consider the use of esterase inhibitors if the parent compound is the analyte of interest.

Q2: I am conducting a forced degradation study. Under which conditions is this compound hydrochloride most likely to degrade?

A2: Based on available literature, this compound hydrochloride shows the most significant degradation under alkaline hydrolysis .[2][3][4] Degradation is also observed under strong acidic and oxidative conditions, especially when combined with heat.[4][5][6] It is generally stable under photolytic (light) and thermal stress in the absence of other stressors.[2]

Q3: What are the primary degradation products of this compound hydrochloride?

A3: The main degradation pathway for this compound hydrochloride is the hydrolysis of its ester linkage. This results in the formation of This compound alcohol and veratric acid .[1]

Quantitative Stability Data

The stability of this compound hydrochloride under various stress conditions is summarized below. These tables compile data from several studies to provide a comparative overview.

Table 1: Stability of this compound Hydrochloride under Hydrolytic Conditions

ConditionTemperatureDurationRemaining this compound HCl (%)Reference
1 M HClReflux1 hourSignificant Degradation[4]
0.1 M NaOHRoom Temp6 hoursSignificant Degradation[4][7]
WaterReflux48 hoursMild Degradation[4][7]

Table 2: Stability of this compound Hydrochloride under Oxidative Conditions

ConditionTemperatureDurationRemaining this compound HCl (%)Reference
30% H₂O₂70°C24 hoursSignificant Degradation[4][7]
3% H₂O₂Not SpecifiedNot SpecifiedDegradation Observed[6]

Experimental Protocols

Below are detailed methodologies for conducting stability studies on this compound hydrochloride.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound hydrochloride to identify potential degradation products and assess the stability-indicating nature of analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 500 µg/mL in a suitable solvent (e.g., water or mobile phase).[4]

  • Acid Hydrolysis:

    • Mix the stock solution with 1 M hydrochloric acid (HCl).[4]

    • Subject the mixture to reflux for 1 hour.[4]

    • Cool the solution and neutralize it with an appropriate amount of sodium hydroxide (B78521) (NaOH).[4]

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M sodium hydroxide (NaOH).[4]

    • Keep the mixture at room temperature for 6 hours.[4]

    • Neutralize the solution with an appropriate amount of hydrochloric acid (HCl).[4]

  • Oxidative Degradation:

    • Mix the stock solution with 30% hydrogen peroxide (H₂O₂).[4]

    • Heat the mixture at 70°C for 24 hours.[4]

  • Neutral Hydrolysis:

    • Mix the stock solution with water.[4]

    • Reflux the mixture for 48 hours.[4]

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 25 µg/mL) with the mobile phase.[4]

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound hydrochloride from its degradation products.

  • Column: Symmetry C18, 5 µm, 4.6 mm x 150 mm.[4][5]

  • Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄), acetonitrile, and tetrahydrofuran (B95107) (THF) in a ratio of 63:35:2 (v/v/v).[4][5]

  • Detection Wavelength: 225 nm or 254 nm.[2][8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound HCl Stock Solution (500 µg/mL) acid Acid Hydrolysis (1M HCl, Reflux, 1 hr) stock->acid base Alkaline Hydrolysis (0.1M NaOH, RT, 6 hrs) stock->base oxidative Oxidative Degradation (30% H₂O₂, 70°C, 24 hrs) stock->oxidative neutral Neutral Hydrolysis (Water, Reflux, 48 hrs) stock->neutral neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to 25 µg/mL oxidative->dilute neutral->dilute neutralize->dilute hplc HPLC/UPLC Analysis dilute->hplc

Caption: Workflow for forced degradation of this compound HCl.

Logical Relationship of this compound Hydrochloride Stability

G cluster_this compound cluster_conditions Stability Influencing Factors cluster_outcome Outcome This compound This compound Hydrochloride alkaline Alkaline pH acidic Acidic pH (with heat) oxidative Oxidizing Agents stable Neutral pH, Light, Heat (alone) degradation Degradation (Hydrolysis) alkaline->degradation High Impact acidic->degradation Moderate Impact oxidative->degradation Moderate Impact stable_outcome Stable stable->stable_outcome High Stability

Caption: Factors influencing this compound HCl stability.

References

Technical Support Center: Mebeverine and Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter false positive amphetamine results due to the presence of mebeverine.

Troubleshooting Guide: Investigating Suspected False Positive Amphetamine Screens

This guide outlines a systematic approach to investigating a presumptive positive amphetamine immunoassay result when this compound use is suspected.

Initial Observation: A urine sample tests positive for amphetamines using a screening immunoassay (e.g., FPIA, EMIT, CEDIA). The subject reports therapeutic use of this compound.

Step 1: Review the Subject's Medication History

  • Confirm the use of this compound, including dosage and time of last administration.

  • Inquire about the use of other prescription medications, over-the-counter drugs, and supplements that could potentially cross-react with amphetamine immunoassays.[1][2][3]

Step 2: Understand the Mechanism of Cross-Reactivity

  • This compound is structurally related to amphetamine as an N-substituted ethylamphetamine derivative.[4][5][6]

  • Metabolism of this compound produces several compounds that are known to cross-react with amphetamine immunoassays.[4][5][6][7] These metabolites include:

    • Methoxyethylamphetamine (MO-EA)

    • Hydroxyethylamphetamine (HO-EA)

    • p-methoxyamphetamine (PMA)

Step 3: Perform Confirmatory Testing

  • It is crucial to confirm all presumptive positive immunoassay results with a more specific method.[8][9]

  • The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These techniques can definitively distinguish between amphetamine/methamphetamine and the metabolites of this compound.[9]

Step 4: Interpretation of Confirmatory Results

  • If amphetamine/methamphetamine is NOT detected by GC-MS/LC-MS: The initial positive screen is likely a false positive due to this compound metabolites.

  • If specific this compound metabolites (e.g., MO-EA, HO-EA, PMA) are detected by GC-MS/LC-MS: This provides strong evidence that the initial positive screen was caused by this compound.[4][5]

  • If amphetamine/methamphetamine IS detected by GC-MS/LC-MS: This indicates the presence of these substances, independent of this compound use.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause false positive results for amphetamines?

A1: this compound is structurally an N-substituted ethylamphetamine derivative.[4][5][6] Following administration, it is metabolized in the body into compounds such as methoxyethylamphetamine (MO-EA), hydroxyethylamphetamine (HO-EA), and p-methoxyamphetamine (PMA).[4][5][6] These metabolites are structurally similar to amphetamine and can be recognized by the antibodies used in screening immunoassays, leading to a false positive result.[4][5][7]

Q2: Which types of drug tests are affected?

A2: Immunoassay-based screening tests are susceptible to this cross-reactivity.[2][8][10] This includes techniques like Fluorescence Polarization Immunoassay (FPIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA).[4][11][12] Confirmatory tests like GC-MS and LC-MS are not affected as they separate compounds based on their unique chemical properties and can differentiate between amphetamines and this compound metabolites.[8][9]

Q3: Is it possible to distinguish between a this compound-induced false positive and true amphetamine use?

A3: Yes. A confirmatory test using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[8][9] These methods can specifically identify amphetamine, methamphetamine, and the metabolites of this compound. If the confirmatory test is negative for amphetamines but identifies this compound metabolites, the initial screen can be classified as a false positive.[4][5]

Q4: What is the likelihood of a false positive with this compound?

A4: The potential for a false positive exists, and studies have shown that even a single oral dose of this compound can lead to a positive amphetamine result in a fluorescence polarization immunoassay.[5] The likelihood can depend on the specific immunoassay used, the dose of this compound, and an individual's metabolism.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of this compound's metabolites with an amphetamine fluorescence polarization immunoassay (FPIA).

CompoundSpiked Concentration (ng/mL)Cross-Reactivity (%)
Methoxyethylamphetamine (MO-EA)150~300%
Methoxyethylamphetamine (MO-EA)800040%
Ethylamphetamine (EA)15030%
Ethylamphetamine (EA)800015%

Data extracted from a study on the cross-reactivity of this compound metabolites.[4]

Experimental Protocols

Presumptive Screening via Fluorescence Polarization Immunoassay (FPIA)

Principle: This is a competitive immunoassay. The drug in the urine sample competes with a fluorescently labeled drug for a limited number of antibody binding sites. The polarization of the emitted light is measured, which is inversely proportional to the concentration of the drug in the sample.

Methodology:

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Reagent Preparation: Prepare the FPIA reagents according to the manufacturer's instructions. This typically includes a fluorescently labeled amphetamine conjugate (tracer) and amphetamine-specific antibodies.

  • Assay Procedure:

    • Pipette a specific volume of the urine sample into a reaction cuvette.

    • Add the antibody reagent and incubate to allow binding.

    • Add the tracer reagent.

    • Measure the fluorescence polarization using a dedicated FPIA analyzer.

  • Calibration: Calibrate the instrument using certified amphetamine standards at various concentrations (e.g., 0, 50, 100, 200, 500 ng/mL).

  • Interpretation: The analyzer calculates the amphetamine concentration in the sample based on the calibration curve. A result above a pre-defined cutoff (e.g., 300 ng/mL) is considered a presumptive positive.

Confirmatory Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly specific analytical technique that separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation (Hydrolysis and Extraction):

    • To a urine sample, add an internal standard.

    • Perform acid hydrolysis to cleave any conjugated metabolites.

    • Adjust the pH to alkaline conditions.

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an acetylating agent (e.g., a mixture of acetic anhydride (B1165640) and pyridine).

    • Heat the sample to facilitate the derivatization of the target analytes. This step improves their volatility and chromatographic properties.

  • GC-MS Analysis:

    • Inject a portion of the derivatized sample into the GC-MS system.

    • Gas Chromatography: The sample is vaporized and travels through a capillary column. Different compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of certified reference standards for amphetamine, methamphetamine, and this compound metabolites (e.g., MO-EA, HO-EA, PMA).

    • The presence of the specific retention time and mass spectrum confirms the identity of the compound.

Visualizations

False_Positive_Workflow start Presumptive Positive Amphetamine Immunoassay review_meds Review Subject's Medication History start->review_meds mebeverine_use This compound Use Confirmed? review_meds->mebeverine_use confirm_test Perform Confirmatory Test (GC-MS or LC-MS) mebeverine_use->confirm_test Yes no_this compound Investigate Other Cross-Reactants mebeverine_use->no_this compound No gcms_results Interpret GC-MS Results confirm_test->gcms_results false_positive Result: False Positive (this compound Metabolites Detected) gcms_results->false_positive Amphetamine Negative true_positive Result: True Positive (Amphetamine/Methamphetamine Detected) gcms_results->true_positive Amphetamine Positive

Caption: Workflow for investigating a suspected this compound-induced false positive amphetamine test.

Immunoassay_Mechanism cluster_sample Urine Sample cluster_reagents Immunoassay Reagents amphetamine Amphetamine antibody Antibody amphetamine->antibody Binds This compound This compound Metabolite This compound->antibody Cross-reacts (Binds) labeled_amphetamine Labeled Amphetamine labeled_amphetamine->antibody Binds

Caption: Competitive binding in an amphetamine immunoassay leading to a false positive.

References

Overcoming challenges in the synthesis of Mebeverine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Mebeverine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

The synthesis of this compound hydrochloride can present several challenges that may affect the overall yield and purity of the final product. Key issues reported in the literature include:

  • Low overall yields: Earlier manufacturing processes reported yields of less than 46%.[1]

  • Formation of impurities: Dimer impurities can form during the synthesis of the intermediate 4-bromobutyl 3,4-dimethoxybenzoate.[2] Additionally, alcohol impurities may arise during the reductive amination step.

  • Use of expensive reagents: Some synthetic routes employ expensive catalysts, such as Platinum on Carbon (Pt/C) for reductive amination, which may not be commercially viable.[2]

  • Suboptimal reaction conditions: Inadequate optimization of reaction conditions can lead to lower yields and increased impurity formation.[2]

Q2: How can I improve the yield and purity of this compound hydrochloride?

Several strategies can be employed to enhance the yield and purity of this compound hydrochloride:

  • Optimized Reaction Conditions: An improved process with an overall yield of 77% and purity of ≥99.7% by HPLC has been developed.[1] This process involves well-optimized reaction conditions at each step.

  • Alternative Reagents: To avoid dimer formation, 4-bromobutanol can be used instead of 1,4-dibromobutane (B41627) in the synthesis of 4-bromobutyl 3,4-dimethoxybenzoate.[2] For the reductive amination step, using Raney Nickel with hydrogen gas is a more economically favorable alternative to Pt/C.[2]

  • Purification Techniques: The final product can be purified by recrystallization from acetone (B3395972) to achieve high purity.[3]

Q3: What are the key starting materials for this compound synthesis?

The synthesis of this compound hydrochloride typically starts from two key precursors:

  • Veratric acid: This is used to synthesize the 4-bromobutyl 3,4-dimethoxybenzoate intermediate.[2]

  • 4-Methoxyphenylacetone (B17817): This compound undergoes reductive amination to form N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Esterification of Veratric Acid

Symptoms:

  • The yield of 4-bromobutyl 3,4-dimethoxybenzoate is significantly lower than expected.

  • Presence of a significant amount of dimer impurity detected by HPLC.[2]

Possible Causes:

  • Use of 1,4-dibromobutane, which can lead to dimer formation.[2]

  • Suboptimal reaction temperature and catalyst.

Solutions:

  • Use 4-bromobutanol: Replace 1,4-dibromobutane with 4-bromobutanol (1.2 eq) to minimize dimer formation.[2]

  • Optimize Catalyst and Solvent: Use a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.27 eq) in toluene (B28343).[2]

  • Control Temperature: Maintain the reaction temperature between 105-115°C.[2]

Reagent/ConditionRecommendedReported Yield
Halogenated Alcohol4-bromobutanol>95%
Dehydrating Agentp-TsOH95%
H₂SO₄80%
SOCl₂90%
SolventToluene-
Temperature105-115°C-
Problem 2: Formation of Alcohol Impurity during Reductive Amination

Symptoms:

  • HPLC analysis shows the presence of 6-10% alcohol impurity in the N-Ethyl-1-(4-methoxyphenyl)propan-2-amine product.

Possible Causes:

  • Reduction of the ketone (4-methoxyphenylacetone) by the reducing agent before imine formation.[4]

  • Use of a strong reducing agent like sodium borohydride (B1222165) without sufficient time for imine formation.[4][5]

Solutions:

  • Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) can selectively reduce the iminium ion in the presence of the ketone.[4]

  • Stepwise addition: Allow sufficient time for the imine to form before adding the reducing agent.[4][5]

  • Optimized Industrial Method: An improved method utilizes Raney Nickel as a catalyst with hydrogen gas, which is more cost-effective for commercial production.[2]

Reducing AgentKey Considerations
Raney Ni / H₂Economically favorable for commercial scale.[2]
Sodium Borohydride (NaBH₄)Add after imine formation is complete to avoid ketone reduction.[5]
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines; less likely to reduce the starting ketone.[4]
Sodium Triacetoxyborohydride (STAB)Sensitive to water and not compatible with methanol (B129727).[5]
Problem 3: Difficulty in Final Product Purification

Symptoms:

  • The final this compound hydrochloride product does not meet the required purity specifications (≥99.7% by HPLC).

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side products during the final coupling step.

  • Inefficient purification method.

Solutions:

  • Monitor Reaction Completion: Use TLC or HPLC to monitor the progress of the reaction between 4-bromobutyl 3,4-dimethoxybenzoate and N-Ethyl-1-(4-methoxyphenyl)propan-2-amine to ensure complete conversion.[6]

  • Optimized Final Step: Conduct the reaction in acetone at 55-65°C for 15-20 hours.[2]

  • Recrystallization: Purify the crude this compound hydrochloride by taking it up in acetone at 25-35°C, heating to 50-60°C for 30 minutes, and then cooling to 0-5°C to precipitate the pure product.[3]

ParameterValue
Purification SolventAcetone
Dissolution Temperature25-35°C
Heating Temperature50-60°C
Heating Time30 minutes
Crystallization Temperature0-5°C
Expected Purity≥99.7% by HPLC

Experimental Protocols

Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate (Intermediate 1)
  • To a stirred solution of Veratric acid (1.0 kg, 5.5 mole) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-TsOH (0.25 kg, 0.27 eq) at 25-35°C.[2]

  • Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.[2]

  • Monitor the reaction completion by TLC or GC.

  • After completion, cool the reaction mass to 25-35°C.[2]

  • Add water (5.0 L) and stir for 30 minutes.[2]

  • Separate the organic and aqueous layers.

  • Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.[2]

  • Expected Purity: NLT 98.0% by GC.[2]

Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (Intermediate 2)
  • In an autoclave, charge methanol (10.0 L) and Raney Ni (100.0 g).

  • Add 4-methoxyphenylacetone (1.0 kg, 1 eq) to the mixture.

  • Cool the reaction mass to 10-15°C.

  • Slowly add aqueous monoethylamine (70%, 1.5 L) and maintain the temperature at 10-15°C for 1 hour.

  • Apply hydrogen pressure of 3-4 kg and maintain for 4 hours at 25-35°C with a hydrogen pressure of 2-3 kg.

  • Check for the consumption of 4-methoxyphenylacetone by HPLC or TLC (limit NMT 1.0%).

  • After completion, release the hydrogen gas and filter the reaction mass through a hyflo bed.

  • Wash the hyflo bed with methanol (5.0 L).

  • Evaporate the methanol completely to get N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

  • Expected Purity: NLT 95.0% by HPLC.

Synthesis of this compound Hydrochloride (Final Product)
  • A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg, 1 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1 eq) in acetone (3.0 L) is heated to 55-65°C and maintained for 15-20 hours.[2]

  • Monitor the reaction completion by TLC or HPLC.

  • After completion, slowly add i-PrOH HCl (0.75 L) at 10-15°C and maintain for 1 hour at 25-35°C.[2]

  • The precipitated solid product is filtered, washed with acetone, and dried.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Coupling and Salt Formation veratric_acid Veratric Acid intermediate1 4-Bromobutyl 3,4-dimethoxybenzoate veratric_acid->intermediate1 Toluene, p-TsOH 105-115°C bromobutanol 4-Bromobutanol bromobutanol->intermediate1 final_product This compound HCl intermediate1->final_product Acetone 55-65°C phenylacetone 4-Methoxyphenylacetone intermediate2 N-Ethyl-1-(4-methoxyphenyl) propan-2-amine phenylacetone->intermediate2 Raney Ni, H₂ Methanol ethylamine Aqueous Ethylamine ethylamine->intermediate2 intermediate2->final_product ipohcl i-PrOH HCl ipohcl->final_product Salt Formation

Caption: Synthetic pathway for this compound Hydrochloride.

troubleshooting_workflow start Low Yield or Impurity Issue check_step Identify Synthesis Step start->check_step esterification Esterification Issue (Low Yield, Dimer) check_step->esterification Step 1 reductive_amination Reductive Amination Issue (Alcohol Impurity) check_step->reductive_amination Step 2 purification Final Purification Issue (Low Purity) check_step->purification Step 3 solution1 Use 4-Bromobutanol Optimize Catalyst (p-TsOH) esterification->solution1 solution2 Use Milder Reducing Agent (NaBH₃CN) or Raney Ni/H₂ reductive_amination->solution2 solution3 Monitor Reaction Completion Recrystallize from Acetone purification->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound synthesis.

References

Addressing tachyphylaxis to Mebeverine's effects in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mebeverine, with a specific focus on addressing the potential for tachyphylaxis or a diminished response in long-term studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminishing contractile response to this compound in our isolated gut tissue preparation over a short period. Could this be tachyphylaxis?

A: While there is a lack of direct published evidence specifically documenting tachyphylaxis to this compound, a rapid decrease in response to a drug after repeated administration is a known pharmacological phenomenon.[1] Given this compound's mechanisms of action, which include modulation of ion channels, a tachyphylactic-like effect is theoretically possible.[2] This could be due to several factors, including receptor desensitization or internalization, or depletion of intracellular signaling molecules. It is crucial to systematically troubleshoot your experimental setup to confirm if the observed effect is a true pharmacological tachyphylaxis or a result of experimental variables.

Q2: What are the potential mechanisms that could lead to a reduced response to this compound in an experimental setting?

A: Based on this compound's known pharmacological profile, several mechanisms could theoretically contribute to a diminished response:

  • Ion Channel Modulation: this compound is known to affect sodium and calcium channels in smooth muscle cells.[3][4] Prolonged exposure could lead to adaptive changes in the conformational state or expression levels of these channels, rendering them less sensitive to the drug.

  • Receptor Desensitization: Although not its primary mechanism, some research suggests this compound may interact with muscarinic receptors.[5][6] Continuous stimulation of G-protein coupled receptors can lead to their phosphorylation and uncoupling from intracellular signaling pathways, a common mechanism of tachyphylaxis.

  • Cellular Homeostasis: Cells may respond to prolonged inhibition of contraction by upregulating counter-regulatory pathways to restore normal function, thereby diminishing the observable effect of this compound over time.

Q3: How can we differentiate between tachyphylaxis and other experimental issues like tissue degradation?

A: This is a critical step in troubleshooting. Here are some key differentiators:

  • Time Course: Tachyphylaxis is typically a rapid phenomenon, occurring over minutes to hours of repeated drug administration.[1] Tissue degradation usually manifests as a slower, more general decline in responsiveness to all stimuli.

  • Specificity: A tachyphylactic effect would be specific to this compound or structurally related compounds. If the tissue also shows a diminished response to other spasmolytics with different mechanisms of action or to standard contractile agents (e.g., acetylcholine, potassium chloride), then tissue viability is a more likely culprit.

  • Reversibility: In many cases, tachyphylaxis can be reversed by a "washout" period, allowing the cellular machinery to reset. If the response to this compound recovers after a drug-free interval, this would support a tachyphylactic mechanism.

Troubleshooting Guides

Guide 1: Investigating a Diminishing Response to this compound in In Vitro Smooth Muscle Preparations

If you are observing a decreasing relaxant effect of this compound on pre-contracted smooth muscle strips (e.g., isolated ileum, colon), follow these steps:

1. Verify Tissue Viability:

  • At the beginning and end of each experiment, challenge the tissue with a standard contractile agent (e.g., 60 mM KCl or a supramaximal concentration of acetylcholine).

  • A significant reduction in the contractile response to these agents at the end of the experiment suggests a general decline in tissue health.

2. Experimental Design to Test for Tachyphylaxis:

  • Cumulative vs. Single Dosing: Compare the response to a cumulative concentration-response curve with the response to single, spaced-out doses with washout periods in between. A rightward shift in the cumulative curve compared to single-dose responses can indicate tachyphylaxis.

  • Washout and Re-stimulation: After observing a diminished response, wash out the this compound for an extended period (e.g., 30-60 minutes) and then re-administer the same concentration. Recovery of the response suggests a reversible tachyphylactic effect.

3. Data Presentation: Comparative Analysis of Dosing Protocols

Dosing ProtocolThis compound EC50 (μM)Maximum Relaxation (%)Time to Onset of Diminished Response (min)
Cumulative Dosing15.2 ± 1.885 ± 545
Single Dosing with Washout8.5 ± 1.198 ± 3N/A

This table presents hypothetical data for illustrative purposes.

Guide 2: Experimental Protocols for Mechanism Investigation

If a tachyphylactic-like effect is confirmed, the following protocols can help elucidate the underlying mechanism.

Protocol 2.1: Receptor Binding Assay

  • Objective: To determine if prolonged this compound exposure alters the number or affinity of its binding sites.

  • Methodology:

    • Prepare two sets of smooth muscle tissue homogenates.

    • Incubate one set with a high concentration of this compound for a predetermined time (based on when tachyphylaxis is observed in vitro). The other set serves as the control.

    • Wash both sets of tissues extensively to remove unbound this compound.

    • Perform a radioligand binding assay using a suitable radiolabeled ligand that binds to the putative this compound target (e.g., a labeled calcium channel blocker if investigating this mechanism).

    • Determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) for both the control and this compound-pretreated tissues. A significant decrease in Bmax would suggest receptor internalization.

Protocol 2.2: Second Messenger Analysis

  • Objective: To assess if this compound's effect on intracellular signaling pathways diminishes over time.

  • Methodology:

    • Culture smooth muscle cells and pre-treat with this compound for varying durations.

    • Stimulate the cells with a contractile agent that this compound is known to inhibit.

    • Measure the levels of relevant second messengers, such as intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP), using fluorescent dyes or ELISA kits.

    • A blunted response in the this compound-pretreated cells compared to naive cells would indicate desensitization at the level of signal transduction.

Visualizations

mebeverine_pathway cluster_membrane Smooth Muscle Cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Na_Channel Voltage-gated Na⁺ Channel Na_Channel->Ca_Channel Enhances Opening This compound This compound This compound->Ca_Channel Blocks This compound->Na_Channel Blocks Depolarization Depolarization Depolarization->Ca_Channel Opens Depolarization->Na_Channel Opens Contraction Muscle Contraction Ca_Influx->Contraction Initiates

Caption: this compound's primary mechanism of action on smooth muscle cells.

tachyphylaxis_workflow Start Observe Diminishing This compound Effect Check_Viability 1. Check Tissue Viability (KCl/ACh response) Start->Check_Viability Viability_Good Viability OK? Check_Viability->Viability_Good Troubleshoot_Setup Troubleshoot Experimental Setup (Buffer, Temp, Oxygenation) Viability_Good->Troubleshoot_Setup No Tachy_Hypothesis 2. Test for Tachyphylaxis (Dosing protocols, Washout) Viability_Good->Tachy_Hypothesis Yes Tachy_Confirmed Tachyphylaxis-like effect confirmed? Tachy_Hypothesis->Tachy_Confirmed Mechanism_Study 3. Investigate Mechanism (Binding Assays, Signaling) Tachy_Confirmed->Mechanism_Study Yes No_Tachy Re-evaluate drug stability or other factors Tachy_Confirmed->No_Tachy No End Characterize Effect Mechanism_Study->End

Caption: Troubleshooting workflow for investigating reduced this compound efficacy.

References

Drug-drug interaction potential of Mebeverine in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mebeverine Drug-Drug Interaction Potential

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and how does it influence its drug-drug interaction (DDI) potential?

A1: this compound is rapidly and completely absorbed after oral administration.[1] Its primary metabolic pathway is not through the Cytochrome P450 (CYP) enzyme system, but rather through hydrolysis by esterases.[1][2] This process quickly breaks the ester bonds of this compound, splitting it into veratric acid and this compound alcohol.[1] The main metabolite found in plasma is demethylated carboxylic acid (DMAC).[1] Because this pathway is independent of the CYP450 enzymes that are responsible for the metabolism of many other drugs, the potential for pharmacokinetic drug-drug interactions is significantly reduced.[3][4][5]

Q2: Is it safe to co-administer this compound with Proton Pump Inhibitors (PPIs) like Omeprazole or Esomeprazole?

A2: Yes, it is considered safe to co-administer this compound with PPIs such as Esomeprazole and Omeprazole.[3][6] There are no clinically significant drug interactions between them.[3] The rationale for this is based on their independent mechanisms of action and metabolic pathways.[3] this compound acts directly as an antispasmodic on gastrointestinal smooth muscle, while Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion.[3] As this compound metabolism is mediated by esterases and Esomeprazole is metabolized by the CYP450 system (mainly CYP2C19 and CYP3A4), there is no competition for metabolic routes.[3] Therefore, no dose adjustments are required when these medications are taken together.[3]

Q3: Are there significant interactions between this compound and drugs that inhibit or induce Cytochrome P450 enzymes?

A3: While some general health guides mention potential interactions with inhibitors or inducers of CYP3A4 (such as certain antibiotics, antifungals, or grapefruit juice), the primary scientific data indicates this is unlikely to be clinically significant.[7] this compound's metabolism is predominantly handled by esterases, not CYP enzymes.[1][3] Therefore, potent inhibitors or inducers of the CYP450 system are not expected to alter this compound's pharmacokinetics. This distinction is a critical point to consider in experimental design, as focusing on CYP-based interactions may not be relevant.

Q4: Can this compound be taken with alcohol?

A4: Yes, alcohol can be consumed while taking this compound, as no direct pharmacokinetic interaction has been identified.[8][9][10] Both in vitro and in vivo studies in animals have demonstrated an absence of interaction between this compound hydrochloride and ethanol.[1] However, it is important to note that while there is no direct drug interaction, alcohol can aggravate the symptoms of Irritable Bowel Syndrome (IBS) and may mask potential side effects like dizziness.[7][11]

Q5: What are the known interactions when this compound is co-administered with other medications for gastrointestinal disorders?

A5: It is generally not recommended to take this compound concurrently with other antispasmodic IBS remedies, as they often work in the same way, which may increase the risk of side effects without providing additional symptom relief.[12] However, this compound can be safely used alongside bulk-forming agents like psyllium (ispaghula husk) to manage constipation-related symptoms in IBS.[8][11][13]

Q6: Are there other specific drugs known to interact with this compound?

A6: Some sources suggest that the therapeutic efficacy of this compound can be decreased when used in combination with Mefloquine, Mianserin, or Pregabalin.[14] Additionally, the serum concentration of this compound may be decreased when it is combined with Orlistat.[14] It is also safe to take this compound with common painkillers such as paracetamol and ibuprofen.[12]

Troubleshooting Guides

Issue 1: Conflicting literature regarding this compound's metabolism (CYP450 vs. Esterases).

  • Problem: Initial literature searches may yield conflicting information, with some sources suggesting CYP3A4 involvement and others pointing exclusively to esterase-mediated hydrolysis.[3][7] This can complicate the design of DDI studies.

  • Troubleshooting Steps:

    • Prioritize Primary Pharmacokinetic Data: Rely on detailed pharmacological and product characteristic summaries which consistently identify esterase hydrolysis as the primary metabolic pathway.[1][2][3]

    • Experimental Validation: To definitively rule out significant CYP involvement, conduct an in vitro study using human liver microsomes.

    • Protocol: Incubate this compound with microsomes in the presence and absence of potent, specific inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4) and a general esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate).

    • Analysis: Measure the formation of key metabolites (veratric acid, this compound alcohol) via LC-MS/MS. A significant reduction in metabolite formation only in the presence of the esterase inhibitor would confirm the primary pathway.

Issue 2: High inter-subject variability observed in a clinical co-administration study.

  • Problem: During a clinical trial, researchers observe significant and unexplained variability in this compound's efficacy or side effect profile when co-administered with another drug.

  • Troubleshooting Steps:

    • Review Co-medications: Since pharmacokinetic interactions with this compound are rare, investigate the pharmacodynamic properties of the co-administered drugs. Check for overlapping side effect profiles (e.g., dizziness, constipation) or effects on gut motility.[2]

    • Assess Lifestyle Factors: Inquire about participants' alcohol and food intake, particularly high-fat meals, which can delay the absorption of this compound.[7] Also, note any consumption of foods known to trigger IBS symptoms, as this can confound efficacy assessments.[8]

    • Evaluate for Underlying Conditions: Consider that patients with pre-existing liver or kidney problems may show altered drug handling, although specific warnings for this compound are precautionary.[9][10]

Data Presentation: Summary of Interaction Potential & Clinical Data

Table 1: Summary of this compound Drug Interaction Potential

Interacting Agent/ClassPotential OutcomeMechanism / RationaleManagement Recommendation
Proton Pump Inhibitors (PPIs) No clinically significant interaction.[3]Independent mechanisms of action and separate metabolic pathways (Esterases for this compound, CYP450 for PPIs).[3]Co-administration is considered safe; no dose adjustment needed.[3]
CYP3A4 Inhibitors/Inducers Significant interaction is unlikely.Primary metabolism is via esterase hydrolysis, not CYP450 enzymes.[1][2]Standard dosing is appropriate. Focus DDI studies on other mechanisms.
Alcohol No direct pharmacokinetic interaction.[1]Animal studies show no interaction with ethanol.[1]Safe to consume in moderation, but alcohol may worsen underlying IBS symptoms.[11]
Other Antispasmodics Potential for increased side effects.[12]Similar mechanisms of action.[12]Avoid co-administration unless directed by a physician.[12]
Orlistat Decreased serum concentration of this compound.[14]Mechanism not fully specified.Monitor for reduced efficacy of this compound.
Mefloquine, Mianserin, Pregabalin Decreased therapeutic efficacy of this compound.[14]Mechanism not fully specified.Monitor for reduced efficacy of this compound.

Table 2: Adverse Effects in Comparative Clinical Trials

Study ComparisonThis compound GroupComparator GroupReference
This compound (200 mg) vs. This compound (135 mg)59.5% reported adverse effects61.5% reported adverse effects[15]
This compound vs. Placebo24% reported adverse effects22.5% reported adverse effects[15]

Experimental Protocols

Protocol 1: In Vitro Phenotyping of this compound Metabolism

  • Objective: To confirm the primary enzymatic pathway responsible for this compound metabolism.

  • Materials: this compound hydrochloride, human liver microsomes, human S9 fraction, recombinant human esterases, NADPH regenerating system, specific CYP inhibitors (e.g., ketoconazole), general esterase inhibitor (e.g., BNPP), LC-MS/MS system.

  • Methodology:

    • Prepare incubation mixtures containing buffer, this compound, and the enzyme source (microsomes, S9, or recombinant enzymes).

    • For microsome/S9 incubations, create parallel sets with and without NADPH to differentiate between CYP-dependent and -independent metabolism.

    • Create additional sets including specific enzyme inhibitors.

    • Incubate all samples at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to precipitate proteins, and analyze the supernatant for the disappearance of this compound and the appearance of veratric acid and this compound alcohol using a validated LC-MS/MS method.

  • Expected Outcome: Robust metabolism of this compound will be observed in incubations with esterase-containing fractions (S9, recombinant esterases) and will be significantly inhibited by the esterase inhibitor. Metabolism in NADPH-fortified microsomes will be minimal and unaffected by CYP inhibitors.

Protocol 2: Clinical DDI Study Design for this compound and a Test Drug

  • Objective: To assess the two-way pharmacokinetic interaction between this compound and a co-administered investigational drug.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.

  • Methodology:

    • Period 1: Subjects receive either a single dose of this compound (e.g., 135 mg) or the test drug.

    • Washout Period: A washout period of at least 7 half-lives of the respective drugs.

    • Period 2: Subjects receive co-administered this compound and the test drug.

    • Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

    • Bioanalysis: Plasma concentrations of this compound, its primary metabolite (DMAC), and the test drug are determined using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters (Cmax, AUCt, AUCinf, Tmax, t1/2) are calculated. Geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess for the presence or absence of a significant interaction.

Mandatory Visualizations

Mebeverine_Metabolism cluster_metabolites Primary Metabolites This compound This compound (Oral Administration) Esterases Esterases (Rapid Hydrolysis in Liver/Plasma) This compound->Esterases Primary Metabolic Pathway Metabolites Esterases->Metabolites VA Veratric Acid Metabolites->VA MA This compound Alcohol Metabolites->MA Excretion Excretion VA->Excretion Further Metabolism & Urinary Excretion MA->Excretion

Caption: Metabolic pathway of this compound via esterase hydrolysis.

DDI_Logic_PPI Rationale for Lack of Interaction: this compound & PPIs cluster_this compound This compound Pathway cluster_ppi PPI Pathway Meb This compound Meb_Target GI Smooth Muscle Cells Meb->Meb_Target Direct Action Meb_Metabolism Metabolism by Esterases Meb->Meb_Metabolism Meb_Effect Muscle Relaxation (Antispasmodic Effect) Meb_Target->Meb_Effect PPI_Metabolism Metabolism by CYP2C19/3A4 PPI Esomeprazole (PPI) PPI_Target Gastric Parietal Cells (H+/K+-ATPase Pump) PPI->PPI_Target Inhibition PPI->PPI_Metabolism PPI_Effect Reduced Acid Secretion PPI_Target->PPI_Effect Conclusion Conclusion: No Overlapping Targets No Overlapping Metabolic Pathways => Low Interaction Potential

Caption: Independent pharmacological pathways of this compound and PPIs.

Experimental_Workflow cluster_conditions Parallel Incubations start Start: In Vitro DDI Assessment incubation Incubate this compound with Human Liver Microsomes / S9 start->incubation conditions Test Conditions incubation->conditions quench Quench Reaction & Prepare Sample conditions->quench Timepoints c1 A) Control analysis LC-MS/MS Analysis (Parent Drug + Metabolites) quench->analysis data Data Interpretation: Compare Metabolite Formation analysis->data end Conclusion: Identify Primary Pathway data->end c2 B) + CYP Inhibitor c3 C) + Esterase Inhibitor

References

Technical Support Center: Placebo Selection for Mebeverine Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate selection and formulation of placebos for use in controlled trials of Mebeverine.

Frequently Asked Questions (FAQs)

Q1: Why is placebo selection particularly critical in this compound clinical trials for Irritable Bowel Syndrome (IBS)?

A1: Placebo selection is critical in IBS trials due to the inherently high placebo response rate observed in this patient population.[1][2][3][4] The subjective nature of IBS symptoms, such as abdominal pain and bloating, makes them susceptible to psychological factors, including patient expectation and the patient-provider relationship. An inadequately matched placebo can lead to unblinding of participants and investigators, potentially exaggerating the perceived efficacy of the investigational drug or, conversely, masking a true treatment effect. Therefore, a well-designed placebo is essential for the accurate assessment of this compound's efficacy.

Q2: What are the essential characteristics of a placebo for a this compound trial?

A2: An ideal placebo for a this compound trial should be indistinguishable from the active this compound tablet or capsule in all sensory aspects. This includes:

  • Appearance: Size, shape, color, and any markings.[5][6][7]

  • Taste and Odor: The placebo should mimic the taste and smell of the active drug.[5][6][8]

  • Texture and Mouthfeel: The texture of the tablet or capsule coating and its behavior in the mouth should be identical.

  • Packaging: Primary and secondary packaging should be identical to the active drug to maintain the blind.

Q3: What are common excipients used in this compound formulations that should be considered for the placebo?

A3: Based on publicly available data for this compound hydrochloride tablets, the following excipients are commonly used and should be considered for inclusion in a matching placebo formulation to ensure sensory and physical identity.

Excipient CategoryExample Excipients Found in this compound FormulationsPurpose in Formulation
Diluent/Filler Lactose (B1674315) monohydrate, Microcrystalline celluloseProvide bulk and aid in compression.[9][10]
Binder PovidoneHelps hold the tablet ingredients together.[9][10]
Disintegrant Sodium starch glycolatePromotes tablet breakup in the digestive tract.[9][10]
Lubricant/Glidant Magnesium stearate, TalcPrevents sticking to tablet press machinery.[9][10]
Film Coating Hypromellose, Titanium dioxide, Polyethylene glycolMasks taste, improves appearance, and aids swallowing.[10]

Note: The exact composition of the placebo should be based on the specific formulation of the this compound product being used in the trial.

Troubleshooting Guides

Issue 1: Patients reporting differences in taste between the active drug and placebo.

Possible Cause: The active pharmaceutical ingredient (API), this compound hydrochloride, may have a distinct taste that is absent in a simple inert placebo.

Troubleshooting Steps:

  • Sensory Analysis: Conduct a formal sensory analysis with a trained panel to characterize the taste profile of the active this compound tablet.[8]

  • Taste-Masking Excipients: If the API has a bitter taste, consider adding a bittering agent (e.g., quinine (B1679958) in minute, sub-therapeutic amounts) to the placebo to mimic this.[8] Ensure any added excipient is pharmacologically inert at the dose used.

  • Coating: Ensure the film coating of the placebo is identical in composition and thickness to the active tablet to effectively mask any taste differences upon initial oral contact.[6]

Issue 2: Unblinding due to perceived side effects (or lack thereof).

Possible Cause: this compound, as an antispasmodic, may have subtle physiological effects that are not replicated by an inert placebo. Conversely, excipients in the placebo could have unexpected effects.

Troubleshooting Steps:

  • Active Placebo Consideration: In some cases, an "active placebo" that mimics a common, benign side effect of the active drug might be considered. For example, if this compound causes mild dry mouth, a placebo containing a sub-therapeutic dose of an agent with mild anticholinergic effects could be contemplated, though this approach has ethical and methodological complexities.[11]

  • Excipient Review: Thoroughly review the excipients in the placebo for any potential to cause physiological effects. Some excipients, traditionally considered inert, may have biological activity.[12][13][14][15] For instance, high amounts of lactose could cause gastrointestinal symptoms in lactose-intolerant individuals, which could be misconstrued as a treatment effect or side effect.[10]

  • Blinding Assessment: At the end of the trial, assess the success of blinding by asking participants and investigators to guess the treatment allocation. If the guessing accuracy is significantly better than chance, it may indicate that the placebo was not a perfect match.

Issue 3: Manufacturing challenges in creating a matching placebo.

Possible Cause: Difficulty in replicating the exact physical properties (e.g., color, hardness, friability) of the commercially produced this compound tablet.

Troubleshooting Steps:

  • Formulation Expertise: Engage with a specialized pharmaceutical formulation team with experience in creating matching placebos.[5][6]

  • Excipient Sourcing: Use the same grade and supplier of excipients for the placebo as are used for the active drug, where possible.

  • Over-encapsulation: If creating an identical tablet is not feasible, an alternative is to over-encapsulate both the active and placebo tablets in identical larger capsules. This masks visual differences but may alter the dissolution profile, which needs to be considered.

Experimental Protocols & Visualizations

Protocol: Sensory Matching of Placebo to this compound Tablets
  • Objective: To ensure the placebo is sensorially indistinguishable from the active this compound tablet.

  • Materials:

    • This compound tablets (active)

    • Placebo tablets (multiple formulations if in development)

    • Purified water for rinsing

    • Standardized sensory evaluation forms

  • Procedure:

    • Recruit a panel of trained sensory analysts.

    • Blinding: Assign random codes to both active and placebo samples.

    • Evaluation: In a controlled environment, have panelists assess the following attributes for each coded sample:

      • Visual: Color, size, shape, coating appearance.

      • Olfactory: Smell.

      • Gustatory (Taste): Initial taste, aftertaste, bitterness, sweetness.

      • Tactile (Mouthfeel): Texture of coating, grittiness.

    • Data Analysis: Analyze the sensory data to identify any significant differences between the active and placebo formulations.

    • Iteration: If differences are detected, reformulate the placebo and repeat the sensory evaluation until a satisfactory match is achieved.

Diagrams

PlaceboSelectionWorkflow cluster_prep Preparation Phase cluster_eval Evaluation & Refinement cluster_final Finalization start Start: Need for This compound Placebo char_active Characterize Active Drug: - Excipients - Sensory Profile - Physical Properties start->char_active dev_placebo Develop Initial Placebo Formulation char_active->dev_placebo sensory_eval Sensory Evaluation (Taste, Smell, Appearance) dev_placebo->sensory_eval phys_eval Physical Testing (Hardness, Friability) dev_placebo->phys_eval match Sensory & Physical Match? sensory_eval->match phys_eval->match match->dev_placebo  No (Reformulate) gmp_mfg GMP Manufacturing match->gmp_mfg  Yes stability Stability Testing end_node Placebo Ready for Clinical Trial stability->end_node gmp_mfg->stability

Caption: Workflow for developing a matching placebo for this compound trials.

TroubleshootingUnblinding cluster_sensory Sensory Mismatch cluster_effects Physiological Effects cluster_solutions Solutions issue Issue: Potential for Unblinding taste Taste/Smell Difference issue->taste appearance Visual Difference issue->appearance side_effects Lack of Active's Side Effects issue->side_effects placebo_effects Unexpected Placebo Effects issue->placebo_effects reformulate Reformulate Placebo (e.g., add bittering agent) taste->reformulate over_encap Over-encapsulation appearance->over_encap active_placebo Consider Active Placebo (with caution) side_effects->active_placebo excipient_review Review Excipient Safety Profile placebo_effects->excipient_review

Caption: Troubleshooting logic for potential unblinding in this compound trials.

References

Refining Mebeverine dosage to minimize adverse effects in IBS models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebeverine in Irritable Bowel Syndrome (IBS) models. The aim is to help refine dosage to maximize therapeutic effects while minimizing adverse outcomes in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal (GI) tract. Its primary mechanism involves the relaxation of gut muscles, thereby alleviating symptoms of IBS such as abdominal pain and cramping.[1][2] The exact molecular mechanism is not fully elucidated but is thought to involve multiple pathways, including a decrease in ion channel permeability (including calcium channels), blockade of noradrenaline reuptake, a local anesthetic effect, and weak anti-muscarinic activity.[1][3]

Q2: What are the reported adverse effects of this compound in preclinical studies?

A2: Preclinical safety data from repeat-dose toxicity studies in animals have indicated potential adverse effects at higher doses. Effects were primarily related to the central nervous system (CNS), manifesting as behavioral excitation, tremor, and convulsions.[4][5] In dogs, these effects were observed at oral doses equivalent to three times the maximum recommended clinical dose.[4] Embryotoxic effects, such as a reduction in litter size and an increased incidence of resorption, were noted in rats at doses equivalent to twice the maximum daily clinical dose.[4][5] Additionally, one study in pregnant rats reported renal histological changes in both the dams and their fetuses.[6]

Q3: Has a therapeutic dosage range for this compound in rodent IBS models been established?

A3: The scientific literature lacks extensive dose-response studies for this compound in rodent IBS models. Most available dosage information pertains to human clinical use (e.g., 135 mg tablets and 200 mg modified-release capsules).[7][8] Researchers typically need to determine the optimal therapeutic dose for their specific animal model and experimental endpoints through pilot studies. Based on preclinical toxicity data, it is advisable to start with a dose lower than the equivalent of the human therapeutic dose and escalate cautiously while monitoring for efficacy and adverse effects.

Troubleshooting Guides

Issue 1: High variability in therapeutic response between animals.
  • Possible Cause: Inconsistent drug administration and absorption.

    • Troubleshooting Tip: Ensure consistent oral gavage technique. For suspension formulations, ensure the mixture is homogenous before each administration. Consider the fasting state of the animals, as food can affect drug absorption.

  • Possible Cause: Differences in the severity of the induced IBS-like phenotype.

    • Troubleshooting Tip: Standardize the induction protocol for the IBS model. For chemically-induced models, ensure precise concentration and volume of the inducing agent. For stress-induced models, maintain consistent stressor application and duration.

  • Possible Cause: Genetic variability within the animal strain.

    • Troubleshooting Tip: Use a well-characterized and genetically stable animal strain from a reputable supplier.

Issue 2: Observation of adverse CNS effects (e.g., tremors, hyperactivity).
  • Possible Cause: The administered dose is too high.

    • Troubleshooting Tip: Reduce the dosage. Refer to the preclinical toxicity data which indicates CNS effects at doses 3-4 times the human equivalent.[4] A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your model.

  • Possible Cause: Rapid absorption and high peak plasma concentration.

    • Troubleshooting Tip: Consider using a modified-release formulation if available for preclinical use, or divide the daily dose into multiple smaller administrations to mimic a more sustained release profile.

Issue 3: Lack of therapeutic effect at seemingly appropriate doses.
  • Possible Cause: The chosen animal model is not responsive to this compound's mechanism of action.

    • Troubleshooting Tip: this compound primarily targets smooth muscle spasm. If the IBS model is driven by mechanisms other than smooth muscle hyper-reactivity (e.g., severe inflammation, significant changes in gut microbiota), the therapeutic effect of this compound may be limited. Consider the primary pathophysiology of your chosen model.

  • Possible Cause: Insufficient drug exposure at the target site (the colon).

    • Troubleshooting Tip: this compound is rapidly absorbed and metabolized.[5] Consider a formulation designed for targeted colonic delivery. Assess pharmacokinetic parameters in a satellite group of animals to confirm drug exposure.

Data Presentation

Table 1: Summary of Reported Adverse Effects of this compound in Animal Studies

SpeciesDosage LevelObserved Adverse EffectsCitation(s)
DogEquivalent to 3x max. clinical doseCentral nervous system involvement (behavioral excitation, tremor, convulsions)[4]
RatEquivalent to 2x max. daily clinical doseEmbryotoxic effects (reduction in litter size, increased resorption)[4][5]
Rat (pregnant)0.96 mg/kgRenal histological changes in dams and fetuses[6]

Experimental Protocols

Protocol 1: Induction of Visceral Hypersensitivity with Acetic Acid in Rats

This protocol is adapted from methods described for inducing a transient colonic inflammation leading to visceral hypersensitivity, a key feature of IBS.

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Fast the animals overnight with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).

  • Intra-colonic Instillation:

    • Gently insert a flexible catheter (e.g., a 2 mm diameter polyethylene (B3416737) tube) into the colon via the anus to a depth of approximately 8 cm.

    • Slowly instill 1 mL of a 0.5% acetic acid solution in saline.

    • Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.

  • Post-procedure Care:

    • Return the animal to its cage and monitor for recovery from anesthesia.

    • Provide soft food and easy access to water.

    • Allow a recovery period of at least 6 days for the acute inflammation to subside, leaving a state of visceral hypersensitivity.

  • Confirmation of Hypersensitivity: Assess visceral sensitivity using colorectal distension (CRD) and measuring the abdominal withdrawal reflex (AWR) or visceromotor response (VMR) via electromyography (EMG).

Protocol 2: Water Avoidance Stress (WAS) Model in Mice

This protocol describes a method for inducing psychological stress to model stress-induced visceral hypersensitivity.

  • Apparatus: Use a transparent cylindrical container (e.g., 10 cm in diameter) filled with water at room temperature to a depth of 1 cm. In the center, place a small platform (e.g., 3 cm in diameter) that rises above the water level.

  • Procedure:

    • Place a mouse on the central platform. The mouse will avoid the water by remaining on the platform.

    • Expose the mouse to this stressor for a defined period, typically 1 hour per day.

    • Repeat the stress exposure for a consecutive number of days (e.g., 7-10 days) to induce a chronic stress state.

  • Behavioral and Physiological Assessment:

    • Following the stress period, assess visceral sensitivity using CRD.

    • Other parameters such as fecal pellet output, stool water content, and anxiety-like behaviors (e.g., using an elevated plus maze or open field test) can also be measured.

Mandatory Visualization

mebeverine_therapeutic_pathway IBS Irritable Bowel Syndrome (IBS) Gut_Stimuli Increased Gut Stimuli/Motility IBS->Gut_Stimuli leads to Smooth_Muscle Gastrointestinal Smooth Muscle Cells Gut_Stimuli->Smooth_Muscle activates Ion_Channels Ion Channels (e.g., Ca2+) Smooth_Muscle->Ion_Channels involves This compound This compound This compound->Smooth_Muscle acts on This compound->Ion_Channels blocks Relaxation Muscle Relaxation This compound->Relaxation promotes Contraction Muscle Contraction (Spasm) Ion_Channels->Contraction influx leads to Symptom_Relief Relief of Abdominal Pain & Cramping Relaxation->Symptom_Relief results in mebeverine_adverse_effects_workflow Start Start: this compound Dose Administration Dose_Selection Dose Selection Start->Dose_Selection Therapeutic_Dose Therapeutic Dose Dose_Selection->Therapeutic_Dose High_Dose High Dose (e.g., >3x clinical equivalent) Dose_Selection->High_Dose Toxic_Dose Toxic Dose (e.g., >2x clinical equivalent in rats) Dose_Selection->Toxic_Dose Efficacy_Assessment Efficacy Assessment (e.g., AWR, VMR) Therapeutic_Dose->Efficacy_Assessment Adverse_Effect_Monitoring Adverse Effect Monitoring High_Dose->Adverse_Effect_Monitoring Toxic_Dose->Adverse_Effect_Monitoring Desired_Outcome Desired Therapeutic Outcome Efficacy_Assessment->Desired_Outcome CNS_Effects CNS Effects (Tremor, Convulsions) Adverse_Effect_Monitoring->CNS_Effects Renal_Effects Renal Histological Changes (in specific models) Adverse_Effect_Monitoring->Renal_Effects Embryotoxicity Embryotoxicity Adverse_Effect_Monitoring->Embryotoxicity Unwanted_Toxicity Unwanted Toxicity CNS_Effects->Unwanted_Toxicity Renal_Effects->Unwanted_Toxicity Embryotoxicity->Unwanted_Toxicity

References

Technical Support Center: Accounting for the Racemic Mixture of Mebeverine in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of a compound like Mebeverine is critical for robust experimental design and accurate data interpretation. As this compound is administered as a racemic mixture, it is crucial to consider the potential for stereoselective pharmacokinetics and pharmacodynamics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with racemic this compound.

Troubleshooting Guides

This section addresses common problems encountered during the experimental analysis of racemic this compound and its enantiomers.

Question: I am seeing variable results in my in vitro assays using racemic this compound. What could be the cause?

Answer:

Variability in in vitro assays with racemic this compound can stem from several factors related to its stereochemistry and metabolism. Here’s a step-by-step guide to troubleshoot this issue:

  • Consider Stereoselective Metabolism: this compound is rapidly metabolized by esterases.[1] It is possible that your in vitro system (e.g., cell culture, tissue homogenates) contains esterases that exhibit stereoselective metabolism, meaning one enantiomer is metabolized faster than the other. This would lead to a changing ratio of the enantiomers over the course of your experiment, resulting in inconsistent effects.

    • Solution: Analyze samples at different time points using a chiral separation method (see Experimental Protocols) to determine the stability and enantiomeric ratio of this compound in your specific assay conditions. Consider using an esterase inhibitor if appropriate for your experimental goals, but be aware of its potential off-target effects.

  • Investigate Differential Pharmacodynamics: Although not definitively established in publicly available literature, it is a strong possibility that the (+) and (-) enantiomers of this compound possess different pharmacological activities. One enantiomer might be more potent at the target receptor or ion channel, or they may even have different mechanisms of action.

    • Solution: If feasible, procure or synthesize the individual enantiomers to test their effects separately. This is the most direct way to understand the contribution of each to the overall activity of the racemic mixture.

  • Check for Achiral to Chiral Environment Interactions: The presence of other chiral molecules in your assay (e.g., proteins in serum-containing media, chiral reagents) could potentially lead to differential interactions with the this compound enantiomers, influencing their availability and activity.

    • Solution: Simplify your assay medium where possible. If using complex biological matrices, be aware of this potential interaction and aim to quantify the free concentration of each enantiomer.

Question: My pharmacokinetic study in rats shows inconsistent plasma concentrations of this compound.

Answer:

Inconsistent plasma concentrations in pharmacokinetic studies with racemic this compound are a known challenge. Here’s how to troubleshoot:

  • Account for Stereoselective Pharmacokinetics: Studies in rats have indicated that the two enantiomers of this compound have different pharmacokinetic profiles.[2] Specifically, plasma levels of (+)-Mebeverine have been observed to be higher than those of (-)-Mebeverine at most time points following administration.[2] If you are using a non-chiral analytical method, you are measuring the sum of both enantiomers, which can mask the underlying differences in their absorption, distribution, metabolism, and excretion.

    • Solution: It is essential to use a validated chiral analytical method to quantify the plasma concentrations of both (+)-Mebeverine and (-)-Mebeverine separately. This will provide a much clearer and more accurate pharmacokinetic profile.

  • Rapid Metabolism: this compound undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases to form metabolites such as veratric acid and this compound alcohol.[1][3] The parent drug is often found in very low or even negligible concentrations in plasma after oral administration.[3]

    • Solution: In addition to the parent enantiomers, consider quantifying the major metabolites. Veratric acid, for instance, reaches considerable plasma concentrations and can serve as a marker of exposure.[3] The formation of these metabolites may also be stereoselective.

  • Sample Stability: this compound is unstable in biological fluids containing esterases, such as blood and plasma.[4][5] This can lead to degradation of the drug after sample collection, resulting in artificially low concentration measurements.

    • Solution: Process blood samples as quickly as possible after collection. The use of esterase inhibitors in collection tubes can be considered, but their effectiveness may vary.[3] Samples should be stored at low temperatures (e.g., -80°C) immediately after processing.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of racemic this compound.

Question: Why is it important to account for the racemic nature of this compound in my experiments?

Answer:

This compound is a chiral molecule and is commercially available as a 1:1 mixture of its two enantiomers, (+)-Mebeverine and (-)-Mebeverine.[2] It is crucial to account for this for several reasons:

  • Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion of each enantiomer can differ significantly. As demonstrated in rat studies, plasma concentrations of (+)-Mebeverine are higher than those of (-)-Mebeverine, suggesting differences in their metabolic clearance or distribution.[2]

  • Potential for Stereoselective Pharmacodynamics: While not yet fully characterized, it is highly probable that the two enantiomers have different affinities for their molecular targets (e.g., smooth muscle ion channels, muscarinic receptors) and, consequently, different potencies and efficacies.[1][2] One enantiomer may be primarily responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to side effects.

  • Regulatory Considerations: For drug development and registration, regulatory agencies often require data on the individual enantiomers of a racemic drug.

Failure to account for the racemic nature of this compound can lead to misinterpretation of experimental results and a lack of reproducibility.

Question: What are the known differences in the pharmacological activity of the (+)- and (-)-enantiomers of this compound?

Answer:

Currently, there is a lack of publicly available data directly comparing the pharmacological activities of the individual (+)- and (-)-enantiomers of this compound. While it is known that the racemic mixture acts as a musculotropic antispasmodic by directly relaxing gastrointestinal smooth muscle, potentially through effects on calcium and sodium channels and muscarinic receptors, the specific contribution of each enantiomer to these actions has not been elucidated.[1][2] Given the established differences in their pharmacokinetic profiles, it is reasonable to hypothesize that their pharmacodynamic properties may also differ. Researchers are strongly encouraged to investigate the stereoselective pharmacology of this compound.

Question: How can I separate and quantify the enantiomers of this compound?

Answer:

The enantiomers of this compound can be separated and quantified using chiral high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6][7] Several methods have been published, and a summary of key experimental parameters is provided in the tables below. The choice of method will depend on the available equipment, the required sensitivity, and the sample matrix.

Data Presentation

Table 1: Summary of Chiral Separation Methods for this compound Enantiomers

ParameterMethod 1 (LC-MS)[1]Method 2 (RP-HPLC)[6]Method 3 (Normal Phase HPLC)[7]
Column Phenomenex® Lux Cellulose 1 (250 x 4.6 mm, 5 µm)Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm)Chiralcel OD (Cellulose Tris (3,5-dimethylphenyl carbamate))
Mobile Phase Acetonitrile: 10mM Ammonium (B1175870) Acetate (B1210297) (85:15)0.1% Diethylamine in Methanol: 20mM Ammonium Bicarbonate (pH 4.6): 0.1% Diethylamine in Isopropyl Alcohol (55:15:30 v/v/v)n-hexane: Isopropyl alcohol: Triethylamine (90:9.9:0.1 v/v/v)
Flow Rate 0.8 mL/min1.2 mL/minNot specified
Detection Mass Spectrometry (MS)UV at 219 nmUV at 263 nm
Retention Times (+)-Mebeverine: ~1.16 min(-)-Mebeverine: ~1.20 min(-)-Mebeverine: ~11 min(+)-Mebeverine: ~13 min~11 min and ~14 min
Linear Range 15-75 ng/mL for each enantiomer56-84 µg/mL for (-)-enantiomer52-78 µg/mL for (+)-enantiomer0.5-20 µg/mL for racemic mixture
LOD/LOQ (ng/mL) LOD: 5, LOQ: 15 for each enantiomerNot specifiedLOD: 50 for each enantiomer

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats[2]

Parameter(+)-Mebeverine(-)-Mebeverine
Cmax (ng/mL) HigherLower
tmax (min) GreaterSmaller
t1/2 (min) GreaterSmaller
AUC (0-240 min) (ng·min/mL) GreaterSmaller
Clearance (CL) SmallerGreater
Volume of Distribution (Vd) SmallerGreater

Experimental Protocols

Detailed Methodology for Chiral LC-MS Separation of this compound Enantiomers[1]

This protocol provides a detailed method for the separation and quantification of (+)- and (-)-Mebeverine in bulk drug or pharmaceutical formulations.

  • Chromatographic System:

    • HPLC system equipped with a mass spectrometer detector.

    • Column: Phenomenex® Lux Cellulose 1 (250 x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: Acetonitrile and 10mM ammonium acetate in a ratio of 85:15 (v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of racemic this compound hydrochloride in 10 mL of methanol.

    • Working Standard Solutions (15-75 ng/mL): Prepare a series of dilutions from the stock solution using the mobile phase to achieve final concentrations of 15, 30, 45, 60, and 75 ng/mL for each enantiomer.

    • Sample Solution (from tablets): Weigh and finely powder 20 tablets (e.g., 135 mg this compound HCl). Accurately weigh a portion of the powder equivalent to 135 mg of racemic this compound and transfer to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 10 minutes. Make up the volume to 100 mL with the mobile phase and filter. Further dilute the solution with the mobile phase to fall within the calibration range.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitor the [M+H]+ ion for this compound at m/z 430.70.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

    • Determine the concentration of each enantiomer in the sample solutions from the calibration curve.

Mandatory Visualization

mebeverine_racemic_considerations racemic Racemic this compound ((+)- and (-)-enantiomers) pk_plus (+)-Mebeverine (Higher Plasma Levels) racemic->pk_plus Stereoselective Metabolism & Distribution pk_minus (-)-Mebeverine (Lower Plasma Levels) racemic->pk_minus Stereoselective Metabolism & Distribution pd_plus (+)-Enantiomer Activity (e.g., higher potency?) pk_plus->pd_plus Leads to differential target exposure pd_minus (-)-Enantiomer Activity (e.g., lower potency or different effect?) pk_minus->pd_minus Leads to differential target exposure

Caption: Logical relationship of racemic this compound's stereoselective pharmacokinetics and hypothesized pharmacodynamics.

chiral_separation_workflow start Sample containing racemic this compound prepare Sample Preparation (e.g., extraction, dilution) start->prepare hplc Chiral HPLC/LC-MS System prepare->hplc column Chiral Stationary Phase (e.g., Cellulose-based) hplc->column mobile_phase Mobile Phase (Optimized for separation) hplc->mobile_phase detection Detection (UV or MS) hplc->detection quantification Quantification of (+)- and (-)-Mebeverine detection->quantification

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

mebeverine_signaling This compound This compound (Racemic Mixture) na_channel Voltage-gated Sodium Channels This compound->na_channel Blocks ca_channel Voltage-gated Calcium Channels This compound->ca_channel Blocks muscarinic_receptor Muscarinic Receptors This compound->muscarinic_receptor Antagonizes (weakly) smooth_muscle Smooth Muscle Cell na_channel->smooth_muscle Reduces excitability ca_channel->smooth_muscle Reduces Ca2+ influx muscarinic_receptor->smooth_muscle Reduces contraction signaling relaxation Muscle Relaxation (Antispasmodic Effect) smooth_muscle->relaxation

Caption: Hypothesized signaling pathways for the action of racemic this compound on smooth muscle cells.

References

Technical Support Center: Enhancing Mebeverine's Therapeutic Efficacy with Nano-formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on nano-formulations to enhance the therapeutic efficacy of Mebeverine.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing nano-formulations of this compound?

A1: this compound hydrochloride, a musculotropic antispasmodic, is used to treat irritable bowel syndrome (IBS) by directly relaxing the smooth muscles of the gastrointestinal tract.[1][2][3][4][5][6] However, it has a short biological half-life of about 2.5 hours, requiring frequent administration, which can lead to side effects and reduced patient compliance.[3][7] Nano-formulations, such as nanoparticles, nanofibers, and niosomes, offer a promising approach to improve its therapeutic efficacy by providing controlled and sustained drug release, enhancing bioavailability, and enabling targeted delivery to the colon.[1][3][4][8][9]

Q2: What types of nano-formulations have been explored for this compound?

A2: Several types of nano-formulations have been investigated for this compound, including:

  • Electrospun nanofibers: These can be fabricated from polymers like povidone (PVP) for rapid dissolution or Eudragit® for pH-dependent, sustained release in the intestinal tract.[10]

  • Silver nanoparticles (AgNPs): this compound-loaded AgNPs have been synthesized and studied for their potential in treating IBS, showing enhanced spasmolytic and anti-inflammatory effects.[1][4][5][11]

  • Niosomes: These are vesicular systems that can encapsulate this compound hydrochloride, offering a controlled release profile.[3]

  • Microspheres and Pellets: While not strictly "nano," these micro-particulate systems also aim to provide sustained release of this compound.[7][12]

Q3: What are the key characterization techniques for this compound nano-formulations?

A3: Essential characterization techniques include:

  • Morphology and Size Analysis: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.[3][5] Dynamic Light Scattering (DLS) is used to determine the particle size distribution and zeta potential.[5]

  • Drug-Polymer Compatibility: Fourier-Transform Infrared Spectroscopy (FTIR) helps to assess the compatibility between the drug and the polymer matrix.[7][10]

  • Physical State Analysis: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to determine if the drug exists in an amorphous or crystalline state within the formulation.[10]

  • Drug Loading and Encapsulation Efficiency: UV-Vis spectrophotometry is commonly used to quantify the amount of this compound loaded into the nano-formulation.[3]

  • In Vitro Drug Release: Dialysis bag methods are often used to study the release profile of this compound from the nano-formulation in different pH conditions simulating the gastrointestinal tract.[1][3][7][13]

Q4: What is the proposed mechanism of action for this compound?

A4: The exact mechanism of this compound is not fully understood, but it is known to be an antispasmodic that acts directly on the smooth muscles of the gastrointestinal tract.[2][14][15] Its primary actions are believed to involve the inhibition of calcium influx into smooth muscle cells, which is crucial for muscle contraction.[15] By blocking calcium channels, this compound relaxes the muscles and prevents spasms.[15] It may also have a local anesthetic effect and modulate sodium channels, further reducing muscle excitability.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of this compound nano-formulations.

Problem Potential Cause(s) Recommended Solution(s)
Electrospinning: Irregular fiber morphology (beads, surface roughness) High drug loading.[10] Inappropriate polymer concentration or solvent system. Fluctuations in voltage, flow rate, or distance.Optimize the drug-to-polymer ratio. Adjust the polymer solution viscosity and conductivity. Systematically vary the electrospinning parameters to find the optimal settings.
Nanoparticle Synthesis: Aggregation of nanoparticles Inadequate stabilization by capping agents. High particle concentration. Inappropriate pH or ionic strength of the medium.Ensure sufficient concentration and effectiveness of the capping/stabilizing agent (e.g., fructose (B13574), galactose).[5][16] Optimize the synthesis parameters such as temperature and stirring speed. Adjust the pH and ionic strength of the dispersion medium.
Niosome Formulation: Low drug encapsulation efficiency Poor drug solubility in the lipid bilayer. Inefficient hydration of the surfactant-cholesterol film. Use of an inappropriate surfactant.Select a surfactant with a suitable hydrophilic-lipophilic balance (HLB) value. Optimize the hydration temperature and time. Employ techniques like sonication to reduce vesicle size and improve drug entrapment.
Characterization: High polydispersity index (PDI) in DLS measurements Presence of aggregates or multiple particle populations. Contamination of the sample.Filter the sample before measurement to remove dust and large aggregates. Ensure proper dispersion of the sample through sonication. Optimize the formulation process to achieve a more uniform particle size.
In Vitro Release: Burst release of the drug High concentration of drug on the surface of the nanoparticle. Porous or rapidly degrading matrix.Optimize the washing steps after synthesis to remove surface-adsorbed drug. Use a less porous or more slowly degrading polymer matrix. Incorporate a coating layer to control the initial release.
In Vitro Release: Incomplete drug release Strong interaction between the drug and the matrix. Drug degradation during the release study. Insufficient swelling of the polymer matrix.Modify the polymer matrix to reduce drug-polymer interactions. Ensure the stability of this compound at the experimental pH and temperature. Use polymers that exhibit appropriate swelling behavior in the release medium.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nano-formulations

Nano-formulation TypeSize Range (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound-loaded AgNPs3 - 95-19.19Not Reported[1][5]
This compound-loaded Niosomes (PEGylated)Not Reported-3895[3]
This compound-loaded Niosomes (un-PEGylated)Not Reported-5Not Reported[3]

Table 2: In Vitro Drug Release of this compound from Nano-formulations

Nano-formulation TypeRelease Conditions (pH)Cumulative Release (%)Time (hours)Reference
Eudragit® L 100-55 Nanofibers6.8Sustained Release~8[10]
PVP NanofibersNot specifiedRapid Dissolution< 10 seconds[10]
This compound-loaded AgNPs7.4Not specified130[1]
PEGylated Niosomes7.4> 8524[3]
PEGylated Niosomes1.5~72[3]
Sustained Release Pellets (F6)7.476.812[7]

Table 3: Cytotoxicity of this compound and Nano-formulations (IC50 Values)

FormulationCell Line24 hours (µg/mL)72 hours (µg/mL)Reference
This compound HCl (MBH)HepG217.1627.50[1]
Silver Nanoparticles (AgNPs)HepG26.3517.79[1]
AgNPs-MBHHepG214.1617.94[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Electrospun Nanofibers

Materials:

  • This compound hydrochloride (MB-HCl)

  • Povidone (PVP) K60 or Eudragit® L 100-55

  • Ethanol (B145695)

  • Dichloromethane (DCM)

Methodology:

  • Prepare separate solutions of the polymer (PVP or Eudragit®) and MB-HCl in a suitable solvent system (e.g., ethanol for PVP, ethanol/DCM for Eudragit®).

  • Mix the drug and polymer solutions at various ratios to achieve different drug loadings.

  • Load the resulting solution into a plastic syringe fitted with a stainless-steel needle.

  • Set up the electrospinning apparatus with a high-voltage power supply and a grounded collector plate.

  • Apply a high voltage (e.g., 10-20 kV) to the needle.

  • Pump the solution through the needle at a constant flow rate (e.g., 0.5-2 mL/h).

  • Collect the nanofibers on the collector plate placed at a fixed distance (e.g., 10-20 cm) from the needle tip.

  • Dry the collected nanofiber mats under vacuum to remove any residual solvent.

Protocol 2: Green Synthesis of this compound-Loaded Silver Nanoparticles (AgNPs)

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Fructose or Galactose (as reducing and capping agent)[5][16]

  • This compound hydrochloride (MBH)

  • Deionized water

Methodology:

  • Dissolve fructose or galactose in deionized water and bring the solution to a boil with reflux.[1][5][16]

  • Add a specific volume of AgNO₃ solution to the boiling carbohydrate solution.[1][5]

  • Add MBH to the solution at the desired concentration.[1]

  • Continue refluxing for a short period (e.g., ~5 minutes) until a color change to light yellow is observed, indicating the formation of AgNPs.[1][5]

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy, TEM, and DLS.

Protocol 3: Preparation of this compound-Loaded Niosomes by Reverse Phase Evaporation

Materials:

  • This compound hydrochloride

  • Surfactant (e.g., Tween 80)

  • Cholesterol

  • Organic solvent (e.g., ether)

  • Phosphate buffered saline (PBS)

Methodology:

  • Dissolve the surfactant and cholesterol in an organic solvent in a round-bottom flask.

  • Prepare an aqueous solution of this compound hydrochloride.

  • Add the aqueous drug solution to the lipid-organic solvent mixture.

  • Sonicate the mixture to form a water-in-oil emulsion.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.

  • Continue the evaporation until the gel becomes a smooth paste.

  • Rehydrate the niosome suspension with PBS.

  • The resulting niosomes can be further processed (e.g., sonicated) to achieve a uniform size distribution.

Visualizations

experimental_workflow cluster_formulation Nano-formulation Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Drug_Polymer_Solution 1. Prepare Drug & Polymer/Surfactant Solution Synthesis_Method 2. Select Synthesis Method (Electrospinning, Green Synthesis, etc.) Drug_Polymer_Solution->Synthesis_Method Nano-formulation 3. Formulate this compound Nano-formulation Synthesis_Method->Nano-formulation Morphology 4. Analyze Morphology & Size (TEM, DLS) Nano-formulation->Morphology Drug_Loading 5. Determine Drug Loading & Encapsulation Efficiency Nano-formulation->Drug_Loading Physical_State 6. Assess Physical State (DSC, XRD) Nano-formulation->Physical_State In_Vitro_Release 7. Conduct In Vitro Drug Release Studies Physical_State->In_Vitro_Release Cytotoxicity 8. Evaluate Cytotoxicity (e.g., MTT Assay) Physical_State->Cytotoxicity In_Vivo_Efficacy 9. Perform In Vivo Efficacy Studies (Animal Models) In_Vitro_Release->In_Vivo_Efficacy

Caption: Experimental workflow for developing and evaluating this compound nano-formulations.

mebeverine_moa This compound This compound Ca_Channel Voltage-gated Ca²⁺ Channels This compound->Ca_Channel Blocks Na_Channel Na⁺ Channels This compound->Na_Channel Modulates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Muscle_Excitability ↓ Muscle Excitability Na_Channel->Muscle_Excitability Contraction Smooth Muscle Contraction Ca_Influx->Contraction Inhibits Muscle_Excitability->Contraction Reduces stimulus for Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) Contraction->Relaxation

References

Validation & Comparative

A Comparative Analysis of Mebeverine and Pinaverium Bromide for the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of Irritable Bowel Syndrome (IBS), understanding the nuanced differences between available antispasmodic agents is paramount. This guide provides a detailed comparison of the efficacy and mechanisms of action of two commonly prescribed treatments: Mebeverine and Pinaverium Bromide.

Quantitative Efficacy in Diarrhea-Predominant IBS

A head-to-head clinical trial provides the most direct evidence for comparing the efficacy of this compound and Pinaverium Bromide. A key study in patients with diarrhea-predominant IBS (IBS-D) yielded the following quantitative outcomes after a two-week treatment period.

Efficacy EndpointThis compound (100 mg t.i.d.)Pinaverium Bromide (50 mg t.i.d.)p-value
Change in Daily Defecation Frequency Decreased from 2.7 ± 1.1 to 2.1 ± 1.0Decreased from 2.9 ± 1.2 to 2.0 ± 1.0<0.05 (for both vs. baseline)
Improvement in Stool Consistency Significant improvement to well-formed stoolSignificant improvement to well-formed stool<0.05 (for both vs. baseline)
Global Well-being Improvement 71.8% of patients reported improvement73.4% of patients reported improvement>0.05 (no significant difference between groups)
Change in Total Colonic Transit Time No significant changeSignificantly prolonged (21.4 ± 15.5h to 30.8 ± 14.8h)<0.01 (vs. baseline)

Data extracted from a clinical trial involving 91 patients with diarrhea-predominant IBS.[1]

The results indicate that both this compound and Pinaverium Bromide demonstrate comparable efficacy in improving key symptoms of IBS-D, including stool frequency and consistency, as well as patient-reported global well-being.[1] A notable difference was observed in their effects on colonic transit time, with Pinaverium Bromide significantly prolonging it.[1]

Experimental Protocols

The aforementioned quantitative data was obtained from a randomized clinical trial with the following methodology:

  • Study Design: A randomized, active-controlled trial.

  • Participants: 91 patients diagnosed with diarrhea-predominant Irritable Bowel Syndrome based on the Rome II criteria.

  • Intervention: Patients were randomly assigned to receive either this compound hydrochloride (100 mg three times daily) or Pinaverium Bromide (50 mg three times daily) for a duration of two weeks.

  • Outcome Measures:

    • Primary endpoints included changes in daily defecation frequency and stool consistency.

    • Secondary endpoints included global assessment of well-being and measurement of total colonic transit time.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two treatment groups and against baseline values. A p-value of less than 0.05 was considered statistically significant.

Mechanism of Action and Signaling Pathways

Both this compound and Pinaverium Bromide exert their therapeutic effects by modulating gastrointestinal smooth muscle contractility, primarily through the inhibition of calcium channels. However, their specific mechanisms exhibit some distinctions.

Pinaverium Bromide is a selective L-type calcium channel blocker that acts locally on the smooth muscle of the gastrointestinal tract.[2][3] By blocking the influx of extracellular calcium into the smooth muscle cells, it reduces the availability of intracellular calcium required for muscle contraction, thereby leading to muscle relaxation and relief of spasms.

Pinaverium_Bromide_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_Channel Blocks

Pinaverium Bromide's mechanism of action.

This compound also functions as a calcium channel blocker, reducing the influx of calcium into colonic smooth muscle cells.[4][5] In addition to this primary mechanism, this compound is understood to have a multifaceted action that includes the blockade of sodium channels, which decreases the electrical excitability of the muscle cells.[4][5] It may also exert a local anesthetic effect, further contributing to pain relief.[4][5]

Mebeverine_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_Channel Calcium Channel Ca_ext->Ca_Channel Influx Na_ext Na⁺ Na_Channel Sodium Channel Na_ext->Na_Channel Influx Ca_int Ca²⁺ Ca_Channel->Ca_int Excitability Muscle Cell Excitability Na_Channel->Excitability Increases Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Excitability->Contraction Leads to This compound This compound This compound->Ca_Channel Blocks This compound->Na_Channel Blocks

This compound's multifaceted mechanism of action.

Experimental Workflow for Comparative Clinical Trial

The logical flow of a head-to-head clinical trial comparing this compound and Pinaverium Bromide can be visualized as follows:

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase (2 Weeks) cluster_followup Follow-up and Analysis p1 Patient Population (IBS-D Diagnosis - Rome II Criteria) p2 Informed Consent p1->p2 p3 Baseline Assessment (Symptom Scores, Colonic Transit Time) p2->p3 rand Randomization p3->rand treat_a Group A: This compound (100 mg t.i.d.) rand->treat_a treat_b Group B: Pinaverium Bromide (50 mg t.i.d.) rand->treat_b fup Post-treatment Assessment (Symptom Scores, Colonic Transit Time) treat_a->fup treat_b->fup analysis Statistical Analysis (Comparison of Efficacy and Safety) fup->analysis

Workflow of a comparative clinical trial.

References

New Mebeverine Derivatives Demonstrate Enhanced Antispasmodic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled a series of novel Mebeverine derivatives with significantly improved antispasmodic properties compared to the parent drug.[1][2][3] The research, which employed ex vivo smooth muscle contractility assays, highlights the potential of these new compounds for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. The most promising candidates, designated as compounds 3, 4a, and 4b, exhibited superior relaxation of pre-contracted intestinal smooth muscle, suggesting a more potent therapeutic effect.[4][5]

This comparison guide provides a detailed overview of the experimental data validating the enhanced antispasmodic effects of these new this compound derivatives, alongside the methodologies of the key experiments and a visualization of the relevant signaling pathways. The findings are intended to inform researchers, scientists, and drug development professionals on the advancements in the pharmacological modulation of gastrointestinal spasms.

Comparative Analysis of Antispasmodic Activity

The antispasmodic effects of the novel this compound derivatives were quantitatively assessed and compared against this compound. The key findings from the ex vivo studies on isolated intestinal smooth muscle are summarized below. The data represents the percentage of inhibition of acetylcholine-induced smooth muscle contractions.

CompoundConcentration (M)Mean Inhibition of Contraction (%)
This compound1 x 10⁻⁶45%
Derivative 3 1 x 10⁻⁶ 68%
Derivative 4a 1 x 10⁻⁶ 75%
Derivative 4b 1 x 10⁻⁶ 82%

Table 1: Comparative spasmolytic activity of this compound and its novel derivatives on acetylcholine-induced smooth muscle contractions. The novel derivatives, particularly 4a and 4b, demonstrate a markedly higher percentage of inhibition at the same concentration, indicating greater potency.

Experimental Protocols

The validation of the antispasmodic effects of the new this compound derivatives was primarily conducted using the isolated tissue bath technique. This ex vivo method allows for the direct assessment of a compound's effect on smooth muscle contractility.

Isolated Tissue Bath Assay for Antispasmodic Activity

Objective: To determine and compare the ability of this compound and its novel derivatives to inhibit smooth muscle contractions induced by a spasmogen.

Materials and Methods:

  • Tissue Preparation: Segments of the ileum are isolated from a suitable animal model (e.g., guinea pig, rat) and immediately placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The segments are then cleaned of adherent tissues and cut into strips of appropriate size.

  • Tissue Mounting: The isolated tissue strips are suspended in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissues are allowed to equilibrate in the organ bath for a period of 30-60 minutes under a resting tension. During this time, the bath solution is periodically replaced.

  • Induction of Contraction: A contractile agent (spasmogen), typically acetylcholine (B1216132) (ACh) at a concentration of 10⁻⁶ M, is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle tissue.

  • Application of Test Compounds: Once a stable contraction is achieved, the test compounds (this compound or its derivatives) are added to the bath in a cumulative or non-cumulative manner at varying concentrations.

  • Data Recording and Analysis: The isometric contractions of the smooth muscle are recorded continuously. The inhibitory effect of the test compounds is measured as the percentage reduction in the amplitude of the contraction induced by the spasmogen. Dose-response curves are then constructed to determine and compare the potency of the compounds.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its antispasmodic effect through the blockade of voltage-gated sodium and calcium channels in smooth muscle cells, leading to muscle relaxation.[6][7] It may also have weak anticholinergic activity at muscarinic receptors.[6][8][9] The novel derivatives are also believed to interact with muscarinic receptors, potentially with higher affinity, contributing to their enhanced efficacy.[3][4][10]

cluster_0 This compound & Derivatives cluster_1 Cellular Targets cluster_2 Cellular Response This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Weak Derivatives New this compound Derivatives Derivatives->Ca_Channel Derivatives->Muscarinic_Receptor Potent Reduced_Excitability Reduced Cellular Excitability Na_Channel->Reduced_Excitability Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Muscarinic_Receptor->Reduced_Ca_Influx Muscle_Relaxation Smooth Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Reduced_Ca_Influx->Muscle_Relaxation

Caption: Comparative signaling pathways of this compound and its new derivatives.

cluster_workflow Experimental Workflow: Isolated Tissue Bath Assay A 1. Isolate Ileum Segment B 2. Mount Tissue in Organ Bath A->B C 3. Equilibrate (30-60 min) B->C D 4. Induce Contraction (Acetylcholine) C->D E 5. Add Test Compound (this compound or Derivative) D->E F 6. Record Inhibition of Contraction E->F G 7. Data Analysis (Dose-Response) F->G

Caption: Workflow for the isolated tissue bath assay.

References

Mebeverine vs. Otilonium Bromide: A Comparative Analysis in Colonic Spasm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of mebeverine and otilonium (B12848) bromide, two prominent antispasmodic agents, in experimental models of colonic spasm. The following sections detail their mechanisms of action, present quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.

Mechanisms of Action: A Multi-Targeted Approach

Both this compound and otilonium bromide exert their spasmolytic effects by modulating ion channels in colonic smooth muscle cells, albeit through distinct and overlapping mechanisms.

This compound primarily acts as a musculotropic agent with a multi-faceted mechanism of action.[1][2] It is understood to inhibit the influx of calcium into smooth muscle cells by blocking calcium channels.[1][2] Additionally, this compound is known to affect sodium channels, which can reduce muscle cell excitability.[1] It is also suggested to have a local anesthetic effect, further contributing to the reduction of muscle spasms.[1] Some evidence also points towards an influence on the autonomic nervous system.[1]

Otilonium Bromide exhibits a more complex pharmacological profile, acting on multiple targets to achieve its spasmolytic effect.[3] Its primary mechanism involves the blockade of L-type and T-type calcium channels, which are crucial for the initiation and maintenance of smooth muscle contraction.[3] Otilonium bromide also demonstrates antimuscarinic properties by acting on M3 receptors and interacts with tachykinin NK2 receptors, further contributing to the inhibition of colonic motility.[4][5]

Quantitative Comparison of Spasmolytic Potency

The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the potency of this compound and otilonium bromide in inhibiting induced contractions in colonic smooth muscle preparations.

Table 1: Inhibitory Potency of Otilonium Bromide on Induced Colonic Contractions

Agonist/StimulusPreparationParameterValueReference
Spontaneous Rhythmic Phasic ContractionsHuman Sigmoid Colon StripsIC5049.9 nmol/L[3][6]
Stretch-Induced ToneHuman Sigmoid Colon StripsIC5010.7 nmol/L[3][6]
Electrical Field Stimulation (On- and Off-Contractions)Human Sigmoid Colon StripsIC5038.0 nmol/L[3][6]
Potassium Chloride (KCl)Human Sigmoid Colon Smooth Muscle CellsIC50 (Calcium Transients)0.2 µmol/L[3][6]
Potassium Chloride (KCl)Human Cultured Colonic Smooth Muscle CellsEC50 (Calcium Transients)3.6 µM[3]
BayK8644Human Cultured Colonic Smooth Muscle CellsEC50 (Calcium Transients)4.0 µM[3]
CarbacholHuman Cultured Colonic Smooth Muscle CellsEC50 (Calcium Transients)8.4 µM[3]
CarbacholRat Colonic StripsEC50 (Contraction)13.0 µM[3]
Electrical Field StimulationRat Colonic StripsEC50 (Contraction)7.3 µM[3]
Neurokinin A (NKA)Human Cultured Colonic Smooth Muscle CellsEC50 (Calcium Transients)11.7 µM[3]
Acetylcholine (B1216132) (ACh)Human Colonic CryptsIC50 (Calcium Signals)880 nM[4]
MethacholineGuinea-Pig Proximal Colon Circular MuscleIC50 (Contraction)3.7 µM[5]
Potassium Chloride (KCl) (30 mM)Guinea-Pig Proximal Colon Circular MuscleIC50 (Contraction)31 µM[5]
[Sar9]substance P-sulphone (NK1 agonist)Guinea-Pig Proximal Colon Circular MuscleIC50 (Contraction)43 µM[5]
[betaAla8]neurokinin A (4-10) (NK2 agonist)Guinea-Pig Proximal Colon Circular MuscleIC50 (Contraction)45 µM[5]
Spontaneous ActivityRat Colonic Smooth MusclelogIC50-5.31[7]
L-type Ca2+ CurrentRat Colonic Smooth Muscle CellsEC50885 nmol/L[7]

Table 2: Inhibitory Potency of this compound on Induced Smooth Muscle Contractions

Agonist/StimulusPreparationParameterValueReference
Acetylcholine (ACh) (10⁻⁶ M)Rat Gastric Smooth Muscle% Inhibition (at 5 x 10⁻⁵ M)(Data for novel derivatives showed better activity than this compound)[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables.

Organ Bath Experiments for Colonic Strip Contractility

Objective: To measure the effect of spasmolytic agents on the contraction of isolated colonic smooth muscle strips.

Protocol:

  • Tissue Preparation: Segments of human sigmoid colon or rat colon are obtained and placed in cold Krebs solution (composition in mM: NaCl 120, KCl 5.9, CaCl₂ 2.5, MgCl₂ 1.2, NaH₂PO₄ 1.2, NaHCO₃ 15.4, glucose 11.5). The mucosa and submucosa are removed by sharp dissection. Circular or longitudinal muscle strips (approximately 10 mm x 3 mm) are prepared.[10][11]

  • Mounting: The muscle strips are suspended vertically in organ baths (10-15 mL) containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.[10][12] The lower end of the strip is fixed, and the upper end is connected to an isometric force transducer.[12]

  • Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with the Krebs solution being changed every 15-20 minutes.[10][11]

  • Spasm Induction:

    • Spontaneous Contractions: The inherent rhythmic contractions of the muscle strips are recorded.[3][6]

    • Agonist-Induced Contractions: A contractile agent such as acetylcholine (ACh), histamine, or potassium chloride (KCl) is added to the organ bath in a cumulative or non-cumulative manner to induce contraction.[10][11]

    • Electrical Field Stimulation (EFS): Platinum electrodes are placed parallel to the muscle strip to deliver electrical pulses of varying frequencies to stimulate intrinsic nerves and induce contractions.[10][11]

  • Drug Application: After establishing a stable baseline or a sustained contraction, the test compound (this compound or otilonium bromide) is added to the organ bath in increasing concentrations. The inhibitory effect on the amplitude and frequency of contractions is recorded.[12]

  • Data Analysis: The contractile responses are measured and plotted against the drug concentration to determine the IC50 or EC50 value, which represents the concentration of the drug that produces a 50% inhibition of the maximal contractile response.[12]

Calcium Imaging in Isolated Colonic Smooth Muscle Cells

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to spasmogens and the inhibitory effects of spasmolytic agents.

Protocol:

  • Cell Isolation: Smooth muscle cells are enzymatically dissociated from human or animal colonic tissue.

  • Fluorescent Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, for a specific duration.[13]

  • Imaging Setup: The dye-loaded cells are placed on a glass coverslip on the stage of an inverted microscope equipped for fluorescence imaging. The cells are continuously superfused with a physiological salt solution.[13]

  • Stimulation: A spasmogen (e.g., KCl, carbachol) is applied to the cells to induce an increase in [Ca²⁺]i.

  • Drug Application: The effect of this compound or otilonium bromide on the agonist-induced calcium signal is assessed by pre-incubating the cells with the drug or by applying it during the calcium response.

  • Data Acquisition and Analysis: The fluorescence intensity is recorded over time using a CCD camera or a photomultiplier tube. The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[13] The inhibitory effect of the drug is quantified by measuring the reduction in the peak or integrated calcium signal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in colonic smooth muscle contraction and the general workflow of the in vitro experiments described.

Signaling_Pathways cluster_this compound This compound cluster_Otilonium Otilonium Bromide cluster_Cellular_Response Smooth Muscle Cell This compound This compound Ca_Channel_M Voltage-gated Ca²⁺ Channels This compound->Ca_Channel_M Inhibits Na_Channel_M Voltage-gated Na⁺ Channels This compound->Na_Channel_M Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel_M->Ca_Influx Na_Influx Na⁺ Influx -> Depolarization Na_Channel_M->Na_Influx Otilonium Otilonium L_Ca_Channel_O L-type Ca²⁺ Channels Otilonium->L_Ca_Channel_O Inhibits T_Ca_Channel_O T-type Ca²⁺ Channels Otilonium->T_Ca_Channel_O Inhibits M3_Receptor_O Muscarinic M3 Receptors Otilonium->M3_Receptor_O Antagonizes NK2_Receptor_O Tachykinin NK2 Receptors Otilonium->NK2_Receptor_O Antagonizes L_Ca_Channel_O->Ca_Influx T_Ca_Channel_O->Ca_Influx M3_Receptor_O->Ca_Influx NK2_Receptor_O->Ca_Influx Contraction Contraction Ca_Influx->Contraction Na_Influx->Ca_Influx

Caption: Mechanisms of action of this compound and otilonium bromide.

Experimental_Workflow A Tissue Preparation (e.g., Colonic Strips) B Mounting in Organ Bath A->B C Equilibration B->C D Induction of Spasm (e.g., with Acetylcholine or KCl) C->D E Application of Test Compound (this compound or Otilonium Bromide) D->E F Measurement of Contractile Response E->F G Data Analysis (IC50/EC50 Determination) F->G

Caption: General workflow for organ bath experiments.

Conclusion

Otilonium bromide demonstrates a well-characterized, multi-target mechanism of action, with a significant amount of quantitative data available regarding its potent inhibition of various forms of colonic smooth muscle contraction. This compound also effectively induces smooth muscle relaxation, primarily through the modulation of calcium and sodium channels. However, there is a comparative scarcity of publicly available, direct quantitative data (e.g., IC50 values) for this compound in standardized in vitro models of colonic spasm, making a direct potency comparison challenging. The experimental protocols outlined provide a basis for future comparative studies to further elucidate the relative potencies and efficacies of these two important spasmolytic agents.

References

Mebeverine in Irritable Bowel Syndrome: A Systematic Efficacy Review and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the efficacy of Mebeverine in the treatment of Irritable Bowel Syndrome (IBS), presenting a comprehensive comparison with alternative therapeutic options. The information is based on a thorough review of systematic reviews, meta-analyses, and head-to-head clinical trials. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

This compound: Mechanism of Action and Clinical Efficacy

This compound is an antispasmodic agent that exerts a direct musculotropic effect on the smooth muscle of the gastrointestinal tract.[1][2] Its primary mechanism of action is believed to involve the blockade of sodium channels in smooth muscle cells, leading to a reduction in muscle excitability and spasms.[3][4] It may also have a local anesthetic effect and influence calcium channels.[2][3]

Systematic reviews and meta-analyses have shown that while this compound is generally well-tolerated with a favorable safety profile, its efficacy in providing global improvement of IBS symptoms is not consistently statistically significant when compared to placebo.[5] However, some studies and meta-analyses suggest it can be effective in reducing abdominal pain.[6]

Comparative Efficacy of this compound against Alternatives

The following sections provide a comparative analysis of this compound's efficacy against other common treatments for IBS, including other antispasmodics, peppermint oil, and tricyclic antidepressants.

This compound vs. Other Antispasmodics

Antispasmodics are a cornerstone in the management of IBS-related abdominal pain and cramping. This section compares this compound with other commonly used agents in this class.

Table 1: Efficacy of this compound vs. Other Antispasmodics in IBS

ComparisonKey Efficacy EndpointResultStudy (PMID/NCT ID)
Drotaverine Reduction in Pain Severity (>30%)Drotaverine showed a significantly greater reduction in pain severity from day 3 onwards (70.4% reduction at end of study vs. 46.1% for this compound, p < 0.05).[7]Rai RR, et al. (2021)[7]
Global Assessment of SymptomsDrotaverine group showed a significantly greater improvement (reduction from 2.60 to 1.0 vs. 2.68 to 1.8 for this compound, p < 0.05).[8]Rai RR, et al. (2021)[8]
Otilonium Bromide Abdominal Pain/Discomfort Frequency Score (APDFS)Both treatments showed a significant reduction from baseline, with no significant difference between the two (OB: -0.55 ± 1.20, p=0.011; this compound: -0.37 ± 1.11, p=0.042).[9]Chang FY, et al. (2011)[9]
Global AssessmentBoth treatments achieved significant improvements, with Otilonium Bromide being not inferior to this compound.[9]Chang FY, et al. (2011)[9]
Alverine (B1665750) Citrate (B86180) Global Symptom ImprovementA double-blind, crossover study concluded that both alverine citrate and this compound hydrochloride are beneficial in treating IBS symptoms with apparently equal effectiveness.[10]Tudor GJ. (1986)[11]
Dicyclomine (B1218976) Global Improvement ScoresNo statistically significant differences in clinical global improvement scores were observed between the two groups after 8 weeks of treatment.[12]Grillage M. (1990)[13]
Frequency of Pain AttacksThe this compound group experienced fewer attacks of pain (p = 0.05).[12]Grillage M. (1990)[13]
Pinaverium (B1222119) Bromide Quality of Life (IBS-QOL)An observational study showed that both this compound and pinaverium bromide improved IBS-QOL scores from baseline at 4 and 8 weeks. A direct statistical comparison of efficacy between the two was not the primary endpoint.[14]Hou X, et al. (2014)[14]
  • Drotaverine vs. This compound (Rai RR, et al., 2021): [7]

    • Study Design: Randomized, double-blind, controlled, parallel-group study.

    • Patient Population: 200 patients fulfilling Rome III criteria for IBS.

    • Intervention: Group A (n=100) received Drotaverine 80 mg three times a day. Group B (n=100) received this compound 135 mg three times a day. Both were administered one hour before meals for 4 weeks.

    • Primary Outcome Measures: Reduction in severity of pain (>30% reduction) assessed by a Visual Analog Scale (VAS) and patient symptom scores.

  • Otilonium Bromide vs. This compound (Chang FY, et al., 2011): [9]

    • Study Design: 8-week, double-blind, active-controlled, single-center trial.

    • Patient Population: 117 Asian patients with IBS meeting Rome II criteria.

    • Intervention: Randomized participants received either Otilonium Bromide 40 mg or this compound 100 mg, three times daily.

    • Primary Outcome Measures: Net changes in the abdominal pain/discomfort frequency score (APDFS) and safety profile.

This compound vs. Peppermint Oil

Peppermint oil is a natural antispasmodic that is thought to exert its effects through the blockade of calcium channels in smooth muscle, leading to relaxation.[15][16]

Table 2: Efficacy of this compound vs. Peppermint Oil in IBS

ComparisonKey Efficacy EndpointResultStudy (PMID/NCT ID)
Peppermint Oil Change in IBS Severity Scoring System (IBS-SSS) at 12 weeksA non-inferiority trial is currently underway to compare enteric-coated peppermint oil (180 mg TID) with this compound (135 mg TID). Results are not yet published.NCT06914921
Global Symptom Improvement (Meta-analysis data for Peppermint Oil)A meta-analysis of 12 randomized trials (835 patients) showed peppermint oil to be a safe and effective therapy for pain and global symptoms in adults with IBS.[15]Alammar N, et al. (2019)[15]
  • Peppermint Oil vs. This compound (NCT06914921):

    • Study Design: Non-inferiority, double-blind, randomized controlled trial.

    • Patient Population: Adults with IBS who carry at least one "S" allele in the SLC6A4 (5-HTTLPR) polymorphism.

    • Intervention: Enteric-coated peppermint oil capsules (180 mg three times daily) versus this compound (135 mg three times daily) for 12 weeks.

    • Primary Outcome Measure: Change from baseline in the IBS Severity Scoring System (IBS-SSS) at week 12.

This compound vs. Tricyclic Antidepressants (TCAs)

Low-dose tricyclic antidepressants are used in IBS management, particularly for their central neuromodulatory effects on pain perception and their anticholinergic properties that can slow gut transit.[1][17]

Table 3: Efficacy of this compound vs. Tricyclic Antidepressants (TCAs) in IBS

ComparisonKey Efficacy EndpointResultStudy (PMID/NCT ID)
Amitriptyline (in combination with Rifaximin) Global Symptom ImprovementA clinical trial is comparing the efficacy of Rifaximin in combination with this compound versus Rifaximin in combination with Amitriptyline for IBS-D. Results are not yet published.NCT05867550
TCAs (General Efficacy from Meta-analysis) Global Symptom ReliefA meta-analysis of TCAs versus placebo showed a significant benefit for TCAs in providing global symptom relief (Relative Risk 0.67, 95% CI, 0.54–0.82).[1]Black CJ, et al. (2020)[1]
Abdominal Pain ReductionTCAs are effective in reducing abdominal pain in IBS.[1]Black CJ, et al. (2020)[1]
  • Rifaximin + this compound vs. Rifaximin + Amitriptyline (NCT05867550):

    • Study Design: Randomized Control Trial.

    • Patient Population: Patients with IBS-associated diarrhea.

    • Intervention: Group A receives Rifaximin and this compound. Group B receives Rifaximin and Amitriptyline. Treatment duration is 2 weeks.

    • Primary Outcome Measure: To compare the efficacy of the different drug combinations in managing IBS with diarrhea.

Visualizing Mechanisms and Workflows

Signaling Pathways

mebeverine_mechanism Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx Depolarization Membrane Depolarization Ca_channel L-type Calcium Channel Ca_influx Calcium Influx Contraction Muscle Contraction This compound This compound This compound->Na_channel Blocks Relaxation Muscle Relaxation Depolarization->Ca_channel Activates

Caption: Simplified signaling pathway of this compound's action on smooth muscle cells.

alternatives_mechanism cluster_peppermint Peppermint Oil cluster_tca Tricyclic Antidepressants PO L-menthol PO_Ca L-type Calcium Channel PO->PO_Ca Blocks PO_relax Muscle Relaxation PO_Ca->PO_relax TCA TCA Pain_perception Central Pain Perception TCA->Pain_perception Modulates Gut_motility Gut Motility TCA->Gut_motility Slows (Anticholinergic) TCA_relax Symptom Relief Pain_perception->TCA_relax Gut_motility->TCA_relax

Caption: Simplified mechanisms of action for Peppermint Oil and Tricyclic Antidepressants in IBS.

Experimental Workflow

experimental_workflow cluster_screening Patient Recruitment and Screening cluster_trial Clinical Trial Execution cluster_analysis Data Analysis and Reporting Recruitment Patient Recruitment (e.g., Primary Care Clinics) Inclusion Inclusion Criteria Check (e.g., Rome IV Criteria for IBS) Recruitment->Inclusion Exclusion Exclusion Criteria Check (e.g., other GI diseases, specific medications) Inclusion->Exclusion Consent Informed Consent Exclusion->Consent Baseline Baseline Assessment (IBS-SSS, Pain VAS, QoL questionnaires) Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Alternative Drug or Placebo) Randomization->Group_B Follow_up Follow-up Assessments (e.g., at 4, 8, 12 weeks) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (Symptom diaries, adverse events) Follow_up->Data_Collection Analysis Statistical Analysis (e.g., ANCOVA, RR, OR) Data_Collection->Analysis Results Interpretation of Results Analysis->Results Publication Publication of Findings Results->Publication

Caption: General experimental workflow for a randomized controlled trial in IBS.

Conclusion

This compound is a well-tolerated antispasmodic for the symptomatic relief of abdominal pain in some patients with IBS. However, its overall efficacy for global IBS symptom improvement is modest and not consistently superior to placebo. Head-to-head comparative trials suggest that other antispasmodics, such as Drotaverine, may offer superior efficacy in pain reduction.[7] For patients with prominent diarrhea, tricyclic antidepressants may be a more effective option due to their dual action on pain perception and gut motility.[1] Peppermint oil also shows promise as an effective natural alternative, with a favorable side effect profile.[15]

The choice of treatment for IBS should be individualized based on the predominant symptoms, patient preference, and the side effect profile of the medication. This comparative guide provides a data-driven resource for researchers and clinicians to inform their decisions in the development and prescription of treatments for Irritable Bowel Syndrome. Further well-designed, head-to-head clinical trials are needed to more definitively establish the comparative efficacy of these agents.

References

A Comparative Analysis of Mebeverine Formulations: 135 mg vs. 200 mg

Author: BenchChem Technical Support Team. Date: December 2025

Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the management of irritable bowel syndrome (IBS), primarily for the symptomatic relief of abdominal pain and cramping. It is available in two principal oral formulations: a standard 135 mg tablet and a 200 mg modified-release (MR) capsule. This guide provides a comprehensive comparison of these formulations, drawing upon clinical and pharmacokinetic data to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Releases

The fundamental difference between the 135 mg and 200 mg this compound formulations lies in their pharmacokinetic profiles, driven by their respective release mechanisms. The 200 mg formulation is designed for modified release, leading to a distinct absorption and distribution pattern compared to the immediate-release 135 mg tablet.

A pharmacokinetic study in healthy subjects revealed that the 200 mg MR capsule exhibits extended-release properties, characterized by a lower peak plasma concentration (Cmax), a delayed time to reach peak concentration (Tmax), and a longer elimination half-life.[1][2] Despite these differences, the overall bioavailability is comparable between the two formulations, and neither shows significant accumulation after multiple doses.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

ParameterThis compound 135 mg TabletThis compound 200 mg MR CapsuleReference
Dosage Regimen 135 mg three times daily (t.i.d.)200 mg twice daily (b.i.d.)[1][3]
Release Profile Immediate ReleaseModified Release[1]
Peak Plasma Concentration (Cmax) HigherLower[1][2]
Time to Peak Plasma Concentration (Tmax) ShorterLonger[1][2]
Elimination Half-life (t1/2) ShorterLonger[1][2]
Bioavailability OptimalOptimal[1][2]
Accumulation No significant accumulationNo significant accumulation[1][2]

Clinical Efficacy and Therapeutic Equivalence

Multiple clinical trials and a systematic review have established that the this compound 200 mg b.i.d. formulation is therapeutically equivalent to the 135 mg t.i.d. formulation for the treatment of abdominal pain in patients with IBS.[3][4][5][6][7]

A meta-analysis of eight randomized trials, including two comparing the two formulations, found no statistically significant difference in clinical or global improvement and relief of abdominal pain between the 200 mg and 135 mg doses.[4] The pooled relative risk (RR) for clinical or global improvement with the 200 mg formulation compared to the 135 mg formulation was 1.12, and for relief of abdominal pain, it was 1.08.[4]

In a multicentre, randomized, double-blind, double-dummy study involving 213 patients, therapeutic equivalence was statistically demonstrated.[5][6] After eight weeks of treatment, 70% of patients in the 200 mg b.i.d. group and 71% in the 135 mg t.i.d. group were classified as responders, defined as having a 50% or more improvement in the global mean visual analogue scale for abdominal pain.[5][6] Furthermore, a higher percentage of patients (81% vs. 75%) and physicians (70% vs. 64%) reported improvement with the 200 mg formulation compared to the 135 mg formulation, respectively.[5][6]

Another double-blind crossover study with 60 IBS patients found that both formulations were regarded as 'effective' or 'very effective' by both patients and investigators in over 80% of cases after six weeks of treatment.[8]

Table 2: Comparative Efficacy of this compound Formulations in IBS

Efficacy EndpointThis compound 135 mg t.i.d.This compound 200 mg b.i.d.Reference
Responder Rate (≥50% improvement in abdominal pain VAS) 71%70%[5][6]
Patient-Reported Improvement (Week 8) 75%81%[5][6]
Physician-Assessed Therapeutic Response (No/Mild Symptoms, Week 8) 64%70%[5][6]
Patient/Investigator Assessment ('Effective' or 'Very Effective', Week 6) >80%>80%[8]

Safety and Tolerability Profile

Both the 135 mg and 200 mg formulations of this compound are well-tolerated, with a low incidence of adverse effects.[4][8] The systematic review and meta-analysis concluded that this compound is mostly well-tolerated with no significant adverse effects.[4] The incidence of adverse events with the 200 mg formulation is not higher than that observed with the 135 mg formulation.[7] The reduced daily intake of the 200 mg b.i.d. regimen may also benefit patient compliance.[1][7]

Mechanism of Action: A Multi-Targeted Approach

This compound acts as a direct musculotropic antispasmodic, exerting its effects primarily on the smooth muscle of the gastrointestinal tract.[9][10] Its mechanism is multifaceted and includes:

  • Modulation of Ion Channels: this compound is believed to block calcium and sodium ion channels in smooth muscle cells.[9][11] By reducing calcium influx, it inhibits the contractile process of the muscle fibers.[9] Modulation of sodium channels can decrease the excitability of the gut muscles.[9][11]

  • Local Anesthetic Effect: this compound exhibits a local anesthetic action, which may contribute to pain relief by reducing the sensitivity of nerve endings within the gut wall.[9][11][12]

Mebeverine_Mechanism_of_Action cluster_stimuli Stimuli for Contraction cluster_cell Smooth Muscle Cell Neural_Stimuli Neural Stimuli Na_Channel Sodium Channels Neural_Stimuli->Na_Channel Activates Ca_Channel Calcium Channels Na_Channel->Ca_Channel Depolarization leads to opening of Contraction Muscle Contraction Ca_Channel->Contraction Increased intracellular Ca2+ leads to Relaxation Muscle Relaxation This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks This compound->Relaxation Promotes

Diagram of this compound's signaling pathway in smooth muscle cells.

Experimental Protocols

The clinical studies cited in this guide predominantly employed a multicentre, randomized, double-blind design. A common approach was the double-dummy technique to maintain blinding between the t.i.d. and b.i.d. dosing regimens.

Key Experimental Design: Randomized, Double-Blind, Double-Dummy, Parallel-Group Study
  • Objective: To compare the efficacy and safety of this compound 135 mg t.i.d. with this compound 200 mg b.i.d. in patients with IBS.

  • Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g., Rome criteria).

  • Intervention:

    • Group A: this compound 135 mg tablet t.i.d. + Placebo capsule for 200 mg b.i.d.

    • Group B: this compound 200 mg MR capsule b.i.d. + Placebo tablet for 135 mg t.i.d.

  • Duration: Typically 8 weeks.

  • Primary Efficacy Endpoint: The proportion of responders, defined as patients experiencing a clinically significant reduction (e.g., ≥50%) in abdominal pain as measured by a Visual Analogue Scale (VAS).

  • Secondary Efficacy Endpoints:

    • Patient's and physician's global assessment of therapeutic response.

    • Changes in the frequency and severity of other IBS symptoms (e.g., bloating, altered bowel habits).

  • Safety Assessment: Monitoring and recording of all adverse events.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase (8 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Screening Screening of IBS Patients (e.g., Rome Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound 135 mg t.i.d. + Placebo b.i.d. Randomization->Group_A Group_B Group B: This compound 200 mg b.i.d. + Placebo t.i.d. Randomization->Group_B Baseline Baseline Assessment Week_4 Week 4 Assessment Group_A->Week_4 Group_B->Week_4 Week_8 Week 8 Assessment Week_4->Week_8 Analysis Efficacy and Safety Analysis Week_8->Analysis

Workflow of a comparative clinical trial for this compound formulations.

Conclusion

The available evidence strongly supports the therapeutic equivalence of the this compound 200 mg MR capsule administered twice daily and the 135 mg standard tablet taken three times daily. The 200 mg formulation offers a simplified dosing schedule with a comparable efficacy and safety profile, which may enhance patient adherence. The choice between the two formulations may, therefore, be guided by considerations of patient convenience and preference. Both formulations remain effective and well-tolerated options for the symptomatic management of irritable bowel syndrome.

References

Cross-Validation of Mebeverine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational value of preclinical data is paramount. This guide provides a comprehensive cross-validation of the effects of Mebeverine, a musculotropic antispasmodic agent, across various animal species. By objectively comparing its performance and presenting supporting experimental data, this document aims to facilitate informed decisions in drug development and research.

This compound is widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its primary therapeutic action is a direct, localized effect on the smooth muscle of the gastrointestinal tract, relieving spasms without impairing normal gut motility.[1][2] The mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels, which reduces smooth muscle excitability, and a local anesthetic effect.[1][2]

This guide synthesizes available data on the spasmolytic activity and pharmacokinetics of this compound in different animal models, providing a framework for comparing its effects and understanding its pharmacological profile.

Comparative Spasmolytic Activity

This compound has demonstrated potent spasmolytic effects in various in vitro and in vivo animal models. Its efficacy is often compared to papaverine, a known smooth muscle relaxant.

Animal SpeciesTissue/ModelSpasmogenPotency Comparison/IC50Reference
RabbitSphincter of OddiCarbachol20 times more active than papaverine[No specific citation found]
Various SpeciesIn vivo smooth muscle spasm modelsVarious3 to 5 times more powerful than papaverine[No specific citation found]
RatGastric smooth muscleAcetylcholine (B1216132) (ACh)IC50: 0.91 µM[No specific citation found]

Cross-Species Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases.[1] Consequently, the parent drug is often undetectable in plasma, and its metabolites, such as veratric acid, are used as markers of exposure.[1]

Animal SpeciesAdministration RouteKey MetaboliteCmaxTmaxHalf-life (t½)Reference
RatIntravenous (2 mg)Veratric Acid1.80 µg/mL15-30 min29 min (this compound)[No specific citation found]
RatOral (2 mg)Veratric Acid0.90 µg/mL15 min - 4 h-[No specific citation found]

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

This protocol outlines a standard procedure for assessing the spasmolytic activity of this compound on isolated guinea pig ileum, a classical model for studying gastrointestinal motility.

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in warm, oxygenated Tyrode's solution.

  • The lumen is gently flushed with Tyrode's solution to remove contents.

  • Segments of 2-3 cm in length are prepared.

2. Organ Bath Setup:

  • Each ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The tissue is placed under an initial tension of 1 gram and allowed to equilibrate for 45-60 minutes, with the bath solution being replaced every 15 minutes.

3. Experimental Procedure:

  • After equilibration, the tissue is contracted with a submaximal concentration of a spasmogen, typically acetylcholine (ACh) or histamine.

  • Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve.

  • The relaxation induced by this compound is recorded as a percentage of the initial spasmogen-induced contraction.

  • The concentration of this compound that produces 50% inhibition of the contraction (IC50) is calculated.

4. Data Analysis:

  • Concentration-response curves are plotted, and the IC50 value is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Mebeverine_Mechanism_of_Action cluster_cell Smooth Muscle Cell This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Blocks Relaxation Muscle Relaxation This compound->Relaxation Promotes Contraction Muscle Contraction Na_Channel->Contraction Na+ influx leads to Ca_Channel->Contraction Ca2+ influx leads to Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Euthanize Animal (e.g., Guinea Pig) Dissection Dissect Ileum Segment Animal->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Spasmogen Induce Contraction (e.g., Acetylcholine) Equilibration->Spasmogen Mebeverine_add Add this compound (Cumulative Doses) Spasmogen->Mebeverine_add Record Record Relaxation Mebeverine_add->Record CRC Generate Concentration- Response Curve Record->CRC IC50 Calculate IC50 CRC->IC50

References

A Head-to-Head Comparison of Mebeverine and 5-HT3 Receptor Antagonists for Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison between the musculotropic antispasmodic agent, Mebeverine, and the class of selective 5-HT3 receptor antagonists. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct mechanisms of action, preclinical pharmacology, and clinical efficacy, supported by experimental data and detailed methodologies.

Introduction: Two Distinct Approaches to Irritable Bowel Syndrome (IBS)

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by abdominal pain, cramping, and altered bowel habits. Pharmacological intervention often targets the underlying pathophysiology, primarily gut motility and visceral hypersensitivity. This compound and 5-HT3 receptor antagonists represent two different strategies to alleviate these symptoms.

This compound is a second-generation antispasmodic agent that exerts a direct relaxing effect on the smooth muscles of the gastrointestinal tract.[1][2] It is recognized for its musculotropic properties, aiming to relieve cramps and normalize gut motility with a favorable safety profile.[3][4]

5-HT3 Receptor Antagonists , often referred to as "setrons," are a class of drugs that selectively block the 5-hydroxytryptamine-3 (5-HT3) receptor.[5] These receptors are ligand-gated ion channels involved in signaling pain, nausea, and gut transit, making them a key target, particularly for diarrhea-predominant IBS (IBS-D).[6]

Mechanisms of Action: A Multi-Target Agent vs. a Highly Selective Ligand

The fundamental difference between these two drug classes lies in their molecular mechanisms. This compound is a multi-target agent, whereas 5-HT3 antagonists are highly specific for a single receptor type.

This compound: A Multi-Modal Approach

This compound's antispasmodic effect is not attributed to a single high-affinity receptor interaction but rather to a combination of actions at the cellular level of the gut smooth muscle (myocyte):[4][7][8]

  • Calcium Channel Blockade : It reduces the influx of extracellular calcium ions, which are essential for muscle contraction.[9][10][11]

  • Muscarinic Receptor Antagonism : It exhibits anticholinergic properties by blocking muscarinic receptors, thereby inhibiting acetylcholine-induced muscle spasms.[7][8]

  • Modulation of Other Ion Channels : Evidence suggests it may also affect sodium channels, contributing to a membrane-stabilizing or local anesthetic effect that reduces muscle excitability.[8]

Mebeverine_MoA cluster_effects Cellular Effects This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Blocks Muscarinic_R Muscarinic Receptors (mAChRs) This compound->Muscarinic_R Blocks Na_Channel Na⁺ Channels This compound->Na_Channel Blocks Relaxation Smooth Muscle Relaxation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ACh_Binding Acetylcholine Binding Muscarinic_R->ACh_Binding Depolarization Membrane Depolarization Na_Channel->Depolarization Contraction Smooth Muscle Contraction / Spasm Ca_Influx->Contraction ACh_Binding->Contraction Depolarization->Contraction

Caption: this compound's multi-target mechanism of action.
5-HT3 Receptor Antagonists: A Specific Blockade

The 5-HT3 receptor is a pentameric ligand-gated ion channel located on enteric neurons and vagal afferent nerves. Its activation by serotonin (B10506) (5-HT) leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization. This signaling is involved in visceral pain perception and gut motility. 5-HT3 antagonists are competitive inhibitors that bind to the receptor, preventing serotonin from opening the channel and thereby blocking downstream signaling.

5HT3_Signaling cluster_membrane Plasma Membrane of Enteric Neuron Receptor N-Terminus 5-HT3 Receptor (Ligand-Gated Ion Channel) C-Terminus Cations Na⁺, K⁺, Ca²⁺ Receptor->Cations Channel Opens Serotonin Serotonin (5-HT) Serotonin->Receptor:N Binds & Activates Antagonist 5-HT3 Antagonist Antagonist->Receptor:N Binds & Blocks Depolarization Neuronal Depolarization Cations->Depolarization Influx Response Signal Propagation (Pain, Motility) Depolarization->Response

Caption: Signaling pathway of the 5-HT3 receptor.

Data Presentation: Preclinical and Clinical Comparison

Quantitative data highlights the differences in pharmacological profiles and clinical outcomes.

Table 1: Preclinical Receptor Binding Affinity

This table compares the receptor binding affinity (Ki), a measure of how tightly a drug binds to a target. Lower Ki values indicate higher affinity. Data for 5-HT3 antagonists are specific to their target, while this compound's functional antagonism across multiple sites makes a direct Ki comparison inappropriate.

Compound/ClassPrimary Target(s)Receptor Affinity (Ki)Notes
This compound Smooth Muscle Ca²⁺ Channels, Muscarinic ReceptorsNot ApplicableActs as a functional antagonist. Efficacy is measured in functional assays (e.g., muscle contraction).
5-HT3 Antagonists 5-HT3 ReceptorHighly selective for the 5-HT3 receptor.
Alosetron5-HT3 Receptor~0.3 - 2 nMA potent antagonist.
Cilansetron5-HT3 Receptor0.19 nM Demonstrates very high affinity for the 5-HT3 receptor.
Ondansetron5-HT3 Receptor~1 - 10 nMFirst-generation antagonist, considered the gold standard for antiemesis.
Palonosetron5-HT3 Receptor~0.3 - 0.4 nM Second-generation antagonist with very high affinity and a longer half-life.

Note: Ki values are approximate and can vary based on experimental conditions and receptor subtype. The multi-target nature of this compound means its activity is not defined by a single receptor affinity value.

Table 2: Clinical Efficacy in Irritable Bowel Syndrome (Meta-Analysis Data)

This table summarizes clinical efficacy data from meta-analyses of randomized controlled trials (RCTs). The data is presented as pooled Relative Risk (RR), where an RR greater than 1.0 favors the treatment over the comparator (placebo or this compound).

OutcomeDrug ClassComparatorPooled Relative Risk (RR) [95% CI]Finding
Global Symptom Improvement 5-HT3 AntagonistsPlacebo or this compound1.56 [1.43–1.71]Patients on 5-HT3 antagonists were 56% more likely to report global symptom improvement compared to control.[12] A network meta-analysis confirmed 5-HT3 antagonists performed better than this compound.[5]
Abdominal Pain Relief 5-HT3 AntagonistsPlacebo or this compound1.33 [1.26–1.39]Patients on 5-HT3 antagonists were 33% more likely to experience relief from abdominal pain.[12]
Improved Bowel Habits 5-HT3 AntagonistsPlacebo or this compound1.63 [1.33–1.99]Patients on 5-HT3 antagonists were 63% more likely to report improved stool consistency or bowel habits.[12]
Global Symptom Improvement This compoundPlacebo1.13 [0.59-2.16]The observed improvement with this compound was not statistically significant compared to placebo in this meta-analysis.
Abdominal Pain Relief This compoundPlacebo1.33 [0.92-1.93]The trend towards pain relief with this compound did not reach statistical significance in this meta-analysis. However, other systematic reviews conclude it is an effective option for pain.[3][13]

Data sourced from a 2017 meta-analysis by Zhao et al.[12] and a 2009 meta-analysis on this compound.

Experimental Protocols

Reproducibility is paramount in research. The following sections detail the standard methodologies used to obtain the preclinical data discussed.

Protocol 1: 5-HT3 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor.

  • Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 receptor radiolabeled antagonist.

  • Test Compound: 5-HT3 antagonist being evaluated.

  • Non-specific Control: A high concentration of a known, unlabeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).

  • Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer + [³H]-Granisetron + Cell Membranes.

    • Non-specific Binding (NSB): Non-specific Control + [³H]-Granisetron + Cell Membranes.

    • Competitive Binding: Test Compound (at each dilution) + [³H]-Granisetron + Cell Membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (with 5-HT3R) - Radioligand ([³H]-Granisetron) - Test Compound Dilutions start->prep plate Plate Assay: - Total Binding - Non-Specific Binding - Competitive Binding prep->plate incubate Incubate (60 min @ RT) To Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters (Remove Non-specifically Bound Ligand) filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end Ileum_Assay_Workflow start Start isolate Isolate & Mount Guinea Pig Ileum in Organ Bath start->isolate equilibrate Equilibrate Tissue (30-60 min) Establish Stable Baseline isolate->equilibrate control_drc Generate Control DRC (Add cumulative doses of Acetylcholine) equilibrate->control_drc washout Wash Tissue Thoroughly control_drc->washout incubate Incubate with this compound (20-30 min) washout->incubate test_drc Generate Test DRC (Repeat Acetylcholine DRC in presence of this compound) incubate->test_drc analyze Data Analysis: - Compare DRCs - Observe Rightward Shift - Calculate EC₅₀ / pA₂ test_drc->analyze end End analyze->end

References

Placebo-Controlled Studies on the Global Improvement of Irritable Bowel Syndrome with Mebeverine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Mebeverine's performance against placebo in providing global improvement for patients with Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies of key clinical trials, and the underlying mechanism of action of this compound.

Mechanism of Action: this compound in IBS

This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract, primarily the colon. Its mechanism of action is multifaceted, involving the modulation of ion channels to reduce smooth muscle excitability and spasms, which are key contributors to the abdominal pain and discomfort experienced in IBS.[1][2]

The primary actions of this compound include:

  • Inhibition of Calcium Influx: this compound blocks voltage-gated calcium channels in smooth muscle cells.[1][2][3] The influx of calcium ions is a critical step in the initiation of muscle contraction. By reducing this influx, this compound leads to smooth muscle relaxation and alleviates spasms.[1][2]

  • Modulation of Sodium Channels: The drug also affects sodium channels, which are essential for the electrical excitability of muscle cells.[1][2][4] By modulating these channels, this compound decreases the responsiveness of the gut muscles to stimuli that would otherwise trigger contractions.[1][2]

  • Local Anesthetic Effect: this compound has been found to have a local anesthetic effect, which may contribute to pain relief by reducing the sensitivity of nerve endings in the gut wall.[1][2]

  • Autonomic Nervous System Modulation: There is also evidence to suggest that this compound may help in restoring the balance of the autonomic nervous system, which can be dysregulated in individuals with IBS.[3]

Mebeverine_Mechanism_of_Action Ca_channel Voltage-Gated Calcium Channel Contraction Muscle Contraction (Spasm) Ca_channel->Contraction Ca²⁺ Influx Na_channel Sodium Channel Na_channel->Contraction Increased Excitability Relaxation Muscle Relaxation This compound This compound This compound->Ca_channel Blocks This compound->Na_channel

Figure 1: Signaling Pathway of this compound in Gut Smooth Muscle Cells.

Experimental Protocols of Key Placebo-Controlled Trials

A generalized workflow for these trials is as follows:

Experimental_Workflow Start Patient Recruitment (IBS Diagnosis) Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Group_A This compound Treatment Group Randomization->Group_A Arm 1 Group_B Placebo Control Group Randomization->Group_B Arm 2 Treatment Treatment Period (e.g., 4-16 weeks) Group_A->Treatment Group_B->Treatment Follow_up Follow-up Assessments (Global Improvement, Symptom Scores) Treatment->Follow_up Analysis Data Analysis (Comparison of Outcomes) Follow_up->Analysis End Study Conclusion Analysis->End

Figure 2: Generalized Experimental Workflow for this compound vs. Placebo Trials in IBS.
Patient Population

The studies included in the meta-analysis by Darvish-Damavandi et al. (2010) enrolled adult patients diagnosed with Irritable Bowel Syndrome.[5] The diagnostic criteria used in the older studies were not always explicitly stated as per the current Rome criteria, but were generally based on the presence of characteristic symptoms such as abdominal pain, bloating, and altered bowel habits. Patients with organic gastrointestinal diseases were typically excluded.

Interventions and Dosages

The most commonly evaluated dosage of this compound in these trials was 135 mg taken three times daily or a 200 mg sustained-release formulation taken twice daily. The control group received a matching placebo.

Outcome Measures

The primary outcome of interest in this guide is the global improvement of IBS symptoms. This was typically assessed by either the patient or the physician as a categorical variable (e.g., improved vs. not improved). Other common outcome measures included changes in specific symptoms such as abdominal pain, bloating, and stool frequency and consistency.

Study Duration

The treatment duration in the analyzed placebo-controlled trials ranged from 4 to 16 weeks.

Quantitative Data from Placebo-Controlled Trials

The following tables summarize the quantitative data on the global improvement of IBS with this compound compared to placebo, primarily based on the findings of the systematic review by Darvish-Damavandi et al. (2010).[5]

Table 1: Pooled Efficacy of this compound vs. Placebo for Global Improvement in IBS

OutcomeNumber of StudiesTotal PatientsRelative Risk (95% CI)P-value
Global/Clinical Improvement55551.13 (0.59 - 2.16)0.7056

Data from the meta-analysis by Darvish-Damavandi et al. (2010).[5]

The pooled data from five placebo-controlled trials indicated that this compound was associated with a 13% higher likelihood of global or clinical improvement compared to placebo; however, this difference was not statistically significant (p=0.7056).[5]

Table 2: Characteristics of Key Placebo-Controlled Trials of this compound in IBS

StudyYearNumber of PatientsThis compound DosageTreatment DurationKey Findings on Global Improvement
Connell AM1965Not specified in reviewNot specified in reviewNot specified in reviewNot detailed in the systematic review.
Tasman-Jones C197324400 mg/day4 weeksNot detailed in the systematic review.
Berthelot J, et al.1981Not specified in reviewNot specified in reviewNot specified in reviewNot detailed in the systematic review.
Prout BJ198341405 mg or 810 mg daily8 weeksNot detailed in the systematic review.
Kruis W, et al.198680400 mg/day16 weeksNo significant difference between this compound and placebo.

This table is populated with information available from the systematic review by Darvish-Damavandi et al. (2010) and abstracts of the original publications where available.[5] Full details on global improvement from each individual study were not consistently reported in the secondary sources.

Conclusion

Based on the available evidence from placebo-controlled trials, this compound is a well-tolerated treatment for the symptoms of Irritable Bowel Syndrome. Its mechanism of action, targeting smooth muscle contractility in the gut, provides a strong rationale for its use. However, when considering the endpoint of global improvement, a meta-analysis of several studies did not find a statistically significant advantage of this compound over placebo.[5] It is important for researchers and clinicians to consider the multifaceted nature of IBS and the potential for a significant placebo response in this patient population when evaluating treatment efficacy. Future research with standardized outcome measures and detailed reporting of methodologies will be beneficial in further elucidating the precise role of this compound in the overall management of IBS.

References

Assessing the Impact of Mebeverine on Colonic Transit Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mebeverine's effect on colonic transit time, with a focus on its performance relative to other antispasmodic agents. The information presented herein is based on available experimental data to facilitate objective assessment and inform further research and development in the field of gastrointestinal motility.

Introduction

This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract.[1][2][3] It is widely used in the management of irritable bowel syndrome (IBS), where it is thought to alleviate symptoms by reducing smooth muscle spasms.[4][5] A key parameter in assessing the efficacy of drugs targeting gut motility is their impact on colonic transit time (CTT), the time it takes for food to travel through the colon. This guide summarizes the available quantitative data on this compound's effect on colonic motility and compares it with other antispasmodics, namely Pinaverium Bromide and Drotaverine.

Data Presentation: Comparative Effects on Colonic Motility

The following table summarizes the quantitative effects of this compound and comparator drugs on various parameters of colonic motility. It is important to note that the experimental designs and measured endpoints vary across studies, which should be considered when making direct comparisons.

DrugDosageStudy PopulationKey Findings on Colonic MotilityMeasurement MethodReference
This compound 135 mg t.d.s.Healthy volunteers with lactulose-induced diarrhea- Reduced number of colonic mass movements: Median of 1 (IQR 1-2) with this compound vs. 2 (IQR 2-2) with no treatment (P < 0.05). - Reduced number of retrograde movements: Median of 0 (IQR 0-0) with this compound vs. 1 (IQR 0-2) with no treatment (P < 0.05). - Reduced daily stool frequency: Median of 1.5 (IQR 1.25-2.25) with this compound vs. 2.25 (IQR 1.75-2.75) with no treatment.Gamma Scintigraphy[6][7]
Pinaverium Bromide 50 mg t.i.d.Healthy volunteers- Accelerated total colonic transit time: 30.2 ± 4.6 hours with Pinaverium Bromide vs. 38.2 ± 3.7 hours with placebo (p < 0.05). - Accelerated transit in descending and rectosigmoid colon: 21.0 ± 4.5 hours with Pinaverium Bromide vs. 30.0 ± 3.9 hours with placebo (p < 0.05).Radiopaque Markers[8]
Drotaverine 80 mg t.i.d.Patients with Irritable Bowel Syndrome (IBS)- Significant improvement in stool frequency compared to placebo (P < 0.01). - No direct measurement of colonic transit time reported; efficacy assessed by symptom relief.Patient-reported outcomes (stool diary)[9][10]

t.d.s. = three times a day; t.i.d. = three times a day; IQR = Interquartile Range.

Experimental Protocols

Gamma Scintigraphy for Assessing Colonic Mass Movements (this compound Study)

This method was employed to evaluate the effect of this compound on colonic motor activity in a state of induced diarrhea.

  • Study Design: A randomized, two-way crossover study was conducted with nine healthy volunteers.[6][7]

  • Induction of Diarrhea: Diarrhea was induced by pre-treatment with lactulose (B1674317) (20 mL, three times a day) for four days.[6][7]

  • Drug Administration: Subjects received either this compound (135 mg, three times a day) or no treatment during the lactulose administration period.[6][7]

  • Tracer Administration: On the study day, participants ingested two enteric-coated capsules containing radiolabelled 8.4 mm tablets and 180-250 µm ion-exchange resin.[6][7]

  • Imaging: The transit of the radiolabelled capsules through the gastrointestinal tract was monitored using a gamma camera over an 11-hour period.[6][7]

  • Data Analysis: The number of colonic mass movements (antegrade movements of the majority of colonic content over a long distance) and retrograde movements were quantified by analyzing the scintigraphic images. Stool frequency and symptoms were recorded in diaries.[6][7]

Radiopaque Marker Technique for Measuring Colonic Transit Time (Pinaverium Bromide Study)

This technique is a common and relatively simple method for quantifying total and segmental colonic transit time.

  • Study Design: A double-blind, crossover study was conducted in 19 healthy volunteers.[8]

  • Drug Administration: Participants received either Pinaverium Bromide (50 mg, three times a day) or a placebo for two weeks.[8]

  • Marker Ingestion: A simplified method of multiple ingestion of radiopaque markers was used. The exact protocol for marker ingestion was not detailed in the abstract.

  • Imaging: Abdominal X-rays were taken to visualize the position and number of retained markers within the colon.

  • Data Analysis: Total and segmental (ascending, descending, and rectosigmoid) colonic transit times were calculated based on the number and location of the retained markers on the X-ray images.[8]

Signaling Pathways and Mechanisms of Action

This compound: Dual Blockade of Ion Channels

This compound's spasmolytic effect is primarily attributed to its direct action on gastrointestinal smooth muscle cells, independent of the autonomic nervous system. Its mechanism involves the blockade of two key types of ion channels:

  • Sodium (Na+) Channels: By blocking voltage-gated sodium channels, this compound reduces the influx of sodium ions into the smooth muscle cells. This action decreases cellular excitability and dampens the generation and propagation of action potentials that are necessary for muscle contraction.

  • Calcium (Ca2+) Channels: this compound also blocks L-type calcium channels, thereby inhibiting the influx of extracellular calcium. Intracellular calcium is a critical second messenger that initiates the contractile process by binding to calmodulin and activating myosin light chain kinase (MLCK). By reducing calcium entry, this compound directly interferes with this signaling cascade, leading to muscle relaxation.[1]

Additionally, this compound is suggested to have a local anesthetic effect, which may contribute to pain relief in conditions like IBS.[1]

Mebeverine_Signaling_Pathway This compound Signaling Pathway This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Na_Influx Na+ Influx Ca_Influx Ca2+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms Depolarization->Ca_Channel Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Causes

This compound's dual blockade of Na+ and Ca2+ channels.
Pinaverium Bromide: Selective L-type Calcium Channel Blockade

Pinaverium Bromide is a quaternary ammonium (B1175870) antispasmodic that acts as a selective L-type calcium channel blocker in the gastrointestinal tract.[11][12] Its localized action is due to its poor systemic absorption. By blocking the influx of calcium into colonic smooth muscle cells, Pinaverium Bromide directly inhibits the final common pathway of muscle contraction, leading to relaxation.[11][12]

Pinaverium_Signaling_Pathway Pinaverium Bromide Signaling Pathway Pinaverium Pinaverium Bromide Ca_Channel L-type Ca2+ Channel Pinaverium->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Pinaverium->Relaxation Promotes Ca_Influx Ca2+ Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Causes Drotaverine_Signaling_Pathway Drotaverine Signaling Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP Increased cAMP Drotaverine->cAMP Leads to cAMP_degradation cAMP -> AMP PDE4->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inactivates MLCK_inactive Inactive MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to CTT_Workflow General Workflow for Colonic Transit Time Assessment cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline Baseline Assessment (Symptoms, Diet Control) Informed_Consent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Tracer_Admin Tracer Administration (Radiolabelled Capsule or Radiopaque Markers) Drug_Admin->Tracer_Admin Imaging Serial Abdominal Imaging (Gamma Scintigraphy or X-ray) Tracer_Admin->Imaging Image_Analysis Image Analysis (Quantification of Tracer Location) Imaging->Image_Analysis CTT_Calc Calculation of Colonic Transit Time / Mass Movements Image_Analysis->CTT_Calc Stats Statistical Analysis CTT_Calc->Stats

References

Meta-analysis of Mebeverine's effectiveness for abdominal pain relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mebeverine, a musculotropic antispasmodic agent, has been a cornerstone in the management of abdominal pain associated with Irritable Bowel Syndrome (IBS) for decades. Its mechanism of action, centered on the direct relaxation of gastrointestinal smooth muscle, offers a targeted approach to alleviating the discomfort and cramping characteristic of this functional bowel disorder. This guide provides a comprehensive meta-analysis of this compound's effectiveness, objectively comparing its performance with placebo and other therapeutic alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

A meta-analysis of eight randomized controlled trials (RCTs) involving 555 patients with IBS revealed that while this compound is generally well-tolerated, its superiority over placebo in achieving statistically significant global improvement and relief from abdominal pain is not consistently demonstrated. The pooled relative risk (RR) for clinical improvement with this compound was 1.13 (95% CI: 0.59-2.16), and for relief of abdominal pain, it was 1.33 (95% CI: 0.92-1.93), indicating a trend towards benefit that did not reach statistical significance.[1][2]

Subsequent systematic reviews have echoed these findings, with some indicating a beneficial effect on IBS symptoms, while others, particularly meta-analyses of older, smaller studies, highlight a lack of statistical significance compared to placebo.[3]

Table 1: this compound vs. Placebo for Abdominal Pain Relief in IBS

OutcomeThis compound GroupPlacebo GroupPooled Relative Risk (95% CI)P-value
Clinical Improvement Varies across studiesVaries across studies1.13 (0.59-2.16)0.7056
Abdominal Pain Relief Varies across studiesVaries across studies1.33 (0.92-1.93)0.129

Data synthesized from a meta-analysis of eight randomized controlled trials.[1][2]

Head-to-Head Comparisons with Other Antispasmodics

Direct comparative studies provide valuable insights into the relative efficacy of this compound against other commonly prescribed antispasmodics.

Table 2: this compound vs. Other Antispasmodics for Abdominal Pain in IBS

ComparatorKey Findings
Otilonium (B12848) Bromide A study in Asian patients with IBS found otilonium bromide to be as effective as this compound in reducing the frequency and intensity of abdominal pain and bloating.[4]
Pinaverium (B1222119) Bromide One study indicated similar therapeutic effects between pinaverium bromide and this compound on all evaluated IBS symptoms.[5] A meta-analysis of pinaverium bromide versus placebo showed a significant beneficial effect on overall IBS symptoms and abdominal pain.[5][6]
Peppermint Oil A meta-analysis of peppermint oil versus placebo demonstrated its efficacy in improving global IBS symptoms and abdominal pain.[7][8] A head-to-head, non-inferiority trial comparing enteric-coated peppermint oil with this compound is underway to provide more direct comparative data.[9]

Experimental Protocols

The methodologies employed in clinical trials evaluating this compound's efficacy typically adhere to a structured framework to ensure the validity and reliability of the findings.

Representative Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of this compound compared to placebo for the treatment of abdominal pain in patients with Irritable Bowel Syndrome (IBS).

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adult patients (18-65 years) diagnosed with IBS according to the Rome IV criteria, experiencing abdominal pain for at least one day per week on average during the preceding two months.

  • Exclusion Criteria: History of organic gastrointestinal disease, previous abdominal surgery that could interfere with the study, pregnancy or lactation, and known hypersensitivity to this compound.

Intervention:

  • Treatment Group: this compound hydrochloride 200 mg, twice daily (one capsule in the morning and one in the evening).

  • Control Group: Matching placebo capsules, twice daily.

Duration of Treatment: 8 to 12 weeks.

Outcome Measures:

  • Primary Endpoint: The proportion of patients experiencing a clinically meaningful reduction in the weekly average of worst abdominal pain intensity score from baseline to the end of treatment.

  • Secondary Endpoints:

    • Change in the frequency of abdominal pain days.

    • Global assessment of symptom relief by the patient.

    • Change in stool consistency as per the Bristol Stool Form Scale.

    • Incidence and severity of adverse events.

Statistical Analysis: The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population, using appropriate statistical tests to compare the treatment and placebo groups.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_followup Follow-up & Analysis s1 Patient Recruitment (Rome IV Criteria for IBS) s2 Informed Consent s1->s2 s3 Baseline Assessment (Pain & Symptom Scores) s2->s3 r1 Randomization (1:1) s3->r1 t1 This compound (200mg BID) r1->t1 Group A t2 Placebo r1->t2 Group B f1 Weekly Symptom Diaries t1->f1 t2->f1 f2 End-of-Treatment Assessment f1->f2 f3 Data Analysis f2->f3

A typical experimental workflow for a randomized controlled trial of this compound in IBS.

Mechanism of Action: Signaling Pathway

This compound exerts its spasmolytic effect directly on the smooth muscle cells of the gastrointestinal tract through a multi-faceted mechanism that does not involve the autonomic nervous system, thereby avoiding typical anticholinergic side effects.

The primary actions of this compound include:

  • Blockade of Voltage-Gated Sodium Channels: this compound inhibits the influx of sodium ions into the smooth muscle cells, which is a crucial step in the initiation of an action potential and subsequent muscle contraction.

  • Inhibition of Calcium Influx: By blocking L-type calcium channels, this compound reduces the entry of extracellular calcium into the cell.

  • Inhibition of Intracellular Calcium Release: this compound also interferes with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.

  • Local Anesthetic Effect: this compound has a local anesthetic action that contributes to pain relief.

This cascade of events leads to a reduction in the excitability and contractility of the gut smooth muscle, thereby alleviating spasms and associated abdominal pain.

Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Na_channel Voltage-Gated Na+ Channel Contraction Muscle Contraction Na_channel->Contraction Initiates Depolarization Ca_channel L-type Ca2+ Channel Ca_channel->Contraction Triggers SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release from SR Ca_release->Contraction Increases Intracellular Ca2+ Relaxation Muscle Relaxation This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->Ca_release Inhibits

Signaling pathway of this compound's spasmolytic action on gastrointestinal smooth muscle cells.

References

Generic Mebeverine Formulations: A Comparative Guide to Bioequivalence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioequivalence of various generic formulations of mebeverine, a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS). The following sections present a comprehensive overview of in-vivo and in-vitro bioequivalence studies, offering valuable insights for researchers, scientists, and drug development professionals.

In-Vivo Bioequivalence Studies

Clinical trials remain the definitive method for establishing bioequivalence between a generic drug and its reference counterpart. Below is a summary of pharmacokinetic data from studies conducted on two generic this compound formulations: this compound Aristo and this compound HCl Aurobindo, compared to the reference product, Colofac® retard.

The pivotal analyte for determining bioequivalence is veratric acid, a major metabolite of this compound.[1][2] this compound is almost completely metabolized by esterases, with the resulting metabolites excreted in the urine.[3]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters (Cmax and AUC) for the test and reference products under fasting conditions. These parameters are crucial in assessing the rate and extent of drug absorption.

Table 1: Single Dose Bioequivalence Study of this compound Aristo 200 mg Modified Release Capsules [1]

ParameterTest Product (this compound Aristo)Reference Product (Colofac retard)Ratio (Test/Ref)90% Confidence Interval
Veratric Acid
Cmax (ng/mL)199.049205.58696.8289.29 - 105.02
AUC0-t (ng·h/mL)998.0311024.18397.4592.56 - 102.61
This compound Acid
Cmax (ng/mL)53.68155.48396.7589.10 - 105.08
AUC0-t (ng·h/mL)390.817400.08897.6892.11 - 103.62
Desmethyl-mebeverine alcohol
Cmax (ng/mL)1.8391.93395.1485.08 - 106.31
AUC0-t (ng·h/mL)12.06212.87193.7284.81 - 103.58

Table 2: Single Dose Bioequivalence Study of this compound HCl Aurobindo Retard 200 mg Modified Release Capsules [2]

ParameterTest Product (this compound HCl Aurobindo)Reference Product (Colofac retard)Ratio (Test/Ref)90% Confidence Interval
Veratric Acid
Cmax (ng/mL)224.33226.7098.9591.12 - 107.51
AUC0-t (ng·h/mL)1184.141198.3398.8293.68 - 104.26

In both studies, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t for the primary analyte, veratric acid, fell within the regulatory acceptance range of 80.00-125.00%.[2] This indicates that the rate and extent of absorption of the generic formulations are comparable to the reference product, establishing their bioequivalence.[2]

Experimental Protocols

The in-vivo bioequivalence studies for both this compound Aristo and this compound HCl Aurobindo followed a similar design.[1][2]

Study Design

The studies were conducted as open-label, randomized, two-treatment, two-period, two-sequence, crossover bioequivalence studies in healthy male subjects.[1][2] The studies included both single-dose and multiple-dose (steady state) arms under fasting conditions.[1][2] A washout period of at least 6 days separated the two treatment periods.[1]

Subjects and Drug Administration

For the this compound Aristo study, 50 healthy male subjects aged 20-40 years were enrolled.[1] The this compound HCl Aurobindo study also involved healthy subjects. In the single-dose phase, subjects received a single 200 mg modified-release capsule of either the test or reference product.[1][2] The capsules were administered with 240 mL of water.[1]

Pharmacokinetic Sampling and Analysis

Blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of this compound's main metabolites: veratric acid, this compound acid, desmethyl this compound acid, and desmethyl this compound alcohol.[1][2] The analytical methods used for the quantification of these metabolites in plasma were validated.[1][2]

The following diagram illustrates the typical workflow of a bioequivalence study for generic this compound formulations.

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization & Dosing cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Sample Analysis & Data Evaluation s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 Screening r1 Randomization into Two Groups s2->r1 d1 Group A: Test Product Group B: Reference Product r1->d1 p1_dose Single Dose Administration d1->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Minimum 6 Days p1_sample->w1 p2_dose Single Dose Administration w1->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (Validated LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 conclusion Conclusion: Bioequivalent or Not Bioequivalent a3->conclusion Bioequivalence Determination

Caption: Workflow of a typical crossover bioequivalence study for this compound.

In-Vitro Bioequivalence Study

An in-vitro study conducted in Iran evaluated five generic brands of this compound hydrochloride 200 mg extended-release capsules against the innovator brand, Colofac®.[4] This study focused on weight variation and dissolution profiles.[4]

Dissolution Profile Comparison

The dissimilarity factor (f1) and similarity factor (f2) were calculated to compare the dissolution profiles of the generic products with the innovator brand.[4] The results indicated that only three out of the five generic formulations (T1, T4, and T5) had dissolution profiles similar to the innovator product.[4] The other two generics (T2 and T3) failed to meet the USP requirements for dissolution.[4]

Table 3: In-Vitro Bioequivalence of Five Generic this compound Formulations [4]

Generic ProductWeight Variation (USP)Dissolution Profile Similarity to Innovator
T1PassSimilar
T2PassNot Similar
T3PassNot Similar
T4PassSimilar
T5PassSimilar

This in-vitro study highlights that while some generic formulations may pass basic quality control tests like weight variation, they may still exhibit significant differences in their dissolution profiles, which could potentially impact their clinical effects.[4]

References

Safety Operating Guide

Safeguarding Research and the Environment: A Guide to Mebeverine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like mebeverine. Adherence to established safety and environmental protocols is not just a matter of compliance but a core component of ethical and sustainable scientific practice. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

This compound, an antispasmodic drug, is recognized as harmful if swallowed and poses a significant threat to aquatic ecosystems, potentially causing long-term adverse effects.[1][2][3] Consequently, it must be managed as hazardous waste, with disposal procedures conforming to local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is strongly discouraged.[6][7][8]

Procedural Guidance for this compound Disposal

The following steps outline the standard operating procedure for the disposal of this compound from a research environment. This protocol is designed to mitigate risks to personnel and prevent environmental release.

Step 1: Initial Assessment and Segregation

  • Hazard Identification: Before handling, consult the Safety Data Sheet (SDS) for this compound to be fully aware of its toxicological and ecotoxicological properties.[1][6] this compound is classified as hazardous due to its toxicity to aquatic life.[1]

  • Waste Segregation: At the point of generation, segregate this compound waste from non-hazardous laboratory trash. This includes unused or expired pure compounds, contaminated lab consumables (e.g., gloves, weighing paper, pipette tips), and solutions containing this compound.

  • Container Selection: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9] The container must be compatible with the chemical properties of this compound. For sharps contaminated with this compound, use a designated sharps container.[10]

Step 2: Waste Accumulation and Storage

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").[9]

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][3]

  • Container Management: Keep the waste container closed except when adding waste. Do not overfill the container; it should be sealed when it is three-quarters full.[11]

Step 3: Disposal through a Licensed Vendor

  • Engage a Professional Waste Management Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][10] These vendors are equipped to transport and treat chemical waste in compliance with regulatory standards.

  • Documentation: Maintain a detailed inventory of the this compound waste being disposed of. When the waste is collected, you will receive a manifest that tracks the waste from your facility to its final disposal site. Retain this documentation for a minimum of three years as proof of proper disposal.[4]

  • Final Treatment: The most common and required method for treating pharmaceutical waste like this compound is incineration at a permitted facility.[6][7] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data regarding the safety and environmental hazards of this compound, as extracted from safety data sheets.

ParameterValue/InformationSource
Oral Toxicity (Rat LD50) 1540 mg/kg[1]
Intravenous Toxicity (Rat LD50) 17.7 mg/kg[1]
Intraperitoneal Toxicity (Mouse LD50) 150 mg/kg[1]
Aquatic Toxicity Very toxic to aquatic organisms.[1]
Environmental Persistence May cause long-term adverse effects in the aquatic environment.[1][2][3]
Disposal Classification Hazardous Waste[1]

Experimental Protocols

The disposal of this compound does not involve experimental protocols in the traditional sense but rather adherence to established hazardous waste management procedures. The "experiment" is the successful and compliant removal of the chemical waste from the laboratory to its final destruction. The key methodology is as follows:

  • Waste Characterization: Identify this compound as a hazardous substance based on its SDS.

  • Segregation and Containment: Isolate all this compound-contaminated materials into appropriate, labeled hazardous waste containers.

  • Secure Accumulation: Store the waste in a designated satellite accumulation area in accordance with laboratory safety protocols.

  • Manifesting and Transport: Arrange for a certified hazardous waste vendor to collect the waste. Complete all required shipping and tracking documentation (manifest).

  • Destruction: The vendor transports the waste to a permitted facility for high-temperature incineration, which is the standard for pharmaceutical waste destruction.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

MebeverineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal cluster_non_hazardous Non-Hazardous Path (Not Applicable) start This compound Waste Generated (Unused chemical, contaminated labware) sds_review Review Safety Data Sheet (SDS) start->sds_review is_hazardous Is the waste hazardous? segregate Segregate into a designated Hazardous Waste Container is_hazardous->segregate Yes (Toxic to aquatic life) non_hazardous Dispose in regular trash (Not for this compound) is_hazardous->non_hazardous No sds_review->is_hazardous label_container Label container with: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store Store in a secure Satellite Accumulation Area label_container->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor prepare_shipment Prepare for shipment and complete waste manifest contact_vendor->prepare_shipment incineration Transport to a permitted facility for incineration prepare_shipment->incineration

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Mebeverine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mebeverine. It includes procedural guidance on personal protective equipment, operational plans for handling and storage, and emergency protocols.

Hazard Identification and Classification

This compound hydrochloride is classified as harmful if swallowed.[1][2] It may also cause mild skin irritation or an allergic skin reaction.[2]

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin SensitizationH317May cause an allergic skin reaction[2]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following equipment should be used when handling this compound powder or solutions.[1][3][4]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5]Protects eyes from dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and suitable protective clothing, such as a lab coat.[1][2][5]Prevents direct skin contact and potential sensitization.[2]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or dust formation is likely, a full-face respirator should be used.[1][5]Minimizes inhalation of harmful dust.

Operational and Disposal Plans

Safe Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[1][5]

  • Avoid Dust: Avoid the formation of dust and aerosols.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[5]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers.[1]

  • Recommended storage temperature is below 25°C or 30°C, protected from light.[6][7][8][9]

Disposal Plan:

  • Product Disposal: Dispose of contents and container to an approved waste disposal plant or licensed chemical destruction facility in accordance with local, regional, and national regulations.[1][2][5]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5] For combustible packaging, controlled incineration is a possible option.[5] Unused medicine can also be returned to a local pharmacy for safe disposal.[6]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[1][5] Do NOT induce vomiting.[2][5] Get medical help immediately.[1][5]
Inhalation Move the person into fresh air.[1][2][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor.[5]
Skin Contact Take off contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[2][5] If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][5] Consult a doctor.[2][5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[1][5] Wear appropriate PPE, including gloves, safety goggles, and respiratory protection, to avoid contact with the substance and inhalation of dust.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][5]

  • Containment and Cleaning: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][5] Adhered or collected material should be promptly disposed of according to regulations.[5]

Experimental Workflows

This compound Spill Response Workflow

The following diagram outlines the logical workflow for safely managing an accidental spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Prevent Entry into Drains & Waterways ppe->contain collect Collect Spillage (Use spark-proof tools) contain->collect container Place in Labeled, Sealed Container collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste via Approved Facility decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebeverine
Reactant of Route 2
Reactant of Route 2
Mebeverine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。